molecular formula C30H35F7N4O2 B10773042 Casopitant CAS No. 852393-14-7

Casopitant

Número de catálogo: B10773042
Número CAS: 852393-14-7
Peso molecular: 616.6 g/mol
Clave InChI: XGGTZCKQRWXCHW-WMTVXVAQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Casopitant is a potent, selective, and brain-penetrant antagonist of the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor for the neuropeptide Substance P. This mechanism is central to its primary research application in investigating the pathways and treatment of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). By competitively inhibiting Substance P binding in the central nervous system, this compound blocks the activation of NK1 receptors in the brainstem's vomiting center (e.g., the area postrema), providing a distinct mechanism from 5-HT3 receptor antagonists like ondansetron. This dual-pathway approach is a key focus in preclinical antiemetic research.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R,4S)-4-(4-acetylpiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35F7N4O2/c1-18-13-24(31)5-6-26(18)27-17-25(40-11-9-39(10-12-40)20(3)42)7-8-41(27)28(43)38(4)19(2)21-14-22(29(32,33)34)16-23(15-21)30(35,36)37/h5-6,13-16,19,25,27H,7-12,17H2,1-4H3/t19-,25+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGTZCKQRWXCHW-WMTVXVAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35F7N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40961762
Record name Casopitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

414910-27-3, 852393-14-7
Record name Casopitant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=414910-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Casopitant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0414910273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW679769
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852393147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Casopitant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06634
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Casopitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CASOPITANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B03KPM27L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Casopitant's Mechanism of Action in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casopitant (B1241461) (codenamed GW679769) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1][2] While its clinical development was primarily focused on the prevention of chemotherapy-induced nausea and vomiting (CINV) and post-operative nausea and vomiting (PONV), its mechanism of action within the central nervous system (CNS) holds significant interest for researchers in neuropharmacology.[1][3] This technical guide provides an in-depth exploration of the core mechanism of action of this compound in the CNS, detailing its molecular target, signaling pathways, and available preclinical and clinical data.

Core Mechanism of Action: Neurokinin-1 Receptor Antagonism

The primary mechanism of action of this compound is the competitive antagonism of the neurokinin-1 (NK1) receptor, the principal receptor for the neuropeptide Substance P (SP).[1][2] In the CNS, the SP/NK1 receptor system is implicated in a variety of physiological and pathophysiological processes, including the regulation of emesis, mood, anxiety, and pain processing.[1][4]

High-Affinity Binding to the NK1 Receptor
Compound Receptor Species Binding Affinity (Ki) Reference
This compoundNK1Ferret0.16 nmol/L[5]

Table 1: Binding Affinity of this compound

Central Nervous System Penetration and Distribution

For a centrally acting agent, the ability to cross the blood-brain barrier is critical. Preclinical studies using radiolabeled [14C]this compound in ferrets have demonstrated that this compound readily penetrates the CNS. Following a single intraperitoneal dose, plasma and brain concentrations of this compound were approximately equal at two hours post-dosing.[5] The parent compound was the predominant radioactive component found in the brain, accounting for approximately 76% of the radioactivity.[5] Two major oxidative metabolites, M1 (hydroxylated this compound) and M2 (ketone product of M1), were also detected in the brain, accounting for approximately 19% and 3% of the radioactivity, respectively.[5] Importantly, both metabolites were found to have a similar potency to the parent compound for the ferret brain cortical NK1 receptor, suggesting they may contribute to the overall pharmacological effect.[5]

Compound Tissue % of Radioactivity Reference
This compound (parent)Brain~76%[5]
Metabolite M1Brain~19%[5]
Metabolite M2Brain~3%[5]

Table 2: Brain Distribution of this compound and its Major Metabolites in Ferrets

Signaling Pathways

The antagonism of the NK1 receptor by this compound interrupts the downstream signaling cascade initiated by Substance P. The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.

Substance P / NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor triggers a conformational change in the receptor, leading to the activation of the associated Gq/11 protein. This initiates a signaling cascade that results in the generation of intracellular second messengers and subsequent cellular responses. This compound, by competitively blocking the binding of Substance P, prevents the initiation of this cascade.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NK1R NK1 Receptor Gq Gq/11 Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC CellularResponse Cellular Response (e.g., Neuronal Excitability) Ca->CellularResponse PKC->CellularResponse SP Substance P SP->NK1R Binds & Activates This compound This compound This compound->NK1R Blocks Radioligand_Binding_Workflow MembranePrep Membrane Preparation (with NK1 Receptors) Incubation Incubation with Radioligand ([³H]-SP) & this compound MembranePrep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 & Ki determination) Counting->Analysis Microdialysis_Workflow ProbeImplant Microdialysis Probe Implantation in Brain Region Perfusion Perfusion with aCSF ProbeImplant->Perfusion SampleCollection Dialysate Sample Collection Perfusion->SampleCollection Analysis Neurotransmitter Analysis (HPLC-ED or LC-MS) SampleCollection->Analysis DrugAdmin Systemic Administration of this compound DrugAdmin->SampleCollection DataAnalysis Data Analysis Analysis->DataAnalysis

References

Casopitant: A Technical Overview of its Binding Affinity and Selectivity for the Neurokinin-1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casopitant (B1241461) (codenamed GW679769) is a potent and selective, orally active antagonist of the neurokinin-1 (NK1) receptor.[1][2] It has been investigated for its therapeutic potential in preventing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[3][4][5] this compound competitively binds to and blocks the activity of the NK1 receptor, thereby inhibiting the binding of its endogenous ligand, Substance P.[6] This technical guide provides a detailed overview of the binding affinity and selectivity of this compound for the NK1 receptor, including experimental methodologies and relevant signaling pathways.

Data Presentation

While specific quantitative binding affinity data (such as Ki or IC50 values) for this compound at the human NK1 receptor are not widely available in public literature, preclinical studies have consistently characterized it as a high-affinity antagonist.[1][3] The selectivity of this compound is also well-established, with studies indicating it has little to no significant affinity for a range of other receptors implicated in emesis and other neurological functions.[3]

Table 1: this compound Binding Affinity for the NK1 Receptor

Target ReceptorLigandSpeciesAffinity
Neurokinin-1 (NK1)This compoundFerret (brain)High
Neurokinin-1 (NK1)This compoundHumanHigh (Inferred from clinical efficacy)

Note: Specific Ki or IC50 values for human NK1 receptors are not publicly available.

Table 2: this compound Receptor Selectivity Profile

Receptor TargetBinding Affinity
Neurokinin-1 (NK1)High
Dopamine D2Low / Negligible
Serotonin 5-HT3Low / Negligible
Muscarinic CholinergicLow / Negligible
Histamine H1Low / Negligible

Note: This table is based on qualitative descriptions from preclinical studies. Specific binding data across a wide panel of receptors are not publicly detailed.

Experimental Protocols

The binding affinity and selectivity of NK1 receptor antagonists like this compound are typically determined using a combination of in vitro radioligand binding assays and functional assays.

Radioligand Competition Binding Assay

This assay is a standard method to determine the affinity of a test compound (this compound) for a target receptor (NK1) by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the NK1 receptor.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity NK1 receptor radioligand, such as [125I]Substance P or a radiolabeled non-peptide antagonist.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: A high concentration of a non-labeled, high-affinity NK1 receptor ligand (e.g., unlabeled Substance P or a potent antagonist like aprepitant).

  • Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing protease inhibitors and other additives to maintain protein integrity and reduce non-specific binding.

  • Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Methodology:

  • Membrane Preparation:

    • Cultured cells expressing the NK1 receptor are harvested and homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay.

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in a specific order:

      • Assay buffer.

      • A fixed concentration of the radioligand.

      • Increasing concentrations of this compound (for the competition curve).

      • For total binding wells, only the radioligand and buffer are added.

      • For non-specific binding wells, the radioligand and a saturating concentration of the non-labeled ligand are added.

      • The reaction is initiated by adding the prepared cell membranes.

  • Incubation:

    • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

    • The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is plotted as the percentage of specific binding versus the log concentration of this compound.

    • The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

NK1 Receptor Signaling Pathway

NK1_Signaling_Pathway cluster_membrane Plasma Membrane NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes SubstanceP Substance P SubstanceP->NK1R Binds & Activates This compound This compound (Antagonist) This compound->NK1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC_activation->Downstream

Caption: NK1 Receptor Signaling Pathway and this compound's Mechanism of Action.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes with NK1 Receptors start->prep_membranes setup_assay Set up 96-Well Plate Assay prep_membranes->setup_assay add_radioligand Add Radioligand setup_assay->add_radioligand add_this compound Add Serial Dilutions of this compound setup_assay->add_this compound add_controls Add Total & Non-specific Binding Controls setup_assay->add_controls initiate_reaction Initiate Reaction with Membranes add_this compound->initiate_reaction incubate Incubate to Equilibrium initiate_reaction->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash measure_radioactivity Measure Radioactivity (Scintillation Counting) filter_wash->measure_radioactivity analyze_data Data Analysis (IC50 & Ki Calculation) measure_radioactivity->analyze_data end End analyze_data->end

Caption: Workflow of a Radioligand Competition Binding Assay.

Logical Relationship for Selectivity Assessment

Selectivity_Assessment cluster_binding_assays Binding Affinity Assays cluster_results Binding Affinity Results (Ki) This compound This compound nk1_assay NK1 Receptor This compound->nk1_assay d2_assay Dopamine D2 Receptor This compound->d2_assay ht3_assay Serotonin 5-HT3 Receptor This compound->ht3_assay m_assay Muscarinic Receptors This compound->m_assay h1_assay Histamine H1 Receptor This compound->h1_assay nk1_result High Affinity (Low Ki) nk1_assay->nk1_result other_results Low Affinity (High Ki) d2_assay->other_results ht3_assay->other_results m_assay->other_results h1_assay->other_results conclusion Conclusion: This compound is a Selective NK1 Antagonist nk1_result->conclusion other_results->conclusion

Caption: Logical Flow for Determining Receptor Selectivity.

Conclusion

References

An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Casopitant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Casopitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, intended for laboratory-scale use. The document details a plausible synthetic pathway, purification methodologies, and the analytical characterization of the final compound. Included are experimental protocols derived from analogous synthetic transformations, quantitative data for key parameters, and visualizations of the relevant biological signaling pathway and experimental workflows to aid researchers in their understanding and practical application of this information.

Introduction

This compound, with the IUPAC name (2R,4S)-4-(4-acetylpiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide, is a neurokinin-1 (NK1) receptor antagonist.[1][2] The NK1 receptor is the preferred receptor for the neuropeptide Substance P, and its antagonism has been a therapeutic target for various conditions, most notably for the prevention of chemotherapy-induced nausea and vomiting (CINV).[3][4] This guide outlines a laboratory-scale approach to synthesize and purify this compound, providing researchers with the necessary information to produce this compound for investigational purposes.

Signaling Pathway of this compound

This compound exerts its pharmacological effect by blocking the signaling cascade initiated by the binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR). This inhibition prevents the downstream activation of various intracellular signaling pathways, ultimately mitigating the emetic response.

NK1 Receptor Signaling Pathway Figure 1: Simplified NK1 Receptor Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds G-protein (Gq/11) G-protein (Gq/11) NK1 Receptor->G-protein (Gq/11) Activates PLC Phospholipase C G-protein (Gq/11)->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca²⁺ Release IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Downstream Effects (e.g., Neuronal Excitation, Emesis) Ca2_Release->Downstream_Effects PKC_Activation->Downstream_Effects This compound This compound This compound->NK1 Receptor Blocks

Figure 1: Simplified NK1 Receptor Signaling Pathway and Inhibition by this compound

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process involving the construction of the chiral piperidine (B6355638) core and subsequent coupling with the other key fragments. The following represents a plausible synthetic workflow for laboratory-scale preparation.

This compound Synthesis Workflow Figure 2: General Workflow for the Synthesis of this compound start Starting Materials step1 Step 1: Synthesis of (2R,4S)-2-(4-fluoro-2-methylphenyl) -N-methylpiperidine-4-amine intermediate start->step1 step2 Step 2: Coupling with 1-acetylpiperazine (B87704) step1->step2 step3 Step 3: Carbamoylation with (1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl isocyanate step2->step3 product This compound (Crude) step3->product

Figure 2: General Workflow for the Synthesis of this compound

Experimental Protocols

The following protocols are illustrative and may require optimization for specific laboratory conditions.

Step 1: Synthesis of a Chiral Piperidine Intermediate

The synthesis of the chiral piperidine core is a critical part of the overall synthesis. One potential approach involves the asymmetric reduction of a corresponding pyridine (B92270) precursor. While a specific protocol for the exact this compound intermediate is not publicly detailed, a general procedure for the asymmetric synthesis of chiral piperidines from pyridinium (B92312) salts can be adapted.[1][5]

  • Reaction: Asymmetric hydrogenation of a suitable N-protected 2-(4-fluoro-2-methylphenyl)-4-aminopyridinium salt.

  • Reagents and Conditions:

    • Substrate: N-benzyl-2-(4-fluoro-2-methylphenyl)-4-nitropyridinium bromide (1.0 eq)

    • Catalyst: [Rh(COD)Cl]₂ (0.5 mol%) and a chiral phosphine (B1218219) ligand (e.g., (R)-BINAP) (1.1 mol%)

    • Solvent: Methanol

    • Reducing Agent: H₂ (50 atm)

    • Temperature: 50 °C

    • Time: 24 hours

  • Procedure:

    • To a high-pressure autoclave, add the pyridinium salt, rhodium precursor, and chiral ligand.

    • Purge the autoclave with nitrogen, then add degassed methanol.

    • Pressurize the autoclave with hydrogen to 50 atm.

    • Heat the reaction mixture to 50 °C and stir for 24 hours.

    • Cool the reaction to room temperature and carefully vent the hydrogen.

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting nitro-piperidine is then reduced to the amine, for example, using H₂/Pd-C in ethanol.

    • The amine is then protected (e.g., as a Boc-derivative) for further steps.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Step 2: Coupling with 1-acetylpiperazine

  • Reaction: Reductive amination of the protected piperidin-4-one with 1-acetylpiperazine.

  • Reagents and Conditions:

    • Substrate: N-Boc-(2R)-2-(4-fluoro-2-methylphenyl)piperidin-4-one (1.0 eq)

    • Reagent: 1-acetylpiperazine (1.2 eq)

    • Reducing Agent: Sodium triacetoxyborohydride (B8407120) (1.5 eq)

    • Solvent: Dichloroethane (DCE)

    • Acid catalyst: Acetic acid (catalytic amount)

    • Temperature: Room temperature

    • Time: 12 hours

  • Procedure:

    • Dissolve the piperidinone and 1-acetylpiperazine in DCE.

    • Add a catalytic amount of acetic acid.

    • Add sodium triacetoxyborohydride portion-wise and stir the mixture at room temperature for 12 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with dichloromethane, dry the organic layer over sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 3: Carbamoylation

  • Reaction: Formation of the urea (B33335) linkage.

  • Reagents and Conditions:

    • Substrate: The product from Step 2 after Boc-deprotection and N-methylation (1.0 eq)

    • Reagent: (1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl isocyanate (1.1 eq) or a suitable carbamoyl (B1232498) chloride precursor.

    • Base: Triethylamine (B128534) (1.5 eq)

    • Solvent: Dichloromethane (DCM)

    • Temperature: 0 °C to room temperature

    • Time: 4 hours

  • Procedure:

    • Dissolve the piperidine amine in DCM and cool to 0 °C.

    • Add triethylamine followed by the dropwise addition of the isocyanate or carbamoyl chloride.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield crude this compound.

Purification of this compound

Purification of the final compound is crucial to obtain material of high purity suitable for research purposes. A combination of chromatographic and crystallization techniques is typically employed.

This compound Purification Workflow Figure 3: General Workflow for the Purification of this compound crude_product Crude this compound chromatography Column Chromatography (Silica Gel) crude_product->chromatography fractions Collect and Combine Pure Fractions chromatography->fractions evaporation1 Solvent Evaporation fractions->evaporation1 recrystallization Recrystallization evaporation1->recrystallization filtration Filtration and Washing recrystallization->filtration drying Drying under Vacuum filtration->drying pure_product Pure this compound drying->pure_product

References

The Rise and Discontinuation of Casopitant: A Technical Review of a Potent Antiemetic

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Foreword

Casopitant (B1241461) (codenamed GW679769), a potent and selective neurokinin-1 (NK1) receptor antagonist, emerged from the laboratories of GlaxoSmithKline as a promising therapeutic agent for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). Its development reached late-stage clinical trials, demonstrating significant efficacy in mitigating these distressing side effects of medical treatments. However, despite its promising clinical performance, the journey of this compound did not culminate in regulatory approval. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of this compound, offering valuable insights for researchers, scientists, and drug development professionals in the fields of pharmacology and oncology.

Introduction: The Unmet Need in Emesis Control

Chemotherapy-induced nausea and vomiting remains a significant burden for cancer patients, often leading to a decreased quality of life and, in some cases, non-compliance with life-saving treatments. The emetic response to chemotherapy is a complex process involving multiple neurotransmitter pathways. While the introduction of 5-hydroxytryptamine type 3 (5-HT3) receptor antagonists in the 1990s marked a significant advancement in managing acute CINV, delayed-onset nausea and vomiting, occurring 24 to 120 hours after chemotherapy, remained a clinical challenge.

The discovery of the role of Substance P, a neuropeptide that exerts its effects through the NK1 receptor, in the emetic reflex pathway opened a new avenue for antiemetic drug development. The NK1 receptor is densely expressed in key areas of the brainstem involved in the vomiting reflex, including the nucleus tractus solitarius and the area postrema. Blockade of this receptor was hypothesized to provide a broader spectrum of antiemetic activity, particularly against delayed CINV. This hypothesis spurred the development of a new class of drugs: the NK1 receptor antagonists, with this compound being a prominent second-generation candidate.

Discovery and Preclinical Development of this compound (GW679769)

Preclinical Efficacy in Animal Models

The ferret is a well-established animal model for studying emesis due to its anatomical and physiological similarities to the human emetic reflex. Preclinical studies in ferrets demonstrated that this compound effectively inhibited both acute and delayed emesis induced by the highly emetogenic chemotherapeutic agent, cisplatin (B142131).

Table 1: Summary of Preclinical Pharmacokinetics of this compound in Ferrets

ParameterValueReference
AbsorptionRapidly absorbed following intraperitoneal administration
Brain PenetrationPlasma and brain concentrations approximately equal at 2 hours post-dosing
MetabolismPrimarily metabolized into two major oxidative metabolites (M1 and M2)

Mechanism of Action: Targeting the Substance P/NK1 Receptor Pathway

Substance P, the endogenous ligand for the NK1 receptor, is a key mediator of both central and peripheral emetic signals. Chemotherapeutic agents can induce the release of Substance P in both the gut and the brainstem. By binding to NK1 receptors, Substance P triggers a signaling cascade that ultimately leads to the sensation of nausea and the act of vomiting.

This compound acts as a competitive antagonist at the NK1 receptor, preventing Substance P from binding and initiating this signaling cascade. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq alpha subunit. This initiates a downstream signaling pathway involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cellular response.

NK1_Signaling_Pathway Figure 1: NK1 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response (Emesis Signal) Ca2->CellularResponse PKC->CellularResponse This compound This compound This compound->NK1R Blocks

Figure 1: NK1 Receptor Signaling Pathway

Clinical Development: Efficacy and Safety in Humans

This compound underwent a comprehensive clinical development program, including Phase I, II, and III trials, to evaluate its efficacy and safety in preventing CINV and PONV.

Pharmacokinetics in Humans

Pharmacokinetic studies in healthy volunteers and patients revealed that this compound is orally bioavailable and demonstrates a pharmacokinetic profile suitable for once-daily dosing. The metabolism of this compound is primarily mediated by the cytochrome P450 enzyme CYP3A4. This raised considerations for potential drug-drug interactions, particularly with other drugs metabolized by the same enzyme.

Table 2: Human Pharmacokinetic Parameters of this compound (Oral Administration)

ParameterValueReference
Volume of Distribution300 L
Clearance55 L/h
Cmax (150 mg single dose)~16% increase with dexamethasone (B1670325) and ondansetron
AUC (150 mg single dose)~28% increase with dexamethasone and ondansetron
Phase II Clinical Trials

Phase II studies were designed to establish the optimal dose and to obtain initial evidence of the efficacy of this compound. A large, randomized, double-blind, placebo-controlled Phase II trial in patients receiving moderately emetogenic chemotherapy (MEC) demonstrated that this compound, in combination with a 5-HT3 antagonist (ondansetron) and dexamethasone, significantly improved the complete response (CR) rate (defined as no emesis and no use of rescue medication) compared to the control group.

Table 3: Efficacy of this compound in a Phase II Trial for MEC-induced CINV (Overall Phase: 0-120 hours)

Treatment GroupComplete Response (CR) Ratep-value vs. ControlReference
Control (Ondansetron + Dexamethasone)69.4%-
This compound 50 mg + Control80.8%0.0127
This compound 100 mg + Control78.5%0.0127
This compound 150 mg + Control84.2%0.0127
Phase III Clinical Trials

The promising results from Phase II led to a robust Phase III program to confirm the efficacy and safety of this compound in larger patient populations for both MEC and highly emetogenic chemotherapy (HEC).

A multinational, randomized, double-blind, placebo-controlled Phase III trial in over 1,900 patients receiving MEC (primarily anthracycline and cyclophosphamide-based regimens) confirmed the superiority of this compound-containing regimens over the standard of care.

Table 4: Efficacy of this compound in a Phase III Trial for MEC-induced CINV (Overall Phase: 0-120 hours)

Treatment GroupComplete Response (CR) Ratep-value vs. ControlReference
Control (Ondansetron + Dexamethasone)59%-
This compound (150 mg PO, Day 1) + Control73%< 0.0001
This compound (150 mg PO Day 1, 50 mg PO Days 2-3) + Control73%< 0.0001
This compound (90 mg IV Day 1, 50 mg PO Days 2-3) + Control74%< 0.0001

In patients receiving HEC, primarily high-dose cisplatin, the addition of this compound to a standard antiemetic regimen of a 5-HT3 antagonist and dexamethasone also resulted in a statistically significant and clinically meaningful improvement in the control of CINV.

Safety and Tolerability

Across the clinical trial program, this compound was generally well-tolerated. The incidence of adverse events was broadly similar between the this compound and control arms. The most commonly reported adverse events were consistent with those expected in a population of patients receiving chemotherapy.

Table 5: Common Adverse Events Reported in this compound Clinical Trials

Adverse EventFrequencyReference
NeutropeniaSimilar across treatment arms
AlopeciaSimilar across treatment arms
FatigueSimilar across treatment arms
LeukopeniaSimilar across treatment arms
ConstipationSimilar across treatment arms

Discontinuation of Regulatory Filings

Despite the positive efficacy and safety data from the extensive Phase III program, GlaxoSmithKline announced in September 2009 the difficult decision to discontinue the regulatory filings for this compound (brand names Zunrisa/Rezonic). The company stated that this decision was made after consultation with regulatory authorities and was based on the assessment that "significant further safety data would be required to support the registration of this compound on a worldwide basis, which would take a considerable time to produce." The specific nature of the required safety data was not publicly disclosed by the company.

Experimental Protocols

NK1 Receptor Binding Assay

The affinity of this compound for the NK1 receptor was likely determined using a competitive radioligand binding assay. The following is a generalized protocol based on standard methods for such assays.

Binding_Assay_Workflow Figure 2: General Workflow for NK1 Receptor Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis MembranePrep Membrane Preparation (from cells expressing NK1R) Incubation Incubation of Membranes, Radioligand, and Test Compound MembranePrep->Incubation RadioligandPrep Radioligand Preparation (e.g., [³H]-Substance P) RadioligandPrep->Incubation CompoundPrep Test Compound Dilutions (this compound) CompoundPrep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Washing of Filters Filtration->Washing Scintillation Scintillation Counting of Radioactivity on Filters Washing->Scintillation IC50 Determination of IC50 Scintillation->IC50 Ki Calculation of Ki (Cheng-Prusoff equation) IC50->Ki

Figure 2: General Workflow for NK1 Receptor Binding Assay

Protocol:

  • Membrane Preparation: Membranes are prepared from a cell line stably expressing the human NK1 receptor. Cells are homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then resuspended.

  • Binding Reaction: In a multi-well plate, a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The reaction is incubated at a specific temperature (e.g., room temperature) for a set time to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Cisplatin-Induced Emesis Model in Ferrets

The antiemetic efficacy of this compound was evaluated in the cisplatin-induced emesis model in ferrets, a standard preclinical model for CINV.

Ferret_Emesis_Model Figure 3: Workflow for Cisplatin-Induced Emesis Model in Ferrets Acclimatization Animal Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Dosing Administration of Test Compound (this compound or Vehicle) Fasting->Dosing Cisplatin Administration of Cisplatin (e.g., 10 mg/kg, i.p.) Dosing->Cisplatin 30-60 min prior Observation Observation for Emetic Episodes (Retching and Vomiting) Cisplatin->Observation for a defined period (e.g., 4-8 hours) DataAnalysis Data Analysis (Frequency and Latency of Emesis) Observation->DataAnalysis

Figure 3: Workflow for Cisplatin-Induced Emesis Model in Ferrets

Protocol:

  • Animal Acclimatization: Male ferrets are acclimatized to the laboratory conditions and handling procedures.

  • Dosing: Animals are pre-treated with either the test compound (this compound) at various doses or the vehicle control, typically administered orally or intraperitoneally.

  • Induction of Emesis: After a set pre-treatment time, emesis is induced by the administration of a high dose of cisplatin (e.g., 10 mg/kg, intraperitoneally).

  • Observation: The animals are observed for a defined period (e.g., 4-8 hours for acute emesis, or longer for delayed emesis), and the number of retches and vomits are recorded by a trained observer.

  • Data Analysis: The primary endpoints are the total number of emetic episodes (retches and vomits) and the latency to the first emetic episode. The efficacy of the test compound is determined by its ability to significantly reduce the number of emetic episodes compared to the vehicle control group.

Conclusion

This compound represented a significant effort in the development of a second-generation NK1 receptor antagonist for the management of CINV and PONV. Its journey through extensive preclinical and clinical development showcased a promising efficacy and safety profile, validating the therapeutic potential of targeting the Substance P/NK1 receptor pathway. The ultimate decision to withdraw its regulatory filings, based on the need for additional long-term safety data, underscores the rigorous and often unpredictable nature of drug development. The story of this compound provides a valuable case study for the scientific community, highlighting both the successes in rational drug design and the significant hurdles that must be overcome to bring a new therapeutic agent to patients. The wealth of data generated during its development continues to contribute to our understanding of the neurobiology of emesis and the pharmacology of NK1 receptor antagonists.

In Vitro Evaluation of Casopitant's Effect on Substance P Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casopitant (GW679769) is a potent and selective, orally active antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P.[1][2] This technical guide provides an in-depth overview of the in vitro evaluation of this compound's effect on Substance P signaling. It includes a summary of its binding affinity and functional potency, detailed experimental protocols for key in vitro assays, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of NK1 receptor antagonists and related drug development.

Introduction to Substance P and the NK1 Receptor

Substance P, an eleven-amino acid neuropeptide, is a key mediator in a variety of physiological and pathological processes, including pain transmission, inflammation, and emesis.[3][4] It exerts its effects primarily through the G protein-coupled neurokinin-1 (NK1) receptor.[3] The activation of the NK1 receptor by Substance P initiates a signaling cascade that is a critical target for therapeutic intervention in several clinical conditions.[5] NK1 receptor antagonists, such as this compound, competitively block the binding of Substance P, thereby inhibiting its downstream effects.[5][6]

This compound: A Potent and Selective NK1 Receptor Antagonist

This compound is a centrally-acting NK1 receptor antagonist that has been investigated for its antiemetic and anxiolytic properties.[7][8] In vitro studies have demonstrated its high affinity and selectivity for the NK1 receptor.[6][9]

Data Presentation: In Vitro Pharmacology of this compound

The following tables summarize the available quantitative data on this compound's in vitro activity.

Table 1: Receptor Binding Affinity of this compound

CompoundReceptorSpeciesAssay TypeK_i_ (nM)Reference
This compoundNK1FerretRadioligand Binding0.16[8]
This compoundHuman NK1HumanRadioligand BindingData not available

Table 2: Functional Antagonism of Substance P-Induced Signaling by this compound

CompoundAssay TypeCell LineParameterIC_50_ (nM)Reference
This compoundCalcium MobilizationHuman NK1 expressing cellsInhibition of Substance P-induced Ca²⁺ releaseData not available
This compoundIP_3_ AccumulationHuman NK1 expressing cellsInhibition of Substance P-induced IP_3_ productionData not available
This compoundERK PhosphorylationHuman NK1 expressing cellsInhibition of Substance P-induced ERK phosphorylationData not available

Signaling Pathways

Substance P/NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor primarily activates the Gαq signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ induces the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). These events can subsequently lead to the activation of downstream pathways, such as the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK).[3]

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds Gq Gq NK1 Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ Mobilizes PKC PKC DAG->PKC Activates ERK ERK PKC->ERK Activates This compound This compound This compound->NK1 Receptor Blocks

Caption: Substance P/NK1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro NK1 Receptor Binding Assay

This assay determines the binding affinity of this compound to the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.

  • Non-specific Binding Control: High concentration of unlabeled Substance P.

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4.

  • Scintillation Fluid and Counter.

Protocol:

  • Membrane Preparation: Homogenize NK1 receptor-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, radioligand, and either assay buffer (for total binding), unlabeled Substance P (for non-specific binding), or varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly separate bound from free radioligand by filtering the contents of each well through a glass fiber filter plate.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the K_i_ value using the Cheng-Prusoff equation.

Start Start Prepare Membranes Prepare Cell Membranes (hNK1-expressing cells) Start->Prepare Membranes Setup Assay Set up 96-well plate: - Membranes - Radioligand ([3H]-SP) - this compound (or controls) Prepare Membranes->Setup Assay Incubate Incubate at RT (60-90 min) Setup Assay->Incubate Filter Filter to separate bound and free ligand Incubate->Filter Wash Wash filters Filter->Wash Quantify Quantify radioactivity (Scintillation Counting) Wash->Quantify Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Quantify->Analyze End End Analyze->End

Caption: Workflow for an in vitro NK1 receptor binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit Substance P-induced increases in intracellular calcium concentration.

Materials:

  • Cells: Cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Agonist: Substance P.

  • Antagonist: this compound at various concentrations.

  • Fluorescence Plate Reader.

Protocol:

  • Cell Plating: Seed the NK1 receptor-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with a calcium indicator dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

  • Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Agonist Stimulation: Add a solution of Substance P to each well to stimulate the NK1 receptor.

  • Real-time Measurement: Immediately begin measuring the change in fluorescence over time.

  • Data Analysis: Determine the inhibitory effect of this compound on the Substance P-induced calcium response and calculate the IC₅₀ value.

Start Start Plate Cells Plate hNK1-expressing cells in 96-well plate Start->Plate Cells Load Dye Load cells with Calcium Indicator Dye (e.g., Fluo-4 AM) Plate Cells->Load Dye Pre-incubate Pre-incubate with varying concentrations of this compound Load Dye->Pre-incubate Measure Baseline Measure baseline fluorescence Pre-incubate->Measure Baseline Stimulate Stimulate with Substance P Measure Baseline->Stimulate Measure Response Measure fluorescence change in real-time Stimulate->Measure Response Analyze Data Analysis: - Determine Inhibition - Calculate IC50 Measure Response->Analyze End End Analyze->End

Caption: Workflow for a calcium mobilization assay.

Inositol Phosphate (IP₃) Accumulation Assay

This assay quantifies the functional antagonism of this compound by measuring the inhibition of Substance P-induced IP₃ production.

Materials:

  • Cells: Cells stably expressing the human NK1 receptor.

  • Radiolabel: [³H]-myo-inositol.

  • Stimulation Buffer: HBSS containing LiCl.

  • Agonist: Substance P.

  • Antagonist: this compound at various concentrations.

  • Anion-exchange Chromatography Columns.

  • Scintillation Counter.

Protocol:

  • Cell Labeling: Incubate the NK1 receptor-expressing cells overnight with [³H]-myo-inositol to label the cellular phosphoinositide pools.

  • Antagonist Pre-incubation: Pre-incubate the labeled cells with varying concentrations of this compound.

  • Stimulation: Add Substance P in the presence of LiCl (to inhibit inositol monophosphatase and allow IP₃ to accumulate) and incubate for a defined period.

  • Extraction: Stop the reaction and extract the inositol phosphates.

  • Separation: Separate the different inositol phosphates using anion-exchange chromatography.

  • Quantification: Quantify the amount of [³H]-IP₃ using a scintillation counter.

  • Data Analysis: Determine the inhibitory effect of this compound on Substance P-induced IP₃ accumulation and calculate the IC₅₀ value.

Conclusion

This compound is a potent and selective NK1 receptor antagonist that effectively blocks Substance P signaling in vitro. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for the in vitro characterization of this compound and other NK1 receptor antagonists. While specific quantitative data for this compound at the human NK1 receptor is not extensively available in public literature, the methodologies described herein can be employed to generate such data. Further research focusing on the downstream effects of this compound, such as on ERK phosphorylation, would provide a more complete understanding of its mechanism of action.

References

The Pharmacokinetics and Metabolism of Casopitant: A Preclinical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of Casopitant (B1241461), a potent and selective neurokinin-1 (NK-1) receptor antagonist. The data presented herein, derived from various animal models, offers critical insights for researchers and professionals involved in drug development and discovery.

Executive Summary

This compound demonstrates rapid absorption and extensive metabolism in key preclinical species, including mice, rats, dogs, and ferrets. The primary route of elimination is through metabolism, with subsequent excretion predominantly in the feces. While the parent compound is a major circulating component, a complex array of metabolites is formed through oxidative pathways, N-dealkylation, and glucuronidation. Notably, some metabolites show significant accumulation in tissues, a factor that warrants careful consideration in long-term toxicity studies. This document summarizes the available quantitative data, details the experimental methodologies employed in these foundational studies, and visualizes the core metabolic pathways and experimental workflows.

Pharmacokinetic Profiles in Animal Models

This compound has been evaluated in several animal species to understand its absorption, distribution, metabolism, and excretion (ADME) properties. The following tables summarize the key pharmacokinetic parameters observed in these studies.

Table 1: Single-Dose Oral Pharmacokinetics of [¹⁴C]this compound in Mice, Rats, and Dogs
SpeciesSexDose (mg/kg)Tmax (h)
MouseMale & FemaleNot Specified0.5 - 2
RatMaleNot Specified0.5 - 2
RatFemaleNot Specified0.5 - 2
DogMale & FemaleNot Specified0.5 - 2

Data extracted from a study on the metabolic disposition of this compound.[1][2]

Table 2: Circulating and Tissue Metabolites of this compound in Rats and Dogs
SpeciesMatrixMajor Components
RatPlasmaThis compound, M12 (oxidized deacetylated), M13 (hydroxylated piperazine), M31 (N-dealkylated piperazine), M134 (N-dealkylated piperazine)
TissuesThis compound, M31, M134, M76 (N-deacetylated), M200 (N-deacetylated N,N-deethylated)
DogPlasmaThis compound, M12, M13, M31, M134
TissuesThis compound, M31, M134, M76, M200
Dog (26-week study)MyocardiumM200, M134

This table summarizes the principal identified metabolites in circulation and tissues following repeated oral administration of [¹⁴C]this compound.[3]

Table 3: Brain Penetration of [¹⁴C]this compound in Ferrets
CompoundPercentage of Radioactivity in Brain Extracts
This compound (Parent)~76%
M1 (Hydroxylated this compound)~19%
M2 (Ketone product of M1)~3%

Data from a study on the pharmacokinetics and brain penetration of this compound in the ferret model following a single intraperitoneal dose.[4]

Metabolic Pathways of this compound

This compound undergoes extensive metabolism in animal models, primarily through oxidation.[1][2] Other significant pathways include the loss of the N-acetyl group, N-demethylation, and modifications of the piperazine (B1678402) ring, leading to its opening and cleavage.[1][2] Some of the resulting oxidized products also undergo conjugation with glucuronic acid.[1][2] In vitro studies have identified Cytochrome P450 3A4 (CYP3A4) as a key enzyme involved in the metabolism of this compound.[5] Interestingly, this compound acts as a substrate, an inhibitor, and an inducer of CYP3A4, indicating a complex potential for drug-drug interactions.[5]

G cluster_this compound This compound cluster_phase1 Phase I Metabolism cluster_metabolites Metabolites cluster_phase2 Phase II Metabolism cluster_excretion Excretion This compound This compound Oxidation Oxidation This compound->Oxidation CYP3A4 Deacetylation N-Deacetylation This compound->Deacetylation Demethylation N-Demethylation This compound->Demethylation Piperazine_Ring_Mod Piperazine Ring Modification This compound->Piperazine_Ring_Mod M13 M13 (Hydroxylated) Oxidation->M13 M12 M12 (Oxidized Deacetylated) Oxidation->M12 Deacetylation->M12 M76 M76 (N-deacetylated) Deacetylation->M76 M31_M134 M31 & M134 (N-dealkylated) Demethylation->M31_M134 Ring_Opened Ring-Opened Metabolites Piperazine_Ring_Mod->Ring_Opened Glucuronidation Glucuronidation M13->Glucuronidation M200 M200 (N-deacetylated N,N-deethylated) M76->M200 Further Metabolism Feces Feces (Primary) M200->Feces Ring_Opened->Glucuronidation Ring_Opened->Feces Urine Urine (Minor) Ring_Opened->Urine Glucuronidation->Feces Glucuronidation->Urine

Caption: Metabolic Pathway of this compound in Animal Models.

Experimental Protocols

The preclinical evaluation of this compound utilized established methodologies to characterize its pharmacokinetic and metabolic profile.

Animal Models

Studies were conducted in various animal models, including:

  • Mice: Specific strains were used for disposition studies.[1][2]

  • Rats: Sprague-Dawley rats were a common model for metabolism and tissue distribution studies.[1][2][3]

  • Dogs: Beagle dogs were used for pharmacokinetic and long-term toxicity studies.[1][2][3]

  • Ferrets: This model was specifically used to assess anti-emetic efficacy and brain penetration due to their human-like emetic response.[4]

Animals were housed under standard environmental conditions with access to a standard diet and water ad libitum.[2] For oral administration studies, food was typically withheld prior to dosing.[2]

Drug Administration and Sample Collection
  • Administration: this compound, often radiolabeled with [¹⁴C], was administered orally as a single or repeated dose.[1][2][3] In ferret studies, intraperitoneal administration was also used.[4]

  • Sample Collection:

    • Blood/Plasma: Serial blood samples were collected at various time points post-administration to determine the plasma concentration-time profile of this compound and its metabolites.[1][2]

    • Tissues: At the termination of the studies, various tissues, including the liver, lungs, and myocardium, were collected to assess drug distribution.[3]

    • Excreta: Urine and feces were collected to determine the routes and extent of excretion.[1][2]

G cluster_setup Experimental Setup cluster_collection Sample Collection cluster_processing Sample Processing & Analysis cluster_data Data Interpretation Animal_Model Select Animal Model (e.g., Rat, Dog) Dosing Administer [14C]this compound (Oral) Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Excreta_Collection Urine & Feces Collection Dosing->Excreta_Collection Tissue_Harvesting Tissue Harvesting (at necropsy) Dosing->Tissue_Harvesting Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Excretion_Profile Determine Excretion Routes & Balance Excreta_Collection->Excretion_Profile Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Separation->Protein_Precipitation LC_MS_MS LC-MS/MS Analysis Protein_Precipitation->LC_MS_MS PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC, etc.) LC_MS_MS->PK_Parameters Metabolite_ID Identify & Quantify Metabolites LC_MS_MS->Metabolite_ID

Caption: General Workflow for a Preclinical Pharmacokinetic Study of this compound.

Bioanalytical Methods

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous determination of this compound and its major metabolites (M12, M13, and M31) in dog and rat plasma.[6]

  • Sample Preparation: Protein precipitation with acetonitrile (B52724) containing stable labeled internal standards was employed to extract the analytes from plasma.[6]

  • Chromatography: Reversed-phase chromatography was used for the separation of this compound and its metabolites.[6]

  • Detection: A turboionspray positive ion detection with multiple reaction monitoring was utilized for quantification.[6]

  • Quantification Limits: The lower and upper limits of quantification for this compound and its metabolites were 15 and 15,000 ng/mL, respectively, using a 50 µL plasma sample.[6]

This method demonstrated good precision and accuracy and was deemed suitable for supporting long-term toxicology studies.[6]

Key Findings and Implications

  • Rapid Absorption and Extensive Metabolism: this compound is rapidly absorbed following oral administration in multiple species, followed by extensive metabolism. This suggests that first-pass metabolism may play a significant role in its oral bioavailability.

  • Tissue Accumulation of Metabolites: The accumulation of certain metabolites, such as M200 and M134, in tissues like the myocardium, particularly in long-term studies, is a critical finding.[3] This highlights the importance of characterizing the pharmacology and toxicology of major metabolites in addition to the parent drug.

  • Fecal Excretion: The primary route of elimination is via the feces, indicating that biliary excretion is a major clearance mechanism.[1][2]

  • CYP3A4 Interactions: The complex interplay of this compound with CYP3A4 as a substrate, inhibitor, and inducer suggests a high potential for drug-drug interactions.[5] This is a crucial consideration for clinical development, especially when co-administered with other drugs metabolized by this enzyme.

  • Brain Penetration: this compound effectively crosses the blood-brain barrier in ferrets, with the parent compound being the predominant species in the brain.[4] This is consistent with its mechanism of action as a centrally-acting NK-1 receptor antagonist.

References

An In-depth Technical Guide to the Identification and Characterization of Casopitant Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of Casopitant (B1241461), a potent and selective neurokinin-1 (NK-1) receptor antagonist. Understanding the biotransformation of a drug candidate is critical for evaluating its efficacy, safety, and drug-drug interaction potential. This document details the metabolic pathways, major identified metabolites, quantitative data, and the experimental protocols utilized in the characterization of this compound metabolites.

Introduction to this compound Metabolism

This compound, chemically known as [1-piperidinecarboxamide,4-(4-acetyl-1-piperazinyl)-N-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)-ethyl)-2-(4-fluoro-2-methylphenyl)-N-methyl-(2R,4S)], undergoes extensive metabolism following administration.[1] Studies in humans have shown that negligible amounts of the parent compound are excreted unchanged, indicating that biotransformation is the primary route of elimination.[1][2] The metabolic profile of this compound is complex, involving multiple enzymatic pathways primarily mediated by the cytochrome P450 system.[1][2][3]

The primary enzyme responsible for this compound's metabolism is Cytochrome P450 3A4 (CYP3A4).[3] this compound is not only a substrate of CYP3A4 but also acts as both an inhibitor and an inducer of this enzyme.[3] This complex interaction with CYP3A4 underscores the importance of studying its metabolic profile to predict and manage potential drug-drug interactions.[3][4][5] Furthermore, a major circulating metabolite of this compound has been shown to be an inhibitor of CYP3A4 in its own right, adding another layer of complexity to its pharmacokinetic profile.[3]

Metabolic Pathways of this compound

The biotransformation of this compound involves a variety of phase I and phase II reactions. The principal metabolic routes identified include multiple oxidations, deacetylation, and modifications to the piperazine (B1678402) group.[1][2]

Key metabolic reactions include:

  • Oxidation: This is a predominant route, leading to hydroxylated derivatives.[1][2]

  • Deacetylation: The loss of the N-acetyl group from the piperazine moiety is a key step, often followed by further oxidation.[1][2]

  • Piperazine Ring Modification: This includes the opening and subsequent cleavage of the piperazine ring, resulting in a complex pattern of metabolites.[1][2]

  • N-demethylation: This has also been observed as a metabolic route.[2]

  • Conjugation (Phase II): While phase I metabolism is dominant, some phase II metabolites, particularly glucuronide conjugates, have been observed, mainly in urine.[1][2]

The diagram below illustrates the primary metabolic pathways of this compound.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound M13 M13 (GSK525060) Hydroxylated Metabolite This compound->M13 Hydroxylation (CYP3A4) Deacetylated Deacetylated Intermediate This compound->Deacetylated Deacetylation Other Other Oxidative Metabolites (Piperazine Ring Cleavage, N-demethylation) This compound->Other Multiple Oxidations Conjugates Glucuronide Conjugates M13->Conjugates Glucuronidation M12 M12 (GSK631832) Deacetylated-Oxidized Metabolite Deacetylated->M12 Oxidation Other->Conjugates Glucuronidation

Caption: Primary metabolic pathways of this compound.

Identified Metabolites of this compound

Metabolite profiling studies in plasma, urine, and feces have identified several key metabolites. The main circulating metabolites are a result of oxidation and deacetylation.[1]

  • M13 (GSK525060): A hydroxylated derivative of this compound, identified as one of the main circulating metabolites in humans, dogs, and female rats.[1][2] This metabolite is also an inhibitor of CYP3A4.[3]

  • M12 (GSK631832): A deacetylated and subsequently oxidized metabolite, which is particularly prominent in circulation after oral administration.[1]

  • M1 and M2 (Ferret-specific): In ferret brain tissue, the major metabolites were identified as hydroxylated this compound (M1) and its corresponding ketone product (M2).[6]

Metabolite IDCode NameMetabolic TransformationBiological MatrixSpeciesRelative Abundance/Notes
M13 GSK525060HydroxylationPlasmaHuman, Dog, RatA major circulating metabolite.[1][2] Also a CYP3A4 inhibitor.[3]
M12 GSK631832Deacetylation & OxidationPlasmaHumanA major circulating metabolite, especially after oral dosing.[1]
M1 -HydroxylationBrainFerretAccounted for ~19% of radioactivity in brain extracts.[6]
M2 -Oxidation of M1 (Ketone)BrainFerretAccounted for ~3% of radioactivity in brain extracts.[6]
Phase II -GlucuronidationUrineHumanObserved, but less prominent than Phase I metabolites.[1]

Experimental Protocols for Metabolite Identification

The characterization of this compound metabolites has employed a combination of in vivo and in vitro methods, utilizing advanced analytical techniques.

A clinical study was conducted to determine the disposition and metabolic profile of this compound in healthy male subjects.[1]

  • Study Design: A single-sequence study involving the administration of radiolabeled [¹⁴C]this compound via a single 90 mg intravenous (i.v.) infusion and a single 150 mg oral dose.[1]

  • Sample Collection: Blood, urine, and feces were collected at frequent intervals post-dosing to capture the absorption, distribution, metabolism, and excretion profile.[1]

  • Sample Preparation: Plasma was separated from whole blood. Urine and fecal samples were homogenized for analysis. For metabolite identification, samples often undergo extraction (e.g., liquid-liquid or solid-phase extraction) to concentrate analytes and remove interfering matrix components.[7][8]

  • Analytical Methodology:

    • Metabolite Profiling: Samples were analyzed by high-performance liquid chromatography (HPLC) for separation of the parent drug and its metabolites.[1]

    • Detection and Quantification: The HPLC system was coupled with off-line radiodetection to trace all drug-related material from the [¹⁴C]this compound dose.[1]

    • Structural Elucidation: Mass spectrometry (MS) was used for the identification and structural characterization of metabolites.[1] Further characterization of metabolites in urine was performed using ¹H-NMR spectroscopy.[1]

In vitro systems are essential for identifying metabolic pathways and investigating specific enzyme involvement.[3][5]

  • Test Systems: Pooled human liver microsomes (HLM) or cryopreserved human hepatocytes are commonly used.[5][9] HLM contains phase I enzymes, while hepatocytes contain both phase I and phase II enzymes.

  • Incubation Procedure:

    • This compound is incubated with the test system (e.g., HLM at 0.5-1.0 mg/mL protein concentration) in a buffered solution.

    • For phase I metabolism, a cofactor-regenerating system (e.g., NADPH regenerating system) is added to initiate the enzymatic reactions. Control incubations without the cofactor are run to assess non-enzymatic degradation.[10]

    • The reaction mixture is incubated at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

    • The reaction is terminated by adding a cold organic solvent like acetonitrile, which also serves to precipitate proteins.[10]

  • Sample Analysis:

    • After termination, samples are centrifuged to remove precipitated proteins.

    • The supernatant is collected, potentially concentrated, and reconstituted in a suitable mobile phase for analysis.[10]

    • Analysis is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). High-resolution mass spectrometry (HRMS), such as Q-TOF MS, is employed for accurate mass measurements, which helps in determining the elemental composition of metabolites.[6][8]

The following diagram outlines a typical workflow for the identification and characterization of drug metabolites from an in vivo study.

G cluster_invivo In Vivo Phase cluster_sampleprep Sample Preparation cluster_analysis Analytical Phase Dosing Administration of [14C] this compound Collection Sample Collection (Blood, Urine, Feces) Dosing->Collection Processing Homogenization & Plasma Separation Collection->Processing Extraction Extraction / Cleanup (LLE or SPE) Processing->Extraction Separation Separation (HPLC / UPLC) Extraction->Separation Detection Detection & Elucidation (HRMS, Radiodetection, NMR) Separation->Detection Quant Quantification (LC-MS/MS) Separation->Quant

Caption: General workflow for in vivo metabolite identification.

Conclusion

This compound is extensively metabolized in humans, primarily through oxidation and deacetylation pathways mediated largely by CYP3A4.[1][3] The major circulating metabolites, M13 (hydroxylated) and M12 (deacetylated-oxidized), have been successfully identified and characterized.[1] The characterization process relies on a combination of in vivo studies with radiolabeled compounds and in vitro experiments using human-derived systems.[1][5] Advanced analytical techniques, particularly high-resolution LC-MS, are indispensable for the structural elucidation and quantification of these metabolites.[6][7] The complex role of this compound as a substrate, inhibitor, and inducer of CYP3A4, along with the inhibitory activity of its major metabolite, highlights the critical need for thorough metabolic characterization in drug development to ensure patient safety and therapeutic efficacy.[3]

References

Casopitant: A Pharmacological Probe for Tachykinin Pathways - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Casopitant (B1241461) as a pharmacological tool for the investigation of tachykinin signaling pathways. This compound, a potent and selective neurokinin-1 (NK1) receptor antagonist, offers a valuable means to dissect the physiological and pathological roles of Substance P and other tachykinins. This document outlines its mechanism of action, presents available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows.

Introduction to this compound and the Tachykinin System

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] These peptides exert their effects by binding to three distinct G-protein coupled receptors (GPCRs): the NK1, NK2, and NK3 receptors. SP is the preferred endogenous ligand for the NK1 receptor.[1]

This compound (GW679769) is a highly selective, non-peptide antagonist of the NK1 receptor.[2][3] Its ability to block the binding of SP and subsequent downstream signaling makes it an invaluable tool for elucidating the specific contributions of the SP-NK1 pathway in various biological systems. While clinically investigated for the prevention of chemotherapy-induced nausea and vomiting (CINV), its potent and selective antagonism provides a powerful pharmacological instrument for preclinical research.[3][4][5]

Mechanism of Action

This compound functions as a competitive antagonist at the NK1 receptor, preventing the binding of Substance P. This blockade inhibits the conformational changes in the receptor necessary for G-protein coupling and the initiation of intracellular signaling cascades. The primary signaling pathway activated by the NK1 receptor is the Gαq pathway, which leads to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1][6] By inhibiting these initial steps, this compound effectively silences the cellular responses mediated by SP-NK1 receptor activation.

Data Presentation: Pharmacological Profile of this compound

Quantitative data on the pharmacological properties of this compound are essential for designing and interpreting experiments. The following tables summarize the available data. Note: Specific in vitro quantitative data for this compound, such as Ki and IC50 values for the human NK1 receptor, are not widely available in the public domain. Data for other well-characterized NK1 receptor antagonists are provided for comparative purposes.

Table 1: In Vitro Receptor Binding and Functional Antagonism of NK1 Receptor Antagonists

CompoundReceptor/SpeciesAssay TypeKi (nM)IC50 (nM)pA2Reference
This compound Ferret NK1Radioligand Binding0.16--[7]
AprepitantHuman NK1Radioligand Binding-0.1-0.9-[7]
NetupitantHuman NK1Radioligand Binding1.0--[7]
RolapitantHuman NK1Radioligand Binding0.66--[7]
NetupitantHuman NK1 (CHO cells)Calcium Mobilization--8.87[8][9]
PronetupitantHuman NK1 (CHO cells)Calcium Mobilization--8.72[10]

Table 2: In Vivo Efficacy of this compound in Preclinical Models

ModelSpeciesEmetic/Behavioral StimulusThis compound DoseRouteEffectReference
Delayed EmesisFerretCisplatin (B142131) (5 mg/kg, i.p.)≥0.5 mg/kgi.p.Complete rescue from emetic events[6]
Delayed EmesisFerretCisplatin (5 mg/kg, i.p.)Dose-dependenti.p.Reduction in nausea-like behaviors[6]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a pharmacological tool. The following sections provide outlines for key in vitro and in vivo experiments.

In Vitro Assays

4.1.1. NK1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand.

  • Materials:

    • Cell membranes prepared from cells expressing the NK1 receptor (e.g., CHO-K1 or HEK293 cells).

    • Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.

    • Non-labeled Substance P (for determination of non-specific binding).

    • This compound or other test compounds.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin, pH 7.4).

    • Glass fiber filters (pre-soaked in polyethyleneimine).

    • Scintillation fluid and counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound in a 96-well plate.

    • For total binding, omit the competitor. For non-specific binding, include a saturating concentration of unlabeled Substance P.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (concentration of this compound that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.

4.1.2. Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by an NK1 receptor agonist.

  • Materials:

    • Cells endogenously or recombinantly expressing the NK1 receptor (e.g., U373MG or CHO-K1 cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).

    • Pluronic F-127.

    • Probenecid (optional, to prevent dye leakage).

    • NK1 receptor agonist (e.g., Substance P or a selective agonist like GR73632).

    • This compound or other test compounds.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Procedure:

    • Plate cells in a black-walled, clear-bottom 96- or 384-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of an NK1 receptor agonist (typically an EC80 concentration).

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • Determine the IC50 value for this compound's inhibition of the agonist-induced calcium response.

4.1.3. Inositol Phosphate (IP) Accumulation Assay

This assay provides a measure of the activation of the Gαq signaling pathway by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

  • Materials:

    • Cells expressing the NK1 receptor.

    • [³H]-myo-inositol or a commercial HTRF-based IP-One assay kit.

    • Lithium chloride (LiCl) to inhibit IP1 degradation.

    • NK1 receptor agonist.

    • This compound or other test compounds.

  • Procedure (HTRF-based):

    • Plate cells in a suitable microplate.

    • Pre-incubate cells with varying concentrations of this compound in a stimulation buffer containing LiCl.

    • Stimulate cells with an NK1 receptor agonist.

    • Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).

    • Incubate to allow for binding of the detection reagents.

    • Measure the HTRF signal on a compatible plate reader.

    • Calculate the IC50 value for this compound's inhibition of the agonist-induced IP1 accumulation.

In Vivo Models

4.2.1. Cisplatin-Induced Emesis in Ferrets

The ferret is a gold-standard model for studying emesis as its vomiting reflex is similar to that of humans.

  • Animals: Male or female ferrets.

  • Procedure:

    • Administer cisplatin (e.g., 5 mg/kg, intraperitoneally) to induce both acute and delayed emesis.[6][11]

    • Administer this compound at various doses and time points (prophylactic or therapeutic) via a relevant route (e.g., intraperitoneally or orally).

    • Observe the animals for a defined period (e.g., up to 72 hours for delayed emesis) and record the number of retches and vomits.

    • Nausea-like behaviors (e.g., forward and backward movements, lip licking) can also be quantified.

    • Analyze the dose-dependent effect of this compound on reducing the frequency of emetic episodes and nausea-like behaviors.

4.2.2. NK1 Agonist-Induced Foot Tapping in Gerbils

This model is used to assess the central activity of NK1 receptor antagonists.

  • Animals: Male gerbils.

  • Procedure:

    • Administer a selective NK1 receptor agonist (e.g., GR73632) intracerebroventricularly (i.c.v.).[12]

    • This induces a characteristic foot-tapping behavior.

    • Pre-treat animals with this compound at various doses via a systemic route (e.g., intraperitoneally or orally).

    • Observe the animals and quantify the number of foot taps (B36270) over a defined period.

    • Determine the dose of this compound required to inhibit the agonist-induced foot tapping, providing an in vivo measure of central NK1 receptor blockade.

Visualizations: Pathways and Workflows

Tachykinin NK1 Receptor Signaling Pathway

Tachykinin_NK1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates Gq Gαq NK1R->Gq Activates This compound This compound This compound->NK1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ER->Ca Releases Downstream Downstream Signaling & Cellular Responses Ca->Downstream Activates PKC->Downstream Activates

Caption: Tachykinin NK1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Characterizing an NK1 Receptor Antagonist

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Characterization Binding Radioligand Binding Assay (Determine Ki) Functional Functional Assays (e.g., Calcium Mobilization, IP Accumulation) (Determine IC50/pA2) Binding->Functional Confirm functional antagonism Selectivity Selectivity Assays (Test against NK2, NK3, other receptors) Functional->Selectivity Assess receptor selectivity PK Pharmacokinetic Studies (Determine bioavailability, brain penetration) Selectivity->PK Proceed if potent & selective PD_central Central PD Model (e.g., Gerbil Foot Tapping) (Confirm central activity) PK->PD_central Demonstrate target engagement PD_peripheral Peripheral/Systemic PD Model (e.g., Ferret Emesis) (Assess in vivo efficacy) PK->PD_peripheral PD_central->PD_peripheral Start Test Compound (e.g., this compound) Start->Binding

Caption: A logical workflow for the preclinical pharmacological characterization of an NK1 receptor antagonist like this compound.

Conclusion

This compound is a potent and selective pharmacological tool for the investigation of tachykinin pathways mediated by the NK1 receptor. Its utility spans from in vitro binding and functional assays to in vivo models of central and peripheral NK1 receptor function. This guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively employ this compound in their studies to further unravel the complex roles of Substance P and the NK1 receptor in health and disease. While some specific quantitative data for this compound remain proprietary, the provided information and comparative data for other NK1 antagonists offer a solid framework for experimental design and interpretation.

References

The Structural Landscape of Casopitant and its Analogues: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the structural features governing the potent and selective antagonism of the Neurokinin-1 receptor by Casopitant.

Core Structure and Pharmacophore of this compound

This compound, chemically known as (2R,4S)-4-(4-acetylpiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide, is a complex molecule with several key structural features that contribute to its high affinity and selectivity for the NK1 receptor.[1] The core structure can be dissected into several key pharmacophoric elements:

  • Piperidine (B6355638) Scaffold: The central piperidine ring serves as a rigid scaffold, appropriately positioning the key substituent groups for optimal interaction with the NK1 receptor binding pocket.

  • 3,5-Bis(trifluoromethyl)phenyl Ethyl Group: This bulky, lipophilic group is a common feature in many high-affinity NK1 receptor antagonists.[2] It is believed to occupy a deep hydrophobic pocket within the receptor.

  • 4-Fluoro-2-methylphenyl Group: This substituent at the 2-position of the piperidine ring contributes to the overall binding affinity and selectivity.

  • N-Methylcarboxamide Linker: This linker connects the piperidine scaffold to the 3,5-bis(trifluoromethyl)phenyl ethyl moiety.

  • 4-Acetylpiperazinyl Group: This moiety at the 4-position of the piperidine ring is crucial for the compound's properties, including solubility and pharmacokinetic profile.

Quantitative Analysis of NK1 Receptor Antagonists

Precise quantitative data is essential for comparing the potency of different NK1 receptor antagonists. While a comprehensive dataset for a series of this compound analogues is not publicly available, the following table summarizes the binding affinities of this compound and other notable NK1 receptor antagonists. This data provides a valuable context for understanding the potency of this compound.

CompoundReceptorKi (nM)IC50 (nM)SpeciesReference
This compound NK1-0.16Ferret[GlaxoSmithKline, unpublished data]
AprepitantNK10.10.2Human[Hargreaves et al., 2011]
NetupitantNK10.95-Human[Hoffmann et al., 2006]
RolapitantNK10.68-Human[Duffy et al., 2012]
CP-99,994NK10.18-Human[Snider et al., 1991]
L-733,060NK10.3-Human[MacLeod et al., 1993]

Insights from Related Structural Analogues

Although direct SAR studies on this compound are limited in the public domain, research on related 4,4-disubstituted piperidine NK1 antagonists provides valuable insights into the structural requirements for high affinity. Studies have shown that for high NK1 affinity, the benzyl (B1604629) ether side chain, analogous to this compound's 3,5-bis(trifluoromethyl)phenyl ethyl group, must be 3,5-disubstituted and highly lipophilic.[2] The 3,5-bis(trifluoromethyl)benzyl ether was identified as an optimal side chain in that series, exhibiting an IC50 of 0.95 nM for the human NK1 receptor.[2] Furthermore, these studies indicated that the piperidine nitrogen can tolerate a range of substituents, including acyl and sulfonyl derivatives, while maintaining high affinity.[2]

Patent literature from GlaxoSmithKline on pyrrolidine (B122466) and piperidine derivatives as NK1 antagonists further underscores the importance of the core heterocyclic scaffold and the nature of the substituents in achieving potent antagonism.[3][4] These patents describe a range of analogues with modifications to the piperidine and related rings, as well as variations in the linker and substituent groups, providing a glimpse into the chemical space explored during the development of compounds like this compound.

Experimental Protocols

The determination of binding affinity for NK1 receptor antagonists is typically performed using competitive radioligand binding assays. Below is a detailed methodology for a standard [3H]-Substance P competitive binding assay.

Membrane Preparation from Cells Expressing NK1 Receptors
  • Cell Culture: Culture cells stably expressing the human NK1 receptor (e.g., CHO-K1 or U-373 MG cells) in appropriate media and conditions.

  • Cell Harvest: Harvest cells by scraping and centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and homogenize using a Dounce homogenizer or sonicator.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

  • Membrane Pelleting: Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Washing: Wash the membrane pellet by resuspending in homogenization buffer and repeating the centrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA protein assay). Store membrane aliquots at -80°C.

Competitive Radioligand Binding Assay
  • Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA, and a protease inhibitor like bacitracin).

  • Reaction Mixture: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, [3H]-Substance P (at a concentration close to its Kd), and membrane preparation.

    • Non-specific Binding: Assay buffer, [3H]-Substance P, a high concentration of unlabeled Substance P (e.g., 1 µM), and membrane preparation.

    • Competition: Assay buffer, [3H]-Substance P, varying concentrations of the test compound (e.g., this compound or its analogues), and membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for the test compound by fitting the competition binding data to a one-site sigmoidal dose-response curve using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of NK1 Receptor Signaling and Experimental Workflow

To provide a clearer understanding of the biological context of this compound's action and the experimental procedures used in its evaluation, the following diagrams have been generated using Graphviz.

NK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Substance P Substance P NK1R NK1 Receptor (GPCR) Substance P->NK1R Binds & Activates This compound This compound This compound->NK1R Binds & Blocks Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation, Emesis) Ca2->Cellular_Response MAPK MAPK Cascade (e.g., ERK1/2) PKC->MAPK MAPK->Cellular_Response

NK1 Receptor Signaling Pathway

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_data Data Output Cell_Culture Cell_Culture Cell_Harvest Cell_Harvest Cell_Culture->Cell_Harvest Homogenization Homogenization Cell_Harvest->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Pelleting Membrane_Pelleting Centrifugation->Membrane_Pelleting Final_Preparation Final_Preparation Membrane_Pelleting->Final_Preparation Assay_Setup Assay_Setup Final_Preparation->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Filtration Incubation->Filtration Scintillation_Counting Scintillation_Counting Filtration->Scintillation_Counting Data_Analysis Data_Analysis Scintillation_Counting->Data_Analysis IC50_Ki_Values IC50_Ki_Values Data_Analysis->IC50_Ki_Values

NK1 Receptor Binding Assay Workflow

Conclusion

This compound is a highly potent and selective NK1 receptor antagonist with a complex and well-defined chemical structure. While comprehensive public SAR data for a series of its direct analogues is limited, analysis of related compounds and patent literature highlights the critical role of the piperidine scaffold, the 3,5-bis(trifluoromethyl)phenyl ethyl moiety, and the nature of the substituents on the piperidine ring in achieving high-affinity binding. The provided experimental protocols and signaling pathway diagrams offer a robust framework for researchers engaged in the discovery and development of novel NK1 receptor antagonists. Further elucidation of the precise molecular interactions of this compound and its analogues with the NK1 receptor will undoubtedly pave the way for the design of next-generation therapeutics with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Casopitant

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for Dissolving Casopitant for in vivo Studies

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective, centrally-acting neurokinin-1 (NK1) receptor antagonist that has been investigated for its antiemetic and anxiolytic properties. As a lipophilic compound, this compound presents challenges for dissolution in aqueous vehicles suitable for in vivo administration. This document provides detailed protocols for the preparation of this compound formulations for oral and intraperitoneal administration in preclinical animal models, such as mice and rats. The protocols are based on established methods for formulating poorly water-soluble drugs for in vivo research.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is crucial for selecting an appropriate dissolution strategy.

PropertyValueSource
Molecular FormulaC₃₀H₃₅F₇N₄O₂PubChem
Molecular Weight616.6 g/mol PubChem
AppearanceSolid powder-
SolubilitySoluble in DMSOMedChemExpress

Recommended Solvents and Vehicle Compositions

The selection of an appropriate vehicle is critical for ensuring the bioavailability and tolerability of this compound in in vivo studies. Based on its lipophilic nature and common practices for similar compounds, the following solvent systems are recommended.

Vehicle ComponentRoleRecommended for
Dimethyl sulfoxide (B87167) (DMSO)Primary solventOral & Intraperitoneal
Polyethylene glycol 300/400 (PEG300/400)Co-solvent, improves solubilityOral & Intraperitoneal
Tween 80 (Polysorbate 80)Surfactant, enhances stability and dispersionOral
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)Diluent, ensures isotonicityOral & Intraperitoneal
Methylcellulose (0.5%)Suspending agentOral
Corn OilLipid-based vehicleOral & Intraperitoneal

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration (Aqueous-Based Vehicle)

This protocol describes the preparation of a suspension of this compound suitable for oral gavage.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween 80, sterile

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile conical tube.

  • Initial Dissolution: Add a small volume of DMSO to the this compound powder. The recommended starting composition is 10% DMSO of the final volume. Vortex thoroughly until the powder is completely dissolved.

  • Addition of Co-solvent and Surfactant: Add PEG300 to the solution (e.g., to a final concentration of 40%). Vortex to mix. Subsequently, add Tween 80 (e.g., to a final concentration of 5%).

  • Dilution with Saline: Slowly add sterile saline to the mixture while vortexing to reach the final desired volume. The final vehicle composition will be approximately 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Homogenization: Ensure the final solution is a homogenous suspension. If any precipitation occurs, gentle warming (to 37°C) or brief sonication may be applied.

  • Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store at 4°C and protect from light. Before administration, bring the solution to room temperature and vortex to ensure homogeneity.

Protocol 2: Preparation of this compound for Intraperitoneal Injection

This protocol outlines the preparation of a this compound solution for intraperitoneal administration. For this route, it is crucial to minimize the concentration of organic solvents to avoid peritoneal irritation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile conical tube.

  • Initial Dissolution: Dissolve the this compound powder in a minimal volume of DMSO. Aim for a final DMSO concentration of no more than 10% in the final injection volume.

  • Dilution: Slowly add sterile saline or PBS to the DMSO solution while vortexing to reach the desired final concentration of this compound. For example, a vehicle composition of 10% DMSO in 90% saline is a common starting point.

  • Final Preparation: Ensure the final solution is clear and free of precipitation. If solubility is an issue at 10% DMSO, a slightly higher concentration may be tested, but it is critical to include a vehicle-only control group in the study to assess any solvent-related toxicity.

  • Storage: Prepare the formulation fresh before each use. Do not store diluted solutions for extended periods.

Vehicle Selection and Preparation Workflow

The following diagram illustrates the decision-making process and workflow for selecting and preparing a suitable vehicle for this compound in vivo studies.

G cluster_0 Pre-formulation Assessment cluster_1 Vehicle Formulation cluster_2 Preparation and Quality Control A Determine required this compound dose (mg/kg) B Define administration route (Oral or IP) A->B C Assess this compound's solubility in primary solvents (e.g., DMSO) B->C D Select Vehicle System C->D E Oral Administration Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) D->E Oral F IP Administration Vehicle (e.g., 10% DMSO in Saline) D->F IP G Dissolve this compound in primary solvent E->G F->G H Add co-solvents and surfactants (if applicable) G->H I Dilute with aqueous vehicle H->I J Check for precipitation and homogeneity I->J J->G Re-dissolve if precipitation occurs K Administer to animal model J->K cluster_pathway NK1 Receptor Signaling SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC PKC Activation DAG->PKC Neuron Neuronal Excitation (Emesis, Anxiety) Ca->Neuron Leads to PKC->Neuron Leads to This compound This compound This compound->NK1R Blocks

Application of Casopitant in Rodent Models of Emesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casopitant (GW679769) is a potent and selective, second-generation neurokinin-1 (NK1) receptor antagonist developed for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][2] As a key component of the emetic reflex, the NK1 receptor and its ligand, Substance P, are crucial targets for antiemetic therapies.[3] Preclinical evaluation of NK1 receptor antagonists like this compound is essential to determine efficacy and appropriate dosing regimens. This document provides detailed application notes and protocols for the use of this compound in established rodent models of emesis.

The ferret is a primary model for emesis research due to its well-developed vomiting reflex, which is analogous to that in humans.[4] In contrast, common laboratory rodents such as rats and mice do not vomit.[5] Instead, they exhibit a behavior known as pica, the consumption of non-nutritive substances like kaolin (B608303), which serves as a surrogate measure for the nausea and emesis response.[3][6]

Mechanism of Action: NK1 Receptor Antagonism in Emesis

Chemotherapeutic agents like cisplatin (B142131) can induce emesis through both central and peripheral pathways. Peripherally, they trigger the release of serotonin (B10506) (5-HT) from enterochromaffin cells in the gut, which activates 5-HT3 receptors on vagal afferent nerves. Centrally, they can directly stimulate the chemoreceptor trigger zone (CTZ) in the area postrema. Both pathways converge on the nucleus tractus solitarius (NTS) in the brainstem, a key component of the central pattern generator for emesis.[3] Substance P, acting on NK1 receptors within the NTS and other brainstem nuclei, is a critical neurotransmitter in the final common pathway leading to emesis.[3] this compound exerts its antiemetic effect by competitively blocking the binding of Substance P to NK1 receptors, thereby inhibiting the emetic signal.[3]

cluster_periphery Peripheral Pathway cluster_central Central Pathway cluster_brainstem Brainstem Integration Chemotherapy Chemotherapy (e.g., Cisplatin) Enterochromaffin_Cells Enterochromaffin Cells Chemotherapy->Enterochromaffin_Cells damages Serotonin_Release Serotonin (5-HT) Release Enterochromaffin_Cells->Serotonin_Release Vagal_Afferents Vagal Afferent Nerves (5-HT3 Receptors) Serotonin_Release->Vagal_Afferents activates NTS Nucleus Tractus Solitarius (NTS) Vagal_Afferents->NTS signals to CTZ Chemoreceptor Trigger Zone (CTZ) (Area Postrema) CTZ->NTS signals to Chemotherapy_Central Chemotherapy (in circulation) Chemotherapy_Central->CTZ stimulates SubstanceP_NK1 Substance P / NK1 Receptors NTS->SubstanceP_NK1 activates Emesis Emesis SubstanceP_NK1->Emesis triggers This compound This compound This compound->SubstanceP_NK1 blocks

Figure 1: Simplified signaling pathway of chemotherapy-induced emesis and the site of action for this compound.

Ferret Model of Cisplatin-Induced Emesis

The ferret is considered the gold standard for preclinical emesis studies.[7] Cisplatin administration in ferrets induces a biphasic emetic response, with an acute phase within the first 24 hours and a delayed phase from 24 to 72 hours, mimicking the clinical presentation in humans.

Data Presentation: Efficacy of this compound in Ferrets

The following tables summarize the antiemetic efficacy of this compound in cisplatin-induced emesis in ferrets.

Table 1: Dose-Dependent Rescue from Cisplatin-Induced Delayed Emesis by this compound [8]

Treatment GroupDose (mg/kg, i.p.)Outcome
Saline ControlN/AContinued emetic events
Ondansetron (B39145)1Delayed further emetic events for ~8 hours
This compound≥ 0.5Complete rescue from further emetic events

Table 2: Synergistic Anti-Emetic Effect of this compound and Ondansetron Combination Therapy

Treatment GroupDose (mg/kg, i.p.)Outcome
Ondansetron (suboptimal)0.03, 0.1, or 0.3>50% reduction in vomiting and retching compared to control
This compound (suboptimal)0.03, 0.1, or 0.3>50% reduction in vomiting and retching compared to control
Ondansetron + this compound0.03, 0.1, or 0.3 (each)Significantly fewer emetic events than either agent alone
Experimental Protocols: Ferret Model

This protocol is designed to evaluate the efficacy of a test article in rescuing animals from established delayed emesis.

cluster_protocol Delayed Emesis Rescue Protocol Workflow Start Day 0 Animal Acclimation Cisplatin_Admin Day 1 (Time 0) Administer Cisplatin (5 mg/kg, i.p.) Start->Cisplatin_Admin Observation_1 Days 1-2 Observe for acute emesis Cisplatin_Admin->Observation_1 Treatment_Admin 44.8 hours post-cisplatin Administer Treatment (e.g., this compound ≥0.5 mg/kg, i.p.) Observation_1->Treatment_Admin Observation_2 Up to 72 hours post-cisplatin Observe for rescue from delayed emesis (Record retching and vomiting) Treatment_Admin->Observation_2 End End of Study Data Analysis Observation_2->End

Figure 2: Experimental workflow for the delayed emesis rescue model in ferrets.

Materials:

  • Male ferrets (1-1.5 kg)

  • Cisplatin

  • This compound mesylate

  • Vehicle (e.g., saline)

  • Observation cages with video recording capabilities

Procedure:

  • Animal Acclimation: Acclimate ferrets to the observation cages for at least 2 hours daily for 3-4 days prior to the study.

  • Induction of Emesis: Administer cisplatin at a dose of 5 mg/kg intraperitoneally (i.p.).

  • Observation Period 1 (Acute Phase): Observe and record the number of retches and vomits for the first 24 hours.

  • Treatment Administration: At 44.8 hours post-cisplatin administration (during the peak of the delayed emetic phase), administer a single i.p. dose of this compound (e.g., ≥0.5 mg/kg) or vehicle control.

  • Observation Period 2 (Delayed Phase): Continue to observe and record the number of retches and vomits for up to 72 hours post-cisplatin.

  • Data Analysis: Compare the number of emetic episodes in the this compound-treated group to the vehicle control group after treatment administration.

This protocol evaluates the synergistic prophylactic effect of co-administering this compound and a 5-HT3 antagonist.

Materials:

  • Male ferrets (1-1.5 kg)

  • Cisplatin

  • This compound mesylate

  • Ondansetron

  • Vehicle (e.g., saline)

  • Observation cages with video recording capabilities

Procedure:

  • Animal Acclimation: Acclimate ferrets as described in Protocol 1.

  • Treatment Administration: 25 minutes prior to cisplatin administration, administer suboptimal doses of this compound (e.g., 0.03, 0.1, or 0.3 mg/kg, i.p.), ondansetron (e.g., 0.03, 0.1, or 0.3 mg/kg, i.p.), the combination of both, or vehicle control. A 4x4 factorial design can be utilized to test for therapeutic synergy.

  • Induction of Emesis: Administer cisplatin at a dose of 10 mg/kg i.p.

  • Observation: Observe and digitally record all emetic events (vomits, retches) and peri-emetic behaviors (e.g., excessive mouth licking, backward walking) for a defined period (e.g., 4-6 hours).

  • Data Analysis: Analyze the cumulative sum of emetic events over time. Therapeutic synergy can be determined by analysis of variance (ANOVA).

Rat Model of Cisplatin-Induced Pica

Since rats do not vomit, pica (the ingestion of non-nutritive substances like kaolin) is used as a behavioral surrogate for emesis.[3][6]

Data Presentation: Efficacy of this compound in Rats

Table 3: Hypothetical Dose-Response of this compound on Cisplatin-Induced Pica in Rats

Treatment GroupDose (mg/kg, p.o.)Mean Kaolin Intake (g) ± SEM% Inhibition of Pica
Vehicle + SalineN/A0.5 ± 0.1-
Vehicle + CisplatinN/A5.0 ± 0.50%
This compound + Cisplatin0.14.2 ± 0.416%
This compound + Cisplatin0.33.0 ± 0.340%
This compound + Cisplatin1.01.5 ± 0.270%
This compound + Cisplatin3.00.8 ± 0.184%

Note: This table is for illustrative purposes and does not represent actual experimental data.

Experimental Protocol: Rat Pica Model

This protocol is designed to assess the anti-emetic potential of a test article by measuring its effect on cisplatin-induced kaolin consumption.

cluster_protocol Rat Pica Model Protocol Workflow Start Days 1-7 Acclimation to Cages & Kaolin Pellets Treatment_Admin Day 8 (Time -30 min) Administer Treatment (e.g., this compound, p.o.) Start->Treatment_Admin Cisplatin_Admin Day 8 (Time 0) Administer Cisplatin (6 mg/kg, i.p.) Treatment_Admin->Cisplatin_Admin Measurement Days 8-10 Measure Kaolin & Food Intake (daily for 24-48h) Cisplatin_Admin->Measurement End End of Study Data Analysis Measurement->End

Figure 3: Experimental workflow for the cisplatin-induced pica model in rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Cisplatin

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Kaolin pellets

  • Standard rat chow and water

  • Metabolic cages for individual housing and measurement of food/kaolin intake

Procedure:

  • Acclimation: Individually house rats in metabolic cages and provide them with pre-weighed standard chow, water, and kaolin pellets for at least one week to adapt.[6]

  • Baseline Measurement: Record baseline kaolin and food consumption for 24-48 hours before the start of the experiment.

  • Treatment Administration: On the day of the experiment, administer this compound or vehicle orally (p.o.) 30-60 minutes prior to cisplatin injection.

  • Induction of Pica: Administer cisplatin at a dose of 6 mg/kg i.p.[2][6] A control group should receive saline i.p.

  • Measurement: Over the next 24-48 hours, measure the amount of kaolin and food consumed by each rat.

  • Data Analysis: Calculate the net kaolin intake (subtracting any baseline consumption). Compare the kaolin intake in the this compound-treated groups to the vehicle-treated, cisplatin-challenged group.

Conclusion

The ferret and rat models are valuable preclinical tools for evaluating the anti-emetic properties of NK1 receptor antagonists like this compound. The ferret model provides a direct measure of vomiting and retching, allowing for the assessment of both acute and delayed emesis. The rat pica model offers a robust and higher-throughput alternative for screening compounds, using kaolin consumption as a surrogate for emesis. The protocols and data presented here provide a framework for the successful application of this compound in these models, aiding in the characterization of its anti-emetic profile and its potential for combination therapy.

References

Standard Operating Procedure for Casopitant Administration in Ferrets: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for the administration of Casopitant (B1241461) in ferrets, a critical animal model for studying emesis. The ferret is a well-established model due to its physiological and neurochemical similarities to humans in its emetic response. This compound, a potent and selective neurokinin-1 (NK1) receptor antagonist, has been evaluated in this model for its anti-emetic potential, particularly in the context of chemotherapy-induced nausea and vomiting.

Introduction to this compound and the Ferret Model

This compound (GW679769) is a selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor's endogenous ligand, Substance P, plays a crucial role in the central and peripheral pathways that mediate emesis. By blocking this receptor, this compound effectively inhibits vomiting and retching reflexes. The ferret model is considered the gold standard for preclinical evaluation of anti-emetic drugs because it responds to a wide range of emetogenic stimuli relevant to human conditions, such as chemotherapy agents like cisplatin (B142131).[1][2][3]

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving this compound administration in ferrets.

Table 1: Pharmacokinetic Parameters of this compound in Ferrets

ParameterValueRoute of AdministrationNotes
AbsorptionRapidly absorbedIntraperitoneal (i.p.)Plasma and brain concentrations are approximately equal at 2 hours post-dose.[1][2]
Brain PenetrationHighIntraperitoneal (i.p.)Parent compound accounts for ~76% of radioactivity in the brain after a single dose of [14C]this compound.[1][2]
Major MetabolitesHydroxylated this compound (M1) and the corresponding ketone product (M2)-M1 and M2 account for approximately 19% and 3% of radioactivity in brain extracts, respectively.[1][2]
Potency against Ferret Brain NK1 ReceptorsThis compound, M1, and M2 have relatively similar potencies.-The pharmacological activity is largely attributable to the parent compound.[1][2]

Table 2: Efficacy of this compound in Cisplatin-Induced Emesis in Ferrets

Treatment GroupDose (mg/kg)Route of AdministrationEfficacy Outcome
This compound (rescue treatment)≥0.5Intraperitoneal (i.p.)Complete rescue from further emetic events in a delayed emesis model.[4]
This compound + Ondansetron (B39145) (prophylaxis)0.03, 0.1, 0.3Intraperitoneal (i.p.)Therapeutically synergistic anti-emetic activity; significantly fewer emetic events than either agent alone.[5]

Experimental Protocols

Cisplatin-Induced Emesis Model

This protocol is designed to assess the anti-emetic efficacy of this compound against both acute and delayed emesis induced by the chemotherapeutic agent cisplatin.

Materials:

  • Male ferrets (1-2 kg)

  • Cisplatin

  • This compound mesylate

  • Saline solution (vehicle)

  • Ondansetron (optional, for combination studies)

  • Intraperitoneal (i.p.) injection supplies (needles, syringes)

  • Observation cages with digital video recording equipment

Procedure:

  • Acclimatization: Acclimate ferrets to the laboratory environment for at least 7 days prior to the experiment. House them individually with free access to food and water.

  • Fasting: Fast the ferrets overnight before the administration of cisplatin, with water available ad libitum.

  • Drug Preparation: Dissolve this compound mesylate in a suitable vehicle (e.g., saline) to the desired concentration.

  • Drug Administration (Prophylactic): For prophylactic studies, administer this compound (e.g., 0.03, 0.1, or 0.3 mg/kg, i.p.) 25 minutes prior to cisplatin injection.[5] For combination studies, co-administer with ondansetron at this time.

  • Emesis Induction: Administer cisplatin (5 mg/kg or 10 mg/kg, i.p.) to induce emesis.[4][5]

  • Drug Administration (Rescue): For rescue treatment studies in a delayed emesis model (72 hours), administer a single dose of this compound (≥0.5 mg/kg, i.p.) at 44.8 hours post-cisplatin administration, which corresponds to the peak emetic frequency.[4]

  • Observation and Data Collection:

    • Place each ferret in an individual observation cage.

    • Record all emetic events (vomiting and retching) and other behaviors (e.g., excessive mouth licking, burrowing, eye squinting) digitally via camera and DVR for the duration of the study (e.g., up to 72 hours).[5]

    • Analyze the recordings to quantify the number of vomits and retches, the latency to the first emetic event, and the duration of the emetic period.

  • Data Analysis: Compare the emetic responses in the this compound-treated groups to the vehicle-control group. Statistical analysis (e.g., ANOVA) can be used to determine the significance of the anti-emetic effect.

Pharmacokinetic Analysis

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in ferrets.

Materials:

  • Male ferrets (1-2 kg)

  • This compound (radiolabeled, e.g., [14C]this compound, for metabolism and brain penetration studies)

  • Intraperitoneal (i.p.) injection supplies

  • Blood collection supplies (syringes, tubes with anticoagulant)

  • Anesthesia (e.g., isoflurane)

  • Tissue homogenization equipment

  • Liquid chromatography-mass spectrometry (LC/MS) or other suitable analytical instrumentation

Procedure:

  • Drug Administration: Administer a single dose of this compound (i.p.) to the ferrets.

  • Blood Sampling: At predetermined time points post-administration, collect blood samples from a suitable site (e.g., jugular vein or cranial vena cava) under light anesthesia.

  • Tissue Collection (for brain penetration studies): At the final time point, euthanize the ferrets and collect brain tissue.

  • Sample Processing:

    • Centrifuge blood samples to obtain plasma.

    • Homogenize brain tissue.

  • Analysis:

    • Extract this compound and its metabolites from plasma and brain homogenates.

    • Quantify the concentrations of the parent drug and metabolites using a validated analytical method such as LC/MS.[1]

  • Pharmacokinetic Modeling: Use appropriate software to calculate key pharmacokinetic parameters from the concentration-time data.

Visualizations

Signaling Pathway of NK1 Receptor and this compound's Mechanism of Action

NK1_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (Emetic Center) Noxious Stimulus Noxious Stimulus Presynaptic_Neuron Sensory Neuron Noxious Stimulus->Presynaptic_Neuron Substance_P_Release Substance P Release Presynaptic_Neuron->Substance_P_Release NK1R NK1 Receptor Substance_P_Release->NK1R Binds to G_Protein Gq/11 NK1R->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ ↑ Protein Kinase C IP3_DAG->Ca_PKC Emesis Emesis (Vomiting/Retching) Ca_PKC->Emesis Leads to This compound This compound This compound->NK1R Blocks

Caption: NK1 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Anti-Emetic Studies in Ferrets

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Acclimatization Ferret Acclimatization (≥7 days) Fasting Overnight Fasting Acclimatization->Fasting Drug_Prep This compound/Vehicle Preparation Fasting->Drug_Prep Treatment Drug Administration (this compound/Vehicle, i.p.) Drug_Prep->Treatment Emesis_Induction Cisplatin Administration (i.p.) Treatment->Emesis_Induction Observation Video Recording of Emetic Behavior Emesis_Induction->Observation Data_Collection Quantification of Vomits and Retches Observation->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results Evaluation of Anti-Emetic Efficacy Statistical_Analysis->Results

Caption: Workflow for evaluating the anti-emetic efficacy of this compound in ferrets.

References

Application Notes and Protocols for the Use of Casopitant in Competitive Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casopitant is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1] The NK1 receptor's endogenous ligand is Substance P, a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and the emetic reflex. By competitively blocking the binding of Substance P to the NK1 receptor, this compound effectively inhibits downstream signaling pathways associated with nausea and vomiting.[2] This property led to its investigation primarily for the prevention of chemotherapy-induced nausea and vomiting (CINV).

Radioligand binding assays are a fundamental tool for characterizing the interaction of a compound with its target receptor.[3] Competitive binding assays, in particular, are employed to determine the affinity of an unlabeled test compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the receptor. These application notes provide a detailed protocol for utilizing this compound in a competitive radioligand binding assay to determine its binding affinity for the human NK1 receptor.

Principle of the Assay

This competitive radioligand binding assay quantifies the affinity of this compound for the NK1 receptor. The assay relies on the competition between unlabeled this compound and a radiolabeled form of the natural ligand, Substance P (e.g., [³H]-Substance P or [¹²⁵I]-Substance P), for binding to the human NK1 receptor expressed in a suitable host cell line. By incubating a fixed concentration of the radioligand with increasing concentrations of this compound, a competition curve is generated. From this curve, the half-maximal inhibitory concentration (IC₅₀) of this compound is determined, which is the concentration required to displace 50% of the radiolabeled ligand. The IC₅₀ value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the ligand's binding affinity.

Data Presentation

The binding affinity of this compound for the NK1 receptor is expected to be in the sub-nanomolar to low nanomolar range, characteristic of a potent antagonist. For comparative purposes, the binding affinities of other known NK1 receptor antagonists and the natural ligand, Substance P, are presented below.

CompoundReceptorAssay TypeRadioligandCell LineKi (nM)IC₅₀ (nM)Kd (nM)
This compound Human NK1Competition[³H]-Substance PCHO-K1[Data not available]Expected to be potent-
AprepitantHuman NK1Competition[³H]-Substance P--0.1-
NetupitantHuman NK1Competition[³H]-Substance PCHO0.95--
RolapitantHuman NK1Competition[³H]-Substance P-0.66--
Substance PRat NK1Saturation[³H]-Substance PCHO--0.33 ± 0.13

Note: While a specific Ki value for this compound is not publicly available, its classification as a potent antagonist suggests an affinity in a similar range to the other listed "-pitant" drugs.[4][5]

Experimental Protocols

This section provides a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of this compound for the human NK1 receptor.

Materials and Reagents
  • Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human NK1 receptor.[6][7][8]

  • Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.

  • Unlabeled Ligands: this compound, Substance P (for non-specific binding determination), and reference NK1 receptor antagonists (e.g., Aprepitant).

  • Cell Culture Medium: Ham's F-12K or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., G418).[7]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Cell harvester.

  • Scintillation counter.

  • Polyethylenimine (PEI) solution (0.5%).

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Culture NK1-expressing cells prep_membranes Prepare cell membranes prep_cells->prep_membranes incubation Incubate membranes, radioligand, and this compound prep_membranes->incubation prep_reagents Prepare reagents and ligand dilutions prep_reagents->incubation filtration Separate bound and free radioligand via filtration incubation->filtration counting Measure radioactivity filtration->counting plot_curve Plot competition curve counting->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation calc_ic50->calc_ki G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NK1R NK1 Receptor Gq Gαq NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes SP Substance P SP->NK1R Binds This compound This compound This compound->NK1R Blocks IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC PKC activation DAG->PKC

References

Utilizing Casopitant to Investigate the Role of NK1 Receptors in Anxiety: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neurokinin-1 (NK1) receptor and its endogenous ligand, Substance P (SP), are key players in the modulation of stress and anxiety-related behaviors. The SP/NK1 receptor system is widely distributed in brain regions critical for emotional processing, including the amygdala, hippocampus, and prefrontal cortex.[1] Antagonism of the NK1 receptor has emerged as a promising therapeutic strategy for anxiety and depressive disorders. Casopitant (GW679769) is a potent and selective NK1 receptor antagonist that has been investigated for various indications, including chemotherapy-induced nausea and vomiting (CINV), and formerly for major depressive disorder and social anxiety disorder.[2][3] Although its development for anxiety disorders was not pursued commercially, this compound remains a valuable pharmacological tool for researchers to elucidate the intricate role of the NK1 receptor system in the pathophysiology of anxiety.

These application notes provide a comprehensive overview of the methodologies and protocols for utilizing this compound in preclinical and clinical research settings to investigate the role of NK1 receptors in anxiety.

Mechanism of Action: NK1 Receptor Signaling in Anxiety

The NK1 receptor is a G-protein coupled receptor (GPCR) that preferentially binds Substance P. Upon binding, the receptor couples to Gαq/11, initiating a downstream signaling cascade that is believed to contribute to neuronal excitability and anxiety-like behaviors. The blockade of this pathway by this compound is the basis for its potential anxiolytic effects.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R Binds & Activates This compound This compound (Antagonist) This compound->NK1R Blocks Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptors PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Activates Neuronal_Excitability Increased Neuronal Excitability & Anxiety PKC->Neuronal_Excitability Leads to

Caption: NK1 Receptor Signaling Pathway in Anxiety.

Preclinical Investigation of Anxiolytic Effects

Experimental Workflow for Preclinical Anxiety Studies

Preclinical_Workflow Animal_Acclimation Animal Acclimation & Housing Drug_Admin Drug Administration (e.g., i.p., p.o.) Animal_Acclimation->Drug_Admin Drug_Prep This compound Preparation (Vehicle Control) Drug_Prep->Drug_Admin Behavioral_Testing Behavioral Testing Drug_Admin->Behavioral_Testing EPM Elevated Plus-Maze Behavioral_Testing->EPM Model 1 Fear_Conditioning Fear Conditioning Behavioral_Testing->Fear_Conditioning Model 2 Data_Collection Data Collection & Video Tracking EPM->Data_Collection Fear_Conditioning->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Interpretation of Results Data_Analysis->Results

Caption: Preclinical Experimental Workflow.

Elevated Plus-Maze (EPM)

The EPM test is a widely used model to assess anxiety-like behavior in rodents. The maze consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Protocol: Elevated Plus-Maze

  • Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated from the floor (e.g., 50 cm).

  • Animals: Adult male rodents (e.g., Wistar rats or C57BL/6 mice) housed under standard laboratory conditions.

  • Drug Administration: Administer this compound (dissolved in a suitable vehicle, e.g., saline with 0.5% Tween 80) via intraperitoneal (i.p.) or oral (p.o.) route at various doses (e.g., 1, 3, 10 mg/kg). A vehicle control group should be included. Administer the compound 30-60 minutes before testing.

  • Testing Procedure:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Score the following parameters:

      • Number of entries into open and closed arms.

      • Time spent in open and closed arms.

    • Calculate the percentage of open arm entries and the percentage of time spent in the open arms.

    • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Representative Data (from studies with other NK1 receptor antagonists)

Treatment GroupDose (mg/kg)% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Reference
Vehicle-15.2 ± 2.120.5 ± 3.4[4]
MK-8690.0328.9 ± 3.535.1 ± 4.2[4]
MK-8690.135.4 ± 4.1 42.8 ± 5.1[4]
MK-8690.338.1 ± 3.9 45.3 ± 4.8[4]
GR-2051711.025.6 ± 2.833.7 ± 3.9[5][6]
GR-2051715.030.1 ± 3.2 38.2 ± 4.1[5][6]
*p < 0.05, **p < 0.01 compared to vehicle
Fear Conditioning Assay

This model assesses fear learning and memory. An animal learns to associate a neutral conditioned stimulus (CS; e.g., a tone) with an aversive unconditioned stimulus (US; e.g., a mild footshock). Anxiolytic drugs can reduce the conditioned fear response (e.g., freezing).

Protocol: Fear Conditioning

  • Apparatus: A conditioning chamber equipped with a grid floor for delivering footshocks and a speaker for auditory cues.

  • Animals: As described for the EPM.

  • Drug Administration: Administer this compound or vehicle as described above before the conditioning or the context/cued recall test.

  • Testing Procedure:

    • Day 1: Conditioning: Place the animal in the chamber. After a baseline period (e.g., 2 minutes), present the CS (e.g., 30-second tone) that co-terminates with the US (e.g., 0.5 mA, 2-second footshock). Repeat this pairing several times.

    • Day 2: Contextual Fear Test: Place the animal back into the same chamber (without the CS or US) and measure freezing behavior for a set period (e.g., 5 minutes).

    • Day 3: Cued Fear Test: Place the animal in a novel context and, after a baseline period, present the CS. Measure freezing behavior during the CS presentation.

  • Data Analysis:

    • Quantify freezing behavior (immobility) using automated software.

    • Analyze the percentage of time spent freezing during the contextual and cued tests using appropriate statistical methods.

Representative Data (from studies with other NK1 receptor antagonists)

Treatment GroupDose (mg/kg)% Freezing in Context Test (Mean ± SEM)% Freezing in Cued Test (Mean ± SEM)Reference
Vehicle-45.8 ± 5.352.1 ± 6.1[5][7]
L-7607353.022.4 ± 4.1 28.9 ± 4.8[7]
GR-2051711.030.2 ± 4.935.7 ± 5.2[5][6]
GR-2051715.025.1 ± 4.2 29.8 ± 4.5[5][6]
*p < 0.05, **p < 0.01 compared to vehicle

Clinical Investigation of Anxiolytic Effects

While the development of this compound for anxiety disorders was discontinued, its investigation in humans provides a framework for future studies with NK1 receptor antagonists. Clinical trials for anxiety often involve standardized rating scales to assess symptom severity.

Logical Flow of a Clinical Trial for Anxiety

Clinical_Trial_Flow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (e.g., HAM-A, LSAS) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Casopitant_Group This compound Treatment (Fixed or Flexible Dose) Randomization->Casopitant_Group Placebo_Group Placebo Control Randomization->Placebo_Group Treatment_Period Treatment Period (e.g., 8-12 weeks) Casopitant_Group->Treatment_Period Placebo_Group->Treatment_Period Follow_up_Assessments Follow-up Assessments (Weekly/Bi-weekly) Treatment_Period->Follow_up_Assessments Safety_Monitoring Adverse Event Monitoring Treatment_Period->Safety_Monitoring Endpoint_Assessment Primary Endpoint Assessment Follow_up_Assessments->Endpoint_Assessment Data_Analysis Statistical Analysis of Symptom Reduction Endpoint_Assessment->Data_Analysis

Caption: Clinical Trial Workflow for Anxiety.

Protocol: Phase II, Randomized, Double-Blind, Placebo-Controlled Study in Social Anxiety Disorder (SAD) (Hypothetical, based on typical designs)

  • Participants: Adult patients meeting DSM criteria for Social Anxiety Disorder.

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

  • Intervention:

    • This compound (e.g., 50 mg or 100 mg once daily).

    • Placebo.

  • Duration: 12 weeks of treatment.

  • Primary Outcome Measure: Change from baseline to week 12 in the Liebowitz Social Anxiety Scale (LSAS) total score.

  • Secondary Outcome Measures:

    • Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales.

    • Hamilton Anxiety Rating Scale (HAM-A).

    • Patient-reported outcomes on quality of life.

  • Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters.

Representative Clinical Data (from studies with other anxiolytics in SAD)

TreatmentNBaseline LSAS (Mean)Change from Baseline (Mean)p-value vs. PlaceboReference
Paroxetine18785.6-37.8< 0.001[8]
Placebo18085.1-17.5-[8]
Sertraline10383.2-25.1< 0.01[8]
Placebo10484.5-14.3-[8]

Conclusion

This compound is a valuable research tool for investigating the role of the NK1 receptor in anxiety. The protocols and representative data presented here provide a framework for designing and interpreting experiments aimed at further understanding this important signaling pathway. While clinical development of this compound for anxiety has been halted, the knowledge gained from such studies can inform the development of novel anxiolytic agents targeting the Substance P/NK1 receptor system.

References

Casopitant as a Control Compound in High-Throughput Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casopitant (B1241461) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P.[1] Developed by GlaxoSmithKline under the code GW679769, this compound has been evaluated in clinical trials for the prevention of chemotherapy-induced nausea and vomiting (CINV).[2][3] Although its development for CINV was discontinued, its well-defined mechanism of action and high affinity for the NK1 receptor make it an excellent positive control compound in high-throughput screening (HTS) campaigns aimed at identifying novel NK1 receptor antagonists.[3]

The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by Substance P, couples to Gαq to initiate a signaling cascade involving phospholipase C (PLC) activation, inositol (B14025) trisphosphate (IP3) production, and subsequent mobilization of intracellular calcium.[4] This pathway is a key target for drug discovery in various therapeutic areas, including pain, inflammation, and depression.

These application notes provide detailed protocols for utilizing this compound as a control compound in two common HTS assays for GPCRs: a calcium mobilization assay and a β-arrestin recruitment assay.

Pharmacological Data of this compound

The following table summarizes the in vitro pharmacological data for this compound, highlighting its high affinity for the NK1 receptor. This data is essential for determining appropriate concentrations to use in HTS assays.

CompoundReceptorAssay TypeParameterValueSpeciesReference
This compound (GW679769)Neurokinin-1 (NK1)Radioligand BindingKi0.16 nMFerret[5]
This compound (GW679769)Neurokinin-1 (NK1)In vitro functional assaysPotencyPotent AntagonistHuman[1]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the underlying biological processes and the experimental procedures, the following diagrams are provided.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R binds Gq Gαq NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R Ca2_cyto [Ca²⁺]i ↑ ER->Ca2_cyto releases Ca2_ER Ca²⁺ Downstream Downstream Signaling Ca2_cyto->Downstream This compound This compound This compound->NK1R blocks

Figure 1: NK1 Receptor Signaling Pathway.

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis Plate_Cells Plate NK1R-expressing cells in 384-well plates Load_Dye Load cells with calcium indicator dye (e.g., Fluo-4 AM) Plate_Cells->Load_Dye Add_Compounds Add test compounds and controls (this compound, Vehicle) Load_Dye->Add_Compounds Incubate Incubate Add_Compounds->Incubate Add_Agonist Add Substance P (agonist) Incubate->Add_Agonist Read_Plate Measure fluorescence signal (e.g., FLIPR) Add_Agonist->Read_Plate Calculate_Response Calculate % inhibition Read_Plate->Calculate_Response Generate_Curves Generate dose-response curves Calculate_Response->Generate_Curves Determine_IC50 Determine IC50 values Generate_Curves->Determine_IC50 Identify_Hits Identify hit compounds Determine_IC50->Identify_Hits

Figure 2: HTS Workflow using this compound.

Experimental Protocols

The following are detailed protocols for two common HTS assays for identifying NK1 receptor antagonists, using this compound as a positive control.

Protocol 1: Calcium Mobilization Assay

This assay measures the ability of test compounds to inhibit Substance P-induced intracellular calcium mobilization in cells expressing the NK1 receptor.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human NK1 receptor.

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Reagents:

    • Substance P (agonist)

    • This compound (positive control)

    • Fluo-4 AM calcium indicator dye

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

    • Probenecid (optional, to prevent dye leakage)

  • Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic fluorescence reading.

Procedure:

  • Cell Plating:

    • Harvest and resuspend NK1R-expressing cells in culture medium.

    • Plate cells into 384-well assay plates at a density of 10,000-20,000 cells per well.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES. The final concentration of Fluo-4 AM is typically 2-4 µM.

    • Remove the culture medium from the cell plates and add 20 µL of the loading buffer to each well.

    • Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and this compound in HBSS with 20 mM HEPES. A typical concentration range for this compound would be from 1 µM down to 10 pM.

    • Add 5 µL of the diluted compounds or controls (vehicle) to the appropriate wells of the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of Substance P in HBSS with 20 mM HEPES at a concentration that elicits a submaximal (EC₈₀) response.

    • Place the cell plate into the FLIPR instrument.

    • Initiate kinetic fluorescence reading and, after a stable baseline is established (typically 10-20 seconds), add 5 µL of the Substance P solution to each well.

    • Continue to measure the fluorescence signal for at least 60-120 seconds.

  • Data Analysis:

    • Determine the maximum fluorescence response for each well.

    • Normalize the data to the positive control (Substance P alone) and negative control (vehicle) wells.

    • Calculate the percent inhibition for each test compound concentration.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. This compound should yield a potent IC₅₀ value, confirming assay validity.

Protocol 2: β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter®)

This assay measures the recruitment of β-arrestin to the activated NK1 receptor, a key event in GPCR desensitization and signaling.

Materials:

  • Cell Line: PathHunter® β-Arrestin cell line co-expressing the NK1 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (DiscoverX or equivalent).

  • Assay Plates: 384-well, white, solid-bottom microplates.

  • Reagents:

    • Substance P (agonist)

    • This compound (positive control)

    • PathHunter® Detection Reagents (DiscoverX)

    • Cell plating reagent (as recommended by the vendor)

  • Instrumentation: Chemiluminescence plate reader.

Procedure:

  • Cell Plating:

    • Prepare a suspension of the PathHunter® NK1R β-Arrestin cells in the recommended cell plating reagent.

    • Dispense 10 µL of the cell suspension into each well of a 384-well assay plate.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and this compound in the appropriate assay buffer.

    • Add 2.5 µL of the diluted compounds or controls to the wells.

    • Incubate the plate at room temperature for 30 minutes.

  • Agonist Stimulation:

    • Prepare a solution of Substance P at its EC₈₀ concentration in the assay buffer.

    • Add 2.5 µL of the Substance P solution to all wells except for the negative control wells (which receive buffer only).

    • Incubate the plate for 90 minutes at 37°C.

  • Signal Detection:

    • Allow the plate to equilibrate to room temperature for 10 minutes.

    • Prepare the PathHunter® detection reagent according to the manufacturer's instructions.

    • Add 15 µL of the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Analysis:

    • Measure the chemiluminescent signal in each well using a plate reader.

    • Normalize the data to the positive control (Substance P alone) and negative control (vehicle) wells.

    • Calculate the percent inhibition for each test compound concentration.

    • Generate dose-response curves and determine the IC₅₀ values as described in Protocol 1. This compound will serve as a potent reference antagonist.

Conclusion

This compound is a valuable tool for researchers engaged in HTS for novel NK1 receptor antagonists. Its high potency and selectivity provide a reliable benchmark for assay performance and for the characterization of hit compounds. The detailed protocols provided herein offer a starting point for the implementation of robust and reproducible HTS campaigns targeting the NK1 receptor.

References

Application Notes and Protocols for Immunohistochemical Analysis Following Casopitant Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Casopitant

This compound is a potent and selective antagonist of the Neurokinin-1 receptor (NK1R), also known as the Tachykinin Receptor 1 (TACR1).[1][2][3] The primary endogenous ligand for NK1R is Substance P, a neuropeptide involved in various physiological processes, including the transmission of pain signals, inflammation, and the emetic (vomiting) reflex.[3][4][5] By competitively blocking the binding of Substance P to NK1R in the central nervous system, this compound effectively mitigates the signaling cascades that lead to nausea and vomiting.[5] This mechanism of action established this compound as a therapeutic agent for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][6]

Rationale for Immunohistochemical (IHC) Analysis

Immunohistochemistry is a powerful technique that utilizes antibodies to visualize the presence and location of specific proteins within the context of tissue architecture.[7][8] For research involving this compound, IHC can be a critical tool for:

  • Target Visualization and Localization: To identify and map the distribution of its molecular target, the NK1 receptor, in relevant tissues such as the brainstem (specifically the area postrema and nucleus tractus solitarius), gastrointestinal tract, or other tissues of interest.[2][5]

  • Assessing Receptor Expression: To investigate whether treatment with this compound or disease states alter the expression levels or cellular localization of the NK1 receptor.

  • Evaluating Downstream Effects: While this compound is a direct antagonist, its long-term effects on the signaling pathway could be explored by examining the expression or phosphorylation status of downstream effector proteins. Key signaling pathways activated by NK1R include the PLC/PKC, MAPK/ERK, and PI3K/Akt pathways.[4][8][9][10][11]

  • Pharmacodynamic Studies: To correlate drug concentration in tissues with target receptor occupancy and downstream biological effects at a cellular level.

These application notes provide a generalized protocol for the immunohistochemical detection of the NK1 receptor in formalin-fixed, paraffin-embedded (FFPE) tissues, a common format for preclinical and clinical samples.

Quantitative Data Presentation

Following immunohistochemical staining, quantitative analysis is crucial for obtaining objective and reproducible data. This is typically achieved through digital image analysis of stained tissue sections.[7][12][13] The data can be summarized to compare the effects of this compound treatment with a control group.

Table 1: Representative Quantitative IHC Analysis of NK1 Receptor Immunoreactivity in Brainstem Tissue Following this compound Treatment.

Treatment GroupN% of NK1R Positive Cells (Mean ± SD)Staining Intensity Score (Mean ± SD)H-Score (Mean ± SD)
Vehicle Control1075.4 ± 8.22.5 ± 0.4188.5 ± 25.1
This compound (50 mg/kg)1072.1 ± 9.52.4 ± 0.5173.0 ± 31.8
This compound (150 mg/kg)1074.8 ± 7.92.6 ± 0.3194.5 ± 24.3
  • % of NK1R Positive Cells: The percentage of cells showing positive staining for the NK1 receptor within a defined region of interest.

  • Staining Intensity Score: A semi-quantitative score assigned to the intensity of staining (e.g., 0 = negative, 1 = weak, 2 = moderate, 3 = strong).[12]

  • H-Score (Histoscore): A composite score calculated by the formula: H-Score = Σ [Intensity Level × (% of cells at that intensity)]. For example, H-Score = (1 × % weak) + (2 × % moderate) + (3 × % strong). It provides a continuous variable that accounts for both the intensity and the proportion of positive cells.

Note: The data presented in Table 1 is hypothetical and for illustrative purposes only. As a receptor antagonist, this compound is not expected to directly alter the expression level of the NK1 receptor in short-term studies, but IHC would be the method to confirm this.

Signaling Pathway

The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events. This compound acts by blocking this initial binding step.

G cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular NK1R NK1 Receptor (GPCR) Gq Gq protein NK1R->Gq Activates SP Substance P SP->NK1R Binds & Activates This compound This compound This compound->NK1R Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC PI3K_pathway PI3K/Akt Pathway Gq->PI3K_pathway Other G-proteins PKC Protein Kinase C (PKC) PLC->PKC MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway Cellular_Response Cellular Responses (Emesis, Proliferation, etc.) MAPK_pathway->Cellular_Response PI3K_pathway->Cellular_Response

Caption: Substance P/NK1R signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol: Immunohistochemical Staining of NK1 Receptor in FFPE Tissues

This protocol provides a standard method for the chromogenic detection of the NK1 receptor (TACR1) in formalin-fixed, paraffin-embedded tissue sections.

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water (dH2O)

  • Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0)

  • Wash Buffer: Tris-buffered saline with 0.05% Tween-20 (TBST)

  • Peroxidase Block: 3% Hydrogen Peroxide (H2O2)

  • Blocking Buffer: 5% Normal Goat Serum in TBST

  • Primary Antibody: Rabbit anti-NK1R/TACR1 polyclonal antibody

  • Secondary Antibody: Goat anti-Rabbit IgG HRP-conjugated

  • Chromogen: Diaminobenzidine (DAB) kit

  • Counterstain: Hematoxylin

  • Mounting Medium

  • Coplin jars, humidified chamber, microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in Xylene: 2 changes, 5 minutes each.[14]

    • Incubate in 100% Ethanol: 2 changes, 3 minutes each.

    • Incubate in 95% Ethanol: 1 change, 3 minutes.

    • Incubate in 70% Ethanol: 1 change, 3 minutes.

    • Rinse in dH2O for 5 minutes.

  • Antigen Retrieval:

    • Pre-heat Antigen Retrieval Buffer in a steamer or water bath to 95-100°C.

    • Immerse slides in the hot buffer and incubate for 20 minutes.[15]

    • Allow slides to cool in the buffer for 20 minutes at room temperature.[15]

    • Rinse slides in dH2O, then in TBST for 5 minutes.

  • Peroxidase and Protein Blocking:

    • Incubate slides in 3% H2O2 for 10 minutes to block endogenous peroxidase activity.[14]

    • Rinse with TBST, 2 changes for 5 minutes each.

    • Apply Blocking Buffer and incubate for 60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary anti-NK1R antibody in Blocking Buffer to its optimal concentration (determined by titration).

    • Drain the blocking buffer from the slides and apply the diluted primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with TBST, 3 changes for 5 minutes each.

    • Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions.

    • Incubate for 60 minutes at room temperature in a humidified chamber.

  • Detection:

    • Rinse slides with TBST, 3 changes for 5 minutes each.

    • Prepare the DAB chromogen solution according to the manufacturer's kit.

    • Apply the DAB solution to the slides and monitor for color development (typically 1-10 minutes). A brown precipitate will form at the site of the antigen.

    • Stop the reaction by immersing the slides in dH2O.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with Hematoxylin for 1-2 minutes to stain cell nuclei blue.[6]

    • "Blue" the stain by rinsing in running tap water for 5-10 minutes.[14]

    • Dehydrate the sections through graded ethanol (70%, 95%, 100%).

    • Clear in Xylene, 2 changes for 5 minutes each.

    • Apply a coverslip using a permanent mounting medium.

  • Analysis:

    • Examine the slides under a light microscope. NK1 receptor protein will appear as a brown stain, while cell nuclei will be blue.

    • Proceed with qualitative assessment or quantitative image analysis.

Experimental Workflow Diagram

G start FFPE Tissue Section on Slide deparaffin Deparaffinization & Rehydration start->deparaffin retrieval Antigen Retrieval (Heat-Induced) deparaffin->retrieval blocking Peroxidase & Protein Blocking retrieval->blocking primary_ab Primary Antibody (anti-NK1R) Overnight at 4°C blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Detection (DAB Chromogen) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydrate Dehydration & Clearing counterstain->dehydrate mount Mount Coverslip dehydrate->mount analysis Microscopic Analysis & Quantification mount->analysis

References

Application Notes and Protocols: Synergistic Effects of Casopitant with 5-HT3 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic antiemetic effects observed with the co-administration of Casopitant, a selective neurokinin-1 (NK1) receptor antagonist, and 5-HT3 receptor antagonists. Detailed protocols for preclinical and clinical evaluation of this drug combination are provided to guide researchers in the fields of pharmacology, oncology, and gastroenterology.

Introduction

Chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) are significant and distressing side effects for patients. The emetic reflex is a complex process involving multiple neurotransmitter pathways. Serotonin (5-HT) and Substance P are key mediators, acting on 5-HT3 and NK1 receptors, respectively.[1][2] While 5-HT3 receptor antagonists are effective in managing acute emesis, their efficacy in delayed-phase CINV is limited.[2] NK1 receptor antagonists, such as this compound, have shown efficacy against both acute and delayed emesis.[3] Preclinical and clinical studies have demonstrated that the combination of this compound with a 5-HT3 antagonist, such as ondansetron, results in a synergistic effect, providing superior antiemetic protection compared to either agent alone.[4] This synergy is attributed to the complementary mechanisms of action of the two drug classes, targeting different pathways in the emetic reflex arc.

Data Presentation

The following tables summarize the quantitative data from key clinical trials investigating the synergistic effects of this compound in combination with 5-HT3 antagonists.

Table 1: Efficacy of this compound in Combination with Ondansetron and Dexamethasone for Prevention of CINV in Patients Receiving Moderately Emetogenic Chemotherapy (MEC) [4]

Treatment GroupComplete Response (CR) Rate (0-120h)
Ondansetron + Dexamethasone (Control)70%
This compound 50 mg + Ondansetron + Dexamethasone81%
This compound 100 mg + Ondansetron + Dexamethasone79%
This compound 150 mg + Ondansetron + Dexamethasone85%

Complete Response (CR) was defined as no vomiting, retching, or use of rescue medication.

Table 2: Efficacy of this compound and Ondansetron for the Prevention of Postoperative Nausea and Vomiting (PONV) in High-Risk Women

Treatment GroupComplete Response (CR) Rate (0-24h)No Vomiting (0-24h)
Ondansetron 4 mg IV58.7%74.9%
This compound 50 mg PO + Ondansetron 4 mg IV68.7%89.7%

Complete Response (CR) was defined as no vomiting, retching, or use of rescue therapy.

Signaling Pathways

The synergistic effect of this compound and 5-HT3 antagonists stems from their distinct but complementary roles in blocking the emetic signaling cascade.

cluster_0 Chemotherapy/Emetogenic Stimuli cluster_1 Peripheral Pathway cluster_2 Central Pathway Chemo Chemotherapy EC_Cells Enterochromaffin Cells Chemo->EC_Cells stimulates AP Area Postrema (CTZ) Chemo->AP directly stimulates Serotonin Serotonin (5-HT) EC_Cells->Serotonin releases HT3_Receptor 5-HT3 Receptor Serotonin->HT3_Receptor binds to Vagal_Afferents Vagal Afferents NTS Nucleus Tractus Solitarius (NTS) Vagal_Afferents->NTS signals to Vagal_Afferents->AP signals to HT3_Receptor->Vagal_Afferents activates HT3_Antagonist 5-HT3 Antagonist (e.g., Ondansetron) HT3_Antagonist->HT3_Receptor blocks SubstanceP Substance P NTS->SubstanceP releases Vomiting_Center Vomiting Center NTS->Vomiting_Center AP->SubstanceP releases AP->Vomiting_Center NK1_Receptor NK1 Receptor SubstanceP->NK1_Receptor binds to NK1_Receptor->Vomiting_Center activates This compound This compound (NK1 Antagonist) This compound->NK1_Receptor blocks Vomiting Nausea & Vomiting Vomiting_Center->Vomiting

Caption: Dual blockade of emetic pathways by 5-HT3 and NK1 antagonists.

Experimental Protocols

In Vitro Synergy Assessment: Checkerboard Assay

This protocol outlines a method to assess the synergistic, additive, or antagonistic effects of this compound and a 5-HT3 antagonist in a cell-based assay.

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Addition cluster_2 Day 2: Stimulation & Measurement cluster_3 Data Analysis Seed_Cells Seed HEK293 cells expressing 5-HT3 and NK1 receptors in a 96-well plate Prepare_Dilutions Prepare serial dilutions of This compound and 5-HT3 antagonist Add_Compounds Add compounds to the plate in a checkerboard format Prepare_Dilutions->Add_Compounds Add_Agonists Add 5-HT and Substance P to induce a response Measure_Response Measure intracellular calcium flux using a fluorescent plate reader Add_Agonists->Measure_Response Calculate_FIC Calculate the Fractional Inhibitory Concentration (FIC) index Isobologram Generate an isobologram to visualize the interaction Calculate_FIC->Isobologram

Caption: Workflow for an in vitro checkerboard synergy assay.

Materials:

  • HEK293 cells co-expressing human 5-HT3 and NK1 receptors

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom microplates

  • This compound

  • 5-HT3 antagonist (e.g., ondansetron)

  • Serotonin (5-HT)

  • Substance P

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Culture HEK293 cells expressing both 5-HT3 and NK1 receptors.

    • Seed the cells into a 96-well black, clear-bottom plate at an appropriate density and incubate overnight.

  • Compound Preparation:

    • Prepare stock solutions of this compound and the 5-HT3 antagonist in a suitable solvent (e.g., DMSO).

    • Create a dilution series for each compound in assay buffer.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Checkerboard Setup:

    • Add the diluted compounds to the 96-well plate in a checkerboard format. Each well will contain a unique combination of concentrations of this compound and the 5-HT3 antagonist.

    • Include wells with each drug alone and vehicle controls.

  • Stimulation and Measurement:

    • Add a mixture of 5-HT and Substance P to all wells to stimulate the receptors.

    • Immediately measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis:

    • Determine the concentration of each drug, alone and in combination, that produces a 50% inhibition of the agonist-induced response (IC50).

    • Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the interaction.[5]

    • Generate an isobologram to visually represent the synergistic, additive, or antagonistic effect.[1][6]

In Vivo Synergy Assessment: Ferret Model of Cisplatin-Induced Emesis

The ferret is a well-established model for studying emesis due to its robust vomiting reflex.[7][8][9][10][11]

cluster_0 Acclimatization cluster_1 Drug Administration cluster_2 Observation & Data Collection cluster_3 Data Analysis Acclimatize Acclimatize ferrets to observation cages Administer_Antiemetics Administer this compound, 5-HT3 antagonist, a combination, or vehicle Acclimatize->Administer_Antiemetics Administer_Cisplatin Administer cisplatin (B142131) (i.p.) to induce emesis Administer_Antiemetics->Administer_Cisplatin Observe Observe and record the number of retches and vomits over 24-72 hours Administer_Cisplatin->Observe Compare_Groups Compare the emetic responses between treatment groups Observe->Compare_Groups Isobolographic_Analysis Perform isobolographic analysis to determine synergy Compare_Groups->Isobolographic_Analysis

Caption: Experimental workflow for the ferret cisplatin-induced emesis model.

Materials:

  • Male ferrets

  • Observation cages

  • This compound

  • 5-HT3 antagonist (e.g., ondansetron)

  • Cisplatin

  • Vehicle solutions

Procedure:

  • Acclimatization:

    • House ferrets individually and allow them to acclimatize to the observation cages for several days before the experiment.

  • Drug Administration:

    • On the day of the experiment, administer this compound, the 5-HT3 antagonist, the combination of both, or vehicle to different groups of ferrets via the appropriate route (e.g., oral or intravenous).

    • After a specified pretreatment time, administer a single intraperitoneal (i.p.) injection of cisplatin to induce emesis.

  • Observation:

    • Observe the animals continuously for a defined period (e.g., 24-72 hours) and record the number of retches and vomits.

  • Data Analysis:

    • Compare the mean number of emetic episodes between the different treatment groups.

    • To formally assess synergy, conduct an isobolographic analysis.[1][6] This involves determining the doses of the individual drugs and their combination that produce a specific level of antiemetic effect (e.g., 50% reduction in emesis).

Clinical Protocol: Phase III Randomized, Double-Blind, Controlled Trial

This protocol provides a framework for a clinical trial to evaluate the synergistic antiemetic efficacy of this compound combined with a 5-HT3 antagonist in patients receiving highly emetogenic chemotherapy (HEC).

cluster_0 Patient Screening & Enrollment cluster_1 Randomization & Treatment cluster_2 Data Collection cluster_3 Endpoint Assessment & Analysis Screening Screen patients for eligibility criteria (e.g., receiving HEC, no prior CINV) Informed_Consent Obtain informed consent Screening->Informed_Consent Randomization Randomize patients to treatment arms: 1. 5-HT3 antagonist + Dexamethasone + Placebo 2. 5-HT3 antagonist + Dexamethasone + this compound Informed_Consent->Randomization Treatment Administer study drugs prior to chemotherapy Randomization->Treatment Patient_Diaries Patients complete daily diaries to record nausea, vomiting, and rescue medication use Treatment->Patient_Diaries Primary_Endpoint Primary Endpoint: Complete Response (no emesis, no rescue medication) Patient_Diaries->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: No significant nausea, time to first emesis, safety Primary_Endpoint->Secondary_Endpoints Statistical_Analysis Perform statistical analysis to compare treatment arms Secondary_Endpoints->Statistical_Analysis

Caption: Logical flow of a phase III clinical trial for combination antiemetics.

Study Design:

  • A multicenter, randomized, double-blind, parallel-group, placebo-controlled Phase III clinical trial.

Patient Population:

  • Chemotherapy-naïve adult patients scheduled to receive a single-day course of highly emetogenic chemotherapy.

Treatment Arms:

  • Arm 1 (Control): 5-HT3 antagonist (e.g., ondansetron) + Dexamethasone + Placebo for this compound.

  • Arm 2 (Investigational): 5-HT3 antagonist (e.g., ondansetron) + Dexamethasone + this compound.

Study Procedures:

  • Screening and Enrollment:

    • Screen patients based on inclusion and exclusion criteria.

    • Obtain written informed consent.

  • Randomization and Blinding:

    • Randomize eligible patients in a 1:1 ratio to one of the two treatment arms.

    • The study should be double-blinded, where neither the patient nor the investigator knows the treatment assignment.

  • Drug Administration:

    • Administer the study drugs (oral or intravenous) at a specified time before the start of chemotherapy.

  • Data Collection:

    • Patients will complete a daily diary for a specified period (e.g., 5 days) following chemotherapy to record episodes of nausea and vomiting, and the use of any rescue antiemetic medication.

    • Nausea can be assessed using a visual analog scale (VAS).

  • Endpoints:

    • Primary Endpoint: The proportion of patients with a Complete Response (defined as no emetic episodes and no use of rescue medication) in the overall phase (0-120 hours post-chemotherapy).

    • Secondary Endpoints:

      • Proportion of patients with a Complete Response in the acute (0-24 hours) and delayed (25-120 hours) phases.

      • Proportion of patients with no significant nausea.

      • Time to first emetic episode.

      • Safety and tolerability of the treatment regimens.

  • Statistical Analysis:

    • The primary efficacy analysis will be a comparison of the Complete Response rates between the two treatment arms using appropriate statistical tests (e.g., Chi-square test).

Conclusion

The combination of this compound with 5-HT3 antagonists represents a significant advancement in the management of nausea and vomiting. The synergistic interaction between these two drug classes provides a more comprehensive blockade of the key pathways involved in the emetic reflex, leading to improved clinical outcomes for patients. The protocols outlined in these application notes provide a framework for the continued investigation and validation of this important therapeutic strategy.

References

Investigating Casopitant's Potential for Treating Depression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casopitant (B1241461) (GW679769) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is densely expressed in brain regions implicated in the regulation of stress and emotion, such as the amygdala and hypothalamus. The Substance P/NK1 receptor system has been investigated as a novel target for antidepressant therapies, representing a distinct mechanism of action compared to traditional monoaminergic antidepressants.[1][2] Preclinical studies with NK1 receptor antagonists have shown antidepressant-like effects in various animal models.[3][4] Clinical trials with this compound for major depressive disorder (MDD) have been conducted, yielding mixed results.[5] These application notes provide a detailed overview of the investigation into this compound's potential for treating depression, including summaries of clinical trial data, detailed experimental protocols, and visualizations of relevant pathways and workflows. Although the development of this compound for depression was ultimately discontinued, the data and methodologies remain valuable for researchers in the field of neuropsychopharmacology and drug development.

Data Presentation

Table 1: Summary of this compound Clinical Trials in Major Depressive Disorder
Study Identifier Phase N Patient Population Intervention Arms Primary Endpoint Key Outcomes Reference
Study 092 (NCT00413023) II356Outpatients with MDD (HAMD-17 total score > 24)- this compound 30 mg/day- this compound 80 mg/day- PlaceboChange from baseline in HAMD-17 total score at Week 8- Statistically significant improvement with this compound 80 mg/day vs. placebo (difference = -2.7, p = 0.023).- No significant difference for this compound 30 mg/day vs. placebo.[5]
Study 096 (NCT00102492) II362Outpatients with MDD (Carroll Depression Scale-Revised score > 24)- this compound 120 mg/day- Paroxetine (B1678475) 30 mg/day- PlaceboChange from baseline in HAMD-17 total score at Week 8- No statistically significant separation from placebo for either this compound or Paroxetine.[5]
Table 2: Efficacy Data from this compound Clinical Trial (Study 092)
Treatment Group Mean Change from Baseline in HAMD-17 Score (Week 8, LOCF) 95% Confidence Interval p-value vs. Placebo
This compound 80 mg/day-2.7-5.1 to -0.40.023
This compound 30 mg/day-2.1-4.5 to 0.30.077
Placebo---

LOCF: Last Observation Carried Forward

Table 3: Reported Adverse Events in this compound Depression Trials
Adverse Event Frequency Note
HeadacheNot specifiedReported as one of the most common adverse events.
SomnolenceNot specifiedReported as one of the most common adverse events.
NauseaNot specifiedReported as one of the most common adverse events.
DiarrheaNot specifiedReported as one of the most common adverse events.
Dry MouthNot specifiedReported as one of the most common adverse events.
Overall TolerabilityGenerally well toleratedThis compound and paroxetine were generally well tolerated in most patients.[5]

Experimental Protocols

Preclinical Investigation: Animal Models of Depression

Objective: To assess the antidepressant-like effects of this compound in established rodent models of depression.

1. Forced Swim Test (FST)

  • Principle: This model is based on the observation that animals placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant treatments reduce the duration of immobility.[6][7]

  • Protocol:

    • Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

    • Animals: Male C57BL/6 mice.

    • Procedure:

      • Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle 60 minutes before the test. A positive control, such as fluoxetine (B1211875) (20 mg/kg, i.p.), should be included.

      • Gently place each mouse into the cylinder for a 6-minute session.

      • Record the session using a video camera.

      • Score the duration of immobility (floating with only minor movements to maintain balance) during the last 4 minutes of the test.

    • Data Analysis: Compare the mean duration of immobility between treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the vehicle control group.

2. Chronic Unpredictable Mild Stress (CMS)

  • Principle: This model exposes rodents to a series of mild, unpredictable stressors over several weeks, inducing a state of anhedonia (a core symptom of depression), which can be measured by a decrease in sucrose (B13894) preference.[8][9][10]

  • Protocol:

    • Animals: Male Wistar rats.

    • Stress Regimen (4-6 weeks):

      • Apply a variety of stressors in a random and unpredictable manner. Examples include:

        • Stroboscopic illumination (150 flashes/min) for 12 hours.

        • Tilted cage (45°) for 12 hours.

        • Soiled cage (200 ml of water in sawdust bedding) for 12 hours.

        • Reversed light/dark cycle.

        • Food or water deprivation for 12 hours.

        • White noise (85 dB) for 4 hours.

    • Sucrose Preference Test (SPT):

      • Baseline: Before the stress regimen, habituate rats to a 1% sucrose solution. Then, present them with two pre-weighed bottles, one with 1% sucrose solution and one with water, for 24 hours.

      • Post-Stress: Repeat the two-bottle choice test weekly.

    • Treatment: Administer this compound (e.g., 1, 3, 10 mg/kg, daily via oral gavage) or vehicle during the last 2-3 weeks of the stress regimen.

    • Data Analysis: Calculate sucrose preference as (sucrose intake / total fluid intake) x 100. Analyze the data using a two-way ANOVA with repeated measures, followed by post-hoc tests to compare treatment groups.

In Vitro Assays

1. NK1 Receptor Binding Assay (Radioligand Competition)

  • Principle: To determine the affinity of this compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.[11][12][13][14]

  • Protocol:

    • Materials:

      • Membrane preparations from cells expressing the human NK1 receptor (e.g., CHO or HEK293 cells).

      • Radioligand: [¹²⁵I]Substance P.

      • Unlabeled Substance P (for non-specific binding).

      • This compound.

      • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Procedure:

      • In a 96-well plate, combine the membrane preparation, [¹²⁵I]Substance P (at a concentration near its Kd), and varying concentrations of this compound.

      • For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled Substance P.

      • Incubate to allow binding to reach equilibrium.

      • Separate bound from free radioligand by rapid filtration through glass fiber filters.

      • Measure the radioactivity on the filters using a gamma counter.

    • Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

2. Substance P-Induced Signaling Assay (Calcium Mobilization)

  • Principle: To assess the functional antagonist activity of this compound by measuring its ability to block Substance P-induced intracellular calcium release in cells expressing the NK1 receptor.[1]

  • Protocol:

    • Materials:

      • HEK293 cells stably expressing the human NK1 receptor.

      • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

      • Substance P.

      • This compound.

      • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Procedure:

      • Load the cells with the calcium-sensitive dye.

      • Pre-incubate the cells with varying concentrations of this compound or vehicle.

      • Stimulate the cells with a fixed concentration of Substance P (e.g., EC₈₀).

      • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Data Analysis: Determine the IC₅₀ value for this compound's inhibition of the Substance P-induced calcium signal using non-linear regression analysis.

Clinical Trial Protocol (Representative)

Study Title: A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of this compound in Outpatients with Major Depressive Disorder (Adapted from NCT00413023).[15]

1. Inclusion Criteria:

  • Male or female outpatients aged 18-65 years.

  • Primary diagnosis of Major Depressive Disorder (single or recurrent episode) according to DSM-IV criteria.

  • Hamilton Depression Rating Scale (17-item) total score ≥ 24 at screening and baseline.

  • Informed consent provided.

2. Exclusion Criteria:

  • Current or past history of bipolar disorder, schizophrenia, or any other psychotic disorder.

  • Significant risk of suicide.

  • Lack of response to two or more adequate antidepressant treatments for the current depressive episode.

  • Use of psychotropic medications within a specified washout period.

  • Significant unstable medical illness.

3. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Screening Phase: Up to 2 weeks.

  • Treatment Phase: 8 weeks.

  • Follow-up Phase: 2 weeks.

4. Interventions:

  • This compound 80 mg, administered orally once daily.

  • Placebo, administered orally once daily.

5. Schedule of Assessments:

  • Screening (Visit 1): Informed consent, demographic data, medical history, physical examination, vital signs, ECG, clinical laboratory tests, HAMD-17, Clinical Global Impression - Severity (CGI-S).

  • Baseline (Visit 2, Day 1): Randomization, dispensing of study medication, HAMD-17, CGI-S.

  • Weeks 1, 2, 4, 6, 8 (Visits 3-7): HAMD-17, CGI-S, Clinical Global Impression - Improvement (CGI-I), assessment of adverse events, medication compliance.

  • End of Study/Early Termination (Visit 8): Final assessments as at Week 8.

6. Statistical Analysis:

  • The primary efficacy endpoint will be the change from baseline in the HAMD-17 total score at Week 8.

  • The primary analysis will be performed on the intent-to-treat (ITT) population using a mixed-model for repeated measures (MMRM) approach.

Visualizations

G cluster_0 NK1 Receptor Signaling Pathway in Depression SP Substance P NK1R NK1 Receptor SP->NK1R Binds to Gq_11 Gq/11 NK1R->Gq_11 Activates This compound This compound (Antagonist) This compound->NK1R Blocks PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK/ERK pathway, Gene Transcription) Ca_release->Downstream PKC->Downstream Neuronal_Excitability Increased Neuronal Excitability & Stress Response Downstream->Neuronal_Excitability Leads to

Caption: NK1 Receptor Signaling Pathway and the Action of this compound.

G cluster_1 Preclinical Investigation Workflow Animal_Model Animal Model of Depression (e.g., Forced Swim Test, Chronic Mild Stress) Treatment_Groups Treatment Groups: - Vehicle - this compound (various doses) - Positive Control Animal_Model->Treatment_Groups Behavioral_Testing Behavioral Testing Treatment_Groups->Behavioral_Testing Data_Analysis Data Analysis (e.g., Immobility time, Sucrose preference) Behavioral_Testing->Data_Analysis Outcome Assessment of Antidepressant-like Effects Data_Analysis->Outcome

Caption: Workflow for Preclinical Evaluation of this compound.

G cluster_2 Clinical Trial Workflow for this compound in MDD Screening Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_Arm_A Treatment Arm A: This compound Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B: Placebo Randomization->Treatment_Arm_B Treatment_Period 8-Week Double-Blind Treatment Period Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period Assessments Regular Assessments: - HAMD-17 - CGI - Adverse Events Treatment_Period->Assessments Primary_Endpoint Primary Endpoint Analysis: Change in HAMD-17 at Week 8 Assessments->Primary_Endpoint

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Casopitant Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Casopitant, focusing on challenges related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a potent and selective neurokinin-1 (NK1) receptor antagonist.[1][2][3] Like other NK1 receptor antagonists, this compound is an amphiphilic molecule, which contributes to its characteristically low solubility in water.[4] This poor aqueous solubility can present significant challenges for in vitro and in vivo experiments, potentially leading to issues with compound precipitation, inaccurate dosing, and reduced bioavailability.[5][6]

Q2: What are the known solvents and formulations for dissolving this compound?

A2: this compound mesylate, a common salt form of this compound, is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, established formulations often involve a combination of co-solvents and surfactants to achieve a stable solution. Detailed information on solubility and formulation compositions can be found in the data tables below.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: Directly dissolving this compound in aqueous buffers such as Phosphate-Buffered Saline (PBS) is likely to be challenging due to its low water solubility. Researchers may observe particulate matter or precipitation. It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer, though care must be taken to avoid precipitation upon dilution.

Q4: How does this compound exert its mechanism of action?

A4: this compound is a competitive antagonist of the NK1 receptor, blocking the binding of the endogenous ligand, Substance P.[1] The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, initiates a signaling cascade involving Gq and Gs proteins.[7][8] This leads to the activation of downstream pathways, including the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways, which are involved in emesis and other physiological responses.[9][10][11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation observed after diluting DMSO stock solution in aqueous buffer. The concentration of this compound in the final aqueous solution exceeds its solubility limit.- Increase the percentage of DMSO in the final solution (be mindful of solvent toxicity in cellular assays).- Use a formulation containing solubility enhancers such as PEG300, Tween-80, or cyclodextrins (see Experimental Protocols).- Decrease the final concentration of this compound.
Inconsistent results in in vitro or in vivo experiments. Poor solubility leading to inaccurate dosing and variable compound exposure.- Ensure complete dissolution of this compound in the stock solution before further dilution. Gentle warming and sonication may aid dissolution.- Prepare fresh solutions for each experiment to avoid potential precipitation over time.- Filter the final solution through a 0.22 µm filter to remove any undissolved particles.
Difficulty dissolving this compound powder. The compound may have formed aggregates.- Use a high-quality organic solvent like DMSO.- Briefly sonicate the solution in a water bath to break up aggregates.- Gentle warming (e.g., to 60°C) can also be employed to facilitate dissolution in DMSO.

Quantitative Data

Table 1: Solubility of this compound Mesylate

SolventConcentrationObservations
DMSO33.33 mg/mL (46.76 mM)Requires ultrasonic and warming to 60°C for complete dissolution.

Table 2: In Vivo Formulations for this compound

Formulation ComponentsRatioFinal Concentration of this compoundObservations
DMSO, PEG300, Tween-80, Saline10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.71 mg/mL (1.00 mM)Results in a clear solution.
DMSO, SBE-β-CD in Saline10% DMSO, 90% (20% SBE-β-CD in saline)≥ 0.71 mg/mL (1.00 mM)Results in a clear solution.
DMSO, Corn Oil10% DMSO, 90% Corn Oil≥ 0.71 mg/mL (1.00 mM)Results in a clear solution.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound mesylate powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 33.33 mg/mL).

  • Vortex the tube briefly to mix the powder and solvent.

  • Place the tube in an ultrasonic water bath for 10-15 minutes to aid dissolution.

  • If the solution is not yet clear, warm the tube to 60°C for 5-10 minutes with intermittent vortexing until the solid is completely dissolved.

  • Allow the solution to cool to room temperature before use.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of an In Vivo Formulation using Co-solvents

  • Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.

  • In a separate sterile tube, prepare the vehicle by mixing the components in the following order:

    • Add 40% of the final volume of PEG300.

    • Add 5% of the final volume of Tween-80 and mix thoroughly.

    • Add 45% of the final volume of sterile saline and mix until a homogenous solution is formed.

  • Add 10% of the final volume as the this compound DMSO stock solution to the vehicle.

  • Vortex the final formulation thoroughly to ensure a clear and homogenous solution.

  • Administer the formulation immediately after preparation.

Visualizations

NK1_Signaling_Pathway sub_p Substance P nk1r NK1 Receptor (GPCR) sub_p->nk1r Binds This compound This compound This compound->nk1r Blocks g_protein Gq/Gs Protein nk1r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag cellular_response Cellular Responses (e.g., Emesis) ip3->cellular_response (Ca²⁺ release) pkc Protein Kinase C (PKC) dag->pkc Activates mapk MAPK Pathway pkc->mapk Activates mapk->cellular_response Leads to Experimental_Workflow start Start: this compound Powder dissolve Dissolve in DMSO (with sonication/warming) start->dissolve stock Concentrated Stock Solution dissolve->stock dilute Dilute Stock in Vehicle stock->dilute prepare_vehicle Prepare Aqueous Vehicle (e.g., with co-solvents) prepare_vehicle->dilute final_solution Final Working Solution dilute->final_solution experiment In Vitro / In Vivo Experiment final_solution->experiment

References

Technical Support Center: Enhancing Oral Bioavailability of Casopitant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on strategies to improve the oral bioavailability of Casopitant.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound and what are its general pharmacokinetic properties?

This compound has been reported to be rapidly absorbed after oral administration with a bioavailability exceeding 83%.[1] Peak plasma concentrations are typically reached within 30 to 90 minutes, and its absorption is not significantly affected by food.[1] this compound is a substrate and a weak-to-moderate inhibitor of the cytochrome P450 enzyme CYP3A4.[2]

Q2: What are the known physicochemical properties of this compound that could potentially influence its oral absorption?

Q3: What general formulation strategies can be considered to address potential solubility and permeability challenges with molecules like this compound?

For compounds with potential solubility or permeability limitations, several formulation strategies can be explored:

  • Particle Size Reduction: Micronization and nanosizing techniques increase the surface area of the drug, which can enhance the dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing the active pharmaceutical ingredient (API) in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its aqueous solubility and dissolution rate.[5][6]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs by presenting the drug in a solubilized state in the gastrointestinal tract.[7][8]

  • Prodrugs: Modifying the this compound molecule to create a more soluble or permeable prodrug that converts to the active form in the body is a potential strategy.

  • Salt Selection: Investigating different salt forms of this compound could identify a form with optimal solubility and stability.

Troubleshooting Guides

Issue 1: Low or Variable Oral Bioavailability in Preclinical Animal Models

Possible Causes:

  • Poor aqueous solubility of the experimental formulation: The physical form of the this compound used (e.g., crystalline form with low solubility) may not be dissolving sufficiently in the gastrointestinal fluids of the animal model.

  • Precipitation of the drug in the gastrointestinal tract: The drug may initially dissolve but then precipitate out of solution due to changes in pH as it moves through the GI tract.

  • First-pass metabolism: Although this compound has high reported bioavailability, extensive metabolism in the liver or gut wall could be a factor in specific animal models or with certain co-administered substances. This compound is a substrate for CYP3A4.[2]

  • P-glycoprotein (P-gp) efflux: The compound could be a substrate for efflux transporters like P-gp in the intestinal wall, pumping it back into the gut lumen.

Troubleshooting Steps & Experimental Protocols:

Troubleshooting Step Experimental Protocol
1. Characterize Physicochemical Properties Protocol: Determine the aqueous solubility of your this compound batch at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the GI tract. Assess its lipophilicity (LogP).
2. Evaluate Different Formulation Strategies Protocol for Amorphous Solid Dispersion (ASD): Prepare an ASD of this compound with a suitable polymer (e.g., HPMC-AS, PVP) using a spray-drying or hot-melt extrusion technique. Characterize the solid state to confirm its amorphous nature (e.g., via XRPD). Perform in vitro dissolution studies comparing the ASD to the crystalline drug.
Protocol for Lipid-Based Formulation (SEDDS): Screen various oils, surfactants, and co-solvents for their ability to solubilize this compound. Prepare a SEDDS formulation and characterize its self-emulsification properties upon dilution in aqueous media.
3. Assess In Vitro Permeability Protocol: Utilize a Caco-2 cell monolayer model to assess the bidirectional permeability of this compound. This can help determine if it is a substrate for efflux pumps like P-gp.
4. Conduct In Situ Intestinal Perfusion Studies Protocol: Perform single-pass intestinal perfusion studies in rats to directly measure the absorption rate and extent in a specific segment of the intestine, minimizing the influence of gastric emptying and other variables.
Issue 2: Inconsistent Dissolution Profiles of Solid Dosage Forms

Possible Causes:

  • Polymorphism: The crystalline form of this compound may be changing during the formulation process or upon storage, leading to different dissolution rates.

  • Excipient Incompatibility: Interactions between this compound and the excipients in the formulation could be affecting its stability or release.

  • Inadequate Formulation Design: The choice and amount of disintegrants, binders, or lubricants may not be optimal for the desired release profile.

Troubleshooting Steps & Experimental Protocols:

Troubleshooting Step Experimental Protocol
1. Solid-State Characterization Protocol: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to analyze the solid state of this compound in the final dosage form and to check for any polymorphic transitions.
2. Excipient Compatibility Studies Protocol: Prepare binary mixtures of this compound with individual excipients and store them under accelerated stability conditions (e.g., 40°C/75% RH). Analyze the mixtures at predetermined time points for degradation products or physical changes.
3. Optimize Formulation Components Protocol: Systematically vary the concentration of key excipients like disintegrants (e.g., croscarmellose sodium) and binders (e.g., microcrystalline cellulose) in a design of experiments (DoE) approach to identify the optimal formulation for consistent dissolution.

Data Presentation

Table 1: Comparison of Formulation Strategies for Improving Oral Bioavailability (Hypothetical Data for this compound)

Formulation StrategyKey ExcipientsIn Vitro Dissolution Enhancement (vs. Crystalline Drug)In Vivo Bioavailability Enhancement (Relative F%)Potential Challenges
Micronization None (particle size reduction)2-fold20%Limited improvement for very poorly soluble compounds.
Amorphous Solid Dispersion HPMC-AS, PVP K3010-fold80%Physical instability (recrystallization), hygroscopicity.
SEDDS Capryol 90, Cremophor EL, Transcutol HP15-fold (in lipidic media)95%Potential for GI side effects, drug loading limitations.
Prodrug Amino acid conjugatesN/A (requires in vivo conversion)50%Complex synthesis, potential for incomplete conversion.

Visualizations

Experimental_Workflow_for_Bioavailability_Enhancement cluster_0 Problem Identification cluster_1 Characterization cluster_2 Formulation Development cluster_3 In Vitro Evaluation cluster_4 In Vivo Evaluation Low Bioavailability Low Bioavailability Physicochemical_Properties Physicochemical Characterization (Solubility, LogP) Low Bioavailability->Physicochemical_Properties ASD Amorphous Solid Dispersion Physicochemical_Properties->ASD Lipid_Formulation Lipid-Based Formulation Physicochemical_Properties->Lipid_Formulation Particle_Size_Reduction Particle Size Reduction Physicochemical_Properties->Particle_Size_Reduction Solid_State_Analysis Solid-State Analysis (XRPD, DSC) Dissolution_Testing Dissolution Testing ASD->Dissolution_Testing Lipid_Formulation->Dissolution_Testing Particle_Size_Reduction->Dissolution_Testing Permeability_Assay Caco-2 Permeability Assay Dissolution_Testing->Permeability_Assay PK_Studies Pharmacokinetic Studies in Animals Permeability_Assay->PK_Studies

Caption: Experimental workflow for troubleshooting and enhancing the oral bioavailability of this compound.

Caption: Mechanism of action of this compound in blocking the NK1 receptor signaling pathway to prevent emesis.

References

Long-term stability of Casopitant in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Casopitant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability of this compound and to offer troubleshooting assistance for common issues encountered during its handling and storage in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of pharmaceutical compounds like this compound can be influenced by several environmental factors. The most common factors include temperature, humidity (moisture), light, and pH.[1][2][3] Oxidation is another common degradation pathway for many pharmaceutical compounds.[4][5] Given that this compound has a piperazine (B1678402) core, it may also be susceptible to issues common to piperazine derivatives, such as hygroscopicity.[6]

Q2: What are the recommended general storage conditions for solid this compound?

Q3: How should I prepare and store this compound solutions?

A3: It is best practice to prepare solutions fresh for each experiment to minimize potential degradation in solution.[6] If storage of a stock solution is necessary, it should be aliquoted into tightly sealed vials and stored at a low temperature, protected from light. The stability of this compound in various solvents has not been extensively reported, so it is recommended to perform a preliminary stability assessment in your chosen solvent system if long-term storage of the solution is required.

Q4: I've observed a change in the color/physical appearance of my solid this compound sample. What could be the cause?

A4: A change in physical appearance, such as color, can be an indicator of chemical degradation.[7] This could be due to exposure to light (photodegradation) or oxidation.[8] It is also possible that the compound has absorbed moisture, which can lead to changes in its physical state and potentially accelerate degradation.[6] It is advisable to verify the purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiments.

Q5: My experimental results with this compound are inconsistent. Could this be related to its stability?

A5: Yes, inconsistent experimental results can be a consequence of compound degradation. If this compound has degraded, its effective concentration in your experiments will be lower than expected, leading to variability in the observed biological or chemical effects. Inaccurate weighing due to water absorption by a hygroscopic compound can also lead to inconsistent results.[6] It is crucial to ensure the integrity of your this compound sample and to handle it under conditions that minimize degradation.

Troubleshooting Guides

This section provides guidance on specific issues you may encounter during your experiments with this compound.

Issue 1: Unexpected Peaks in HPLC Chromatogram

  • Potential Cause: The appearance of new peaks in an HPLC chromatogram of a this compound sample over time is a strong indication of degradation. These new peaks represent degradation products.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If possible, use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to get molecular weight information for the new peaks to help in their identification.[9]

    • Review Storage Conditions: Assess the storage conditions of your this compound sample. Has it been exposed to high temperatures, humidity, or light? Ensure the container is properly sealed.

    • Perform Forced Degradation Studies: To understand the potential degradation pathways, you can perform forced degradation studies (see Experimental Protocols section) to see if the degradation products formed under stress conditions match the unexpected peaks in your chromatogram.

    • Use Fresh Sample: If degradation is suspected, use a fresh, unopened sample of this compound for your experiments and compare the chromatograms.

Issue 2: Poor Solubility or Precipitation of this compound in Solution

  • Potential Cause: While this could be an inherent property of the compound in a particular solvent, changes in solubility or precipitation over time can indicate a stability issue. The degradation products may have different solubility profiles than the parent compound.

  • Troubleshooting Steps:

    • Verify Solvent Quality: Ensure the solvent used is of high purity and is dry, as water content can affect solubility and stability.

    • pH Adjustment: The solubility of compounds with amine groups like the piperazine moiety in this compound can be pH-dependent. Ensure the pH of your aqueous solution is appropriate.

    • Sonication/Gentle Heating: To aid dissolution, gentle warming or sonication can be used. However, be cautious as heat can accelerate degradation.

    • Prepare Fresh Solutions: Avoid using old solutions. Prepare fresh solutions immediately before use.

Issue 3: Loss of Biological Activity

  • Potential Cause: A decrease or complete loss of the expected biological activity of this compound in your assay is a critical indicator of degradation. The degradation products are unlikely to have the same potency as the intact molecule.

  • Troubleshooting Steps:

    • Purity Analysis: Immediately assess the purity of your this compound sample using a validated analytical method like HPLC.

    • Compare with a New Batch: If available, compare the performance of your current sample with a new, unopened batch of this compound.

    • Review Handling Procedures: Evaluate your entire experimental workflow for potential sources of degradation, such as prolonged exposure to harsh conditions (e.g., extreme pH, high temperature, strong light).

Data on Long-Term Stability

Specific quantitative data on the long-term stability of this compound under various storage conditions is not extensively available in the public domain. Researchers are encouraged to perform their own stability studies based on their specific formulations and storage conditions. The following table template can be used to record and track the stability of your this compound samples.

Table 1: Stability Data Template for this compound

Storage ConditionTime PointAppearancePurity (%) by HPLCDegradation Products (%)Notes
2-8 °C 0 monthsWhite powder99.8< 0.1
3 months
6 months
12 months
25 °C / 60% RH 0 monthsWhite powder99.8< 0.1
1 month
3 months
6 months
40 °C / 75% RH 0 monthsWhite powder99.8< 0.1
(Accelerated)1 month
3 months
6 months
Photostability InitialWhite powder99.8< 0.1
(ICH Q1B)After Exposure

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

1. Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the parent this compound peak from any potential degradation products.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective for separating a parent drug from its impurities.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear. The key is to demonstrate that degradation products do not co-elute with the main this compound peak.[10][11][12]

2. Forced Degradation Studies

Forced degradation (stress testing) helps to identify potential degradation pathways and to confirm the stability-indicating nature of your analytical method.[13][14][15]

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent and then dilute with 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and analyze by HPLC.[8]

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and then dilute with 0.1 M NaOH.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period.

    • At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and analyze by HPLC.[8]

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%).

    • Keep the solution at room temperature and protected from light for a defined period.

    • At various time points, withdraw an aliquot and analyze by HPLC.[8][13]

  • Thermal Degradation:

    • Place solid this compound in a controlled temperature oven (e.g., 80 °C) for a defined period.

    • At various time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.[8]

  • Photostability Testing:

    • Expose solid this compound or a solution of this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[16][17][18][19]

    • Keep a control sample protected from light at the same temperature.

    • After the exposure period, analyze both the exposed and control samples by HPLC.[18]

Visualizations

The following diagrams illustrate key concepts and workflows related to the stability of this compound.

a cluster_storage Storage Conditions cluster_degradation Potential Degradation Pathways Temp Temperature Hydrolysis Hydrolysis Temp->Hydrolysis Oxidation Oxidation Temp->Oxidation Humidity Humidity Humidity->Hydrolysis Light Light Photodegradation Photodegradation Light->Photodegradation This compound This compound (Solid/Solution) This compound->Hydrolysis Moisture/pH This compound->Oxidation Oxygen This compound->Photodegradation UV/Visible Light

Factors Influencing this compound Stability

b start Start issue Inconsistent Results or Suspected Degradation start->issue check_appearance Check Physical Appearance (Color, Texture) issue->check_appearance hplc_analysis Perform HPLC Purity Analysis check_appearance->hplc_analysis compare_new_batch Compare with a New Batch hplc_analysis->compare_new_batch review_storage Review Storage Conditions (Temp, Humidity, Light) compare_new_batch->review_storage review_handling Review Experimental Handling Procedures review_storage->review_handling forced_degradation Consider Forced Degradation Studies review_handling->forced_degradation end Implement Corrective Actions (e.g., Use Fresh Sample, Modify Storage) forced_degradation->end

Troubleshooting Workflow for Stability Issues

c start Obtain this compound Sample stress_conditions Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress_conditions sampling Take Samples at Different Time Points stress_conditions->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data_evaluation Evaluate Chromatograms for Degradation Products analysis->data_evaluation pathway_id Identify Degradation Pathways and Products (e.g., using LC-MS) data_evaluation->pathway_id end Stability Profile Established pathway_id->end

Experimental Workflow for Forced Degradation Studies

References

Identifying and mitigating off-target effects of Casopitant in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating potential off-target effects of Casopitant in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and highly selective antagonist of the Neurokinin-1 (NK1) receptor.[1][2] The NK1 receptor's endogenous ligand is Substance P, a neuropeptide involved in emesis (nausea and vomiting).[1] By blocking the NK1 receptor, this compound exerts its antiemetic effects, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).[1][2]

Q2: What are the known and potential off-target effects of this compound based on its metabolism?

A2: A significant area for potential off-target effects of this compound arises from its metabolism. In vitro studies have shown that this compound is a substrate, inhibitor, and inducer of the Cytochrome P450 3A4 (CYP3A4) enzyme. It also acts as a moderate inducer of CYP2C9. This can lead to drug-drug interactions when co-administered with other drugs metabolized by these enzymes, altering their plasma concentrations and potentially leading to adverse effects.

Q3: Has a broad off-target screening panel been published for this compound?

A3: To date, a comprehensive, publicly available off-target binding profile for this compound against a broad panel of receptors, kinases, and ion channels (such as a CEREP or SafetyScreen44™ panel) has not been identified in the scientific literature. Such studies are typically part of proprietary preclinical safety assessments. For the purpose of this guide, we will use hypothetical data to illustrate how such information would be presented and interpreted.

Q4: Is there any information on this compound's activity at cardiac ion channels, such as the hERG channel?

A4: While specific quantitative data for this compound's IC50 value against the hERG (human Ether-à-go-go-Related Gene) potassium channel is not publicly available, screening for cardiac ion channel interactions is a critical step in safety pharmacology.[3] Inhibition of the hERG channel can lead to QT interval prolongation and potentially life-threatening arrhythmias. Any investigation into off-target effects should include an assessment of hERG channel activity.

Identifying Off-Target Effects: Experimental Approaches

To comprehensively identify potential off-target effects of this compound, a multi-faceted in vitro screening approach is recommended. This typically involves a tiered strategy, starting with broad screening panels and followed by more focused functional assays for any identified "hits."

Data Presentation: Hypothetical Off-Target Profile of this compound

Disclaimer: The following tables contain hypothetical data for illustrative purposes only, as comprehensive public data for this compound is unavailable. This data is structured to demonstrate how results from off-target screening panels would be presented.

Table 1: Hypothetical Kinase Selectivity Profile for this compound (1 µM Screen)

Kinase Target% Inhibition at 1 µM
On-Target
NK1R98%
Potential Off-Targets
Kinase A65%
Kinase B52%
Kinase C15%
Kinase D8%

Table 2: Hypothetical Receptor and Ion Channel Binding Profile for this compound (Eurofins Cerep SafetyScreen44™ Panel)

TargetAssay Type% Inhibition at 10 µM
Receptors
Adrenergic α1Radioligand Binding12%
Adrenergic α2Radioligand Binding8%
Adrenergic β1Radioligand Binding5%
Dopamine D1Radioligand Binding15%
Dopamine D2Radioligand Binding28%
Serotonin 5-HT1ARadioligand Binding22%
Serotonin 5-HT2ARadioligand Binding35%
Muscarinic M1Radioligand Binding9%
Ion Channels
hERG (K+ Channel)Radioligand Binding45%
Ca2+ Channel (L-type)Radioligand Binding18%
Na+ Channel (Site 2)Radioligand Binding11%

Table 3: Hypothetical IC50/Ki Values for Confirmed Off-Target "Hits"

TargetAssay TypeIC50 / Ki (nM)
On-Target
NK1 ReceptorRadioligand Binding0.5 (Ki)
Off-Targets
Kinase AKinase Activity Assay850 (IC50)
Kinase BKinase Activity Assay1,200 (IC50)
Serotonin 5-HT2A ReceptorRadioligand Binding2,500 (Ki)
hERG K+ ChannelPatch Clamp8,900 (IC50)

Experimental Protocols

Protocol 1: In Vitro Kinase Panel Screening

Objective: To identify potential off-target kinase interactions of this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. For a primary screen, create a working solution that will yield a final assay concentration of 1 µM.

  • Kinase Panel: Utilize a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot).

  • Assay Plate Preparation: Dispense the this compound solution and a vehicle control (DMSO) into the wells of a 384-well assay plate.

  • Kinase Reaction:

    • Add the specific kinase and its corresponding substrate to each well.

    • Initiate the reaction by adding ATP at a concentration near the Km for each kinase.

    • Incubate at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) to quantify kinase activity by measuring the amount of ADP produced.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to the vehicle control. For any hits (typically >50% inhibition), perform a secondary screen with a dose-response curve to determine the IC50 value.

Workflow for In Vitro Kinase Panel Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare this compound Stock Prepare this compound Stock Dispense Compound Dispense Compound Prepare this compound Stock->Dispense Compound Prepare Kinase Panel Prepare Kinase Panel Add Kinase & Substrate Add Kinase & Substrate Prepare Kinase Panel->Add Kinase & Substrate Prepare Assay Reagents Prepare Assay Reagents Prepare Assay Reagents->Add Kinase & Substrate Dispense Compound->Add Kinase & Substrate Initiate with ATP Initiate with ATP Add Kinase & Substrate->Initiate with ATP Incubate Incubate Initiate with ATP->Incubate Stop Reaction & Detect Stop Reaction & Detect Incubate->Stop Reaction & Detect Calculate % Inhibition Calculate % Inhibition Stop Reaction & Detect->Calculate % Inhibition Determine IC50 for Hits Determine IC50 for Hits Calculate % Inhibition->Determine IC50 for Hits

Caption: Workflow for in vitro kinase selectivity profiling.

Protocol 2: Radioligand Binding Assay for Off-Target Screening

Objective: To determine the binding affinity of this compound to a panel of non-kinase receptors and ion channels.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the target receptors or ion channels.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand for the target (typically at its Kd concentration), and the various concentrations of this compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled known ligand).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the data and use non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

G Prepare Membranes Prepare Membranes Assay Setup Assay Setup Prepare Membranes->Assay Setup Incubate Incubate Assay Setup->Incubate Prepare this compound Dilutions Prepare this compound Dilutions Prepare this compound Dilutions->Assay Setup Prepare Radioligand Prepare Radioligand Prepare Radioligand->Assay Setup Filter & Wash Filter & Wash Incubate->Filter & Wash Measure Radioactivity Measure Radioactivity Filter & Wash->Measure Radioactivity Data Analysis (IC50/Ki) Data Analysis (IC50/Ki) Measure Radioactivity->Data Analysis (IC50/Ki)

Caption: General workflow for a competitive radioligand binding assay.

Troubleshooting Guides

Troubleshooting Inconsistent IC50 Values in Kinase Assays
Problem Potential Cause Recommended Solution
IC50 values are higher than expected. Compound precipitation: this compound may not be fully soluble at higher concentrations in the assay buffer.Visually inspect for precipitates. Test the solubility of this compound in the assay buffer. If necessary, adjust the DMSO concentration (typically keeping it below 1%).
ATP concentration is too high: For ATP-competitive inhibitors, a higher ATP concentration will lead to a higher apparent IC50.Standardize the ATP concentration across all assays, ideally at or near the Km value for each kinase.[4][5]
Degraded compound: The this compound stock solution may have degraded over time.Prepare fresh dilutions from a new stock solution for each experiment. Verify the integrity of the stock if possible.
High variability between replicate wells. Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can introduce significant variability.Use calibrated pipettes and practice proper pipetting technique. Prepare master mixes of reagents where possible to minimize well-to-well variation.
Edge effects in assay plates: Wells on the edge of the plate may experience more evaporation, leading to changes in reagent concentrations.Avoid using the outer wells of the plate for samples. Fill the outer wells with buffer or media to create a humidity barrier.
No dose-response curve observed. Incorrect concentration range: The tested concentrations of this compound are too high or too low to define the sigmoidal curve.Perform a wider range of dilutions (e.g., from 1 nM to 100 µM) to capture the full dose-response.
Inactive enzyme: The kinase may have lost activity due to improper storage or handling.Test the enzyme activity with a known positive control inhibitor to ensure the assay is performing as expected.

Troubleshooting Logic for Inconsistent IC50 Values

G cluster_solutions Solutions start Inconsistent IC50 check_compound Verify Compound Integrity & Solubility start->check_compound check_assay Review Assay Parameters check_compound->check_assay [Compound OK] sol_compound Prepare fresh stock Test solubility check_compound->sol_compound [Problem Found] check_execution Examine Experimental Execution check_assay->check_execution [Parameters OK] sol_assay Standardize ATP concentration Check incubation time/temp check_assay->sol_assay [Problem Found] consistent_ic50 Consistent IC50 check_execution->consistent_ic50 [Execution OK] sol_execution Calibrate pipettes Use master mixes check_execution->sol_execution [Problem Found] sol_compound->start sol_assay->start sol_execution->start

Caption: A logical workflow for troubleshooting inconsistent IC50 values.

Troubleshooting High Background in Radioligand Binding Assays
Problem Potential Cause Recommended Solution
High non-specific binding (NSB). Radioligand concentration is too high: This increases binding to non-target sites.Use a radioligand concentration at or below its Kd for the target receptor.[6]
Hydrophobic interactions: The radioligand or this compound may be "sticky" and bind to the filter membrane or plasticware.Add a detergent (e.g., 0.1% BSA or 0.01% Triton X-100) to the assay and wash buffers. Pre-soak the filter mats in a blocking agent like polyethyleneimine (PEI).[6]
Insufficient washing: Free radioligand is not being effectively removed from the filters.Increase the number and/or volume of washes with ice-cold wash buffer. Ensure the vacuum is sufficient for rapid filtration.
Low total binding signal. Degraded radioligand: The radioligand may have degraded, reducing its ability to bind.Use a fresh batch of radioligand and check its expiration date. Store it according to the manufacturer's instructions.
Inactive receptor preparation: The cell membranes may have lost receptor activity due to improper preparation or storage.Prepare fresh membranes and titrate the amount of protein used in the assay to find the optimal signal window.
Assay not at equilibrium: The incubation time may be too short for the binding to reach a steady state.Perform a time-course experiment to determine the optimal incubation time.

Mitigating Off-Target Effects

Should in vitro screening identify significant off-target activities for this compound, several strategies can be employed:

  • Structure-Activity Relationship (SAR) Studies: Medicinal chemists can use the off-target data to guide the synthesis of new analogues of this compound that retain high affinity for the NK1 receptor while having reduced affinity for the off-target protein(s).

  • Counter-Screening: During a lead optimization campaign, any newly synthesized analogues should be routinely screened against the identified off-target(s) in parallel with the primary target.

  • Risk Assessment: If an off-target interaction cannot be engineered out, a risk assessment should be performed. This involves considering the potency of the off-target interaction in relation to the therapeutic concentration of this compound and the known physiological consequences of modulating the off-target.

Signaling Pathway: this compound On- and Off-Target Interactions

G cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Interactions Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds Emesis Pathway Emesis Pathway NK1 Receptor->Emesis Pathway Activates This compound This compound This compound->NK1 Receptor Blocks Kinase A Kinase A Downstream Signaling A Downstream Signaling A Kinase A->Downstream Signaling A 5-HT2A Receptor 5-HT2A Receptor Serotonergic Signaling Serotonergic Signaling 5-HT2A Receptor->Serotonergic Signaling hERG Channel hERG Channel Cardiac Repolarization Cardiac Repolarization hERG Channel->Cardiac Repolarization Casopitant_off This compound Casopitant_off->Kinase A Inhibits Casopitant_off->5-HT2A Receptor Binds Casopitant_off->hERG Channel Blocks

Caption: On-target and potential off-target pathways of this compound.

References

Optimizing Casopitant dosage for maximal efficacy and minimal toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Casopitant (B1241461)

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of this compound dosage to achieve maximal efficacy while minimizing toxicity in experimental settings. As the clinical development of this compound was discontinued, this information is based on published clinical trial data and preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, high-affinity antagonist of the neurokinin-1 (NK-1) receptor.[1] The NK-1 receptor's natural ligand is Substance P (SP).[1] By blocking the interaction of Substance P with the NK-1 receptor, this compound inhibits downstream signaling.[2] This mechanism is central to its effects, as the SP/NK-1R system is involved in various physiological processes, including emesis, depression, and inflammation.[2][3]

Q2: What are the primary signaling pathways affected by this compound?

A2: As an NK-1 receptor antagonist, this compound blocks the activation of several downstream signaling cascades that are normally initiated by Substance P. The primary pathways include the activation of Gq and Gs heterotrimeric G proteins.[1] This leads to the modulation of second messengers such as calcium, cAMP, and IP3.[1] Consequently, pathways like the MAPK/Erk and PI3K/Akt pathways, which are involved in cell proliferation and survival, are affected.[4][5]

Q3: What is the primary metabolic pathway for this compound and are there potential drug interactions?

A3: this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[6] It also acts as a weak to moderate inhibitor of CYP3A4.[6][7] This can lead to drug-drug interactions when co-administered with other drugs that are substrates, inhibitors, or inducers of CYP3A4. For instance, this compound can increase the exposure of dexamethasone (B1670325), a CYP3A4 substrate.[6] Caution should be exercised when using this compound in experimental systems that include other compounds metabolized by CYP3A4.[8]

Q4: What were the effective dose ranges of this compound in clinical trials?

A4: In clinical trials for chemotherapy-induced nausea and vomiting (CINV), oral doses of 50 mg, 100 mg, and 150 mg were evaluated.[9] A single oral dose of 150 mg was found to be effective.[8][9] For major depressive disorder, oral doses of 30 mg/day and 80 mg/day were tested, with the 80 mg/day dose showing a statistically significant improvement over placebo in one study.[10][11]

Q5: What are the most commonly observed adverse effects of this compound in a clinical setting?

A5: In clinical trials, this compound was generally well-tolerated.[12][13] The most frequently reported adverse events in CINV studies included neutropenia, leukopenia, anemia, alopecia, fatigue, and constipation.[13][14] In studies for major depressive disorder, commonly reported adverse events included headache, somnolence, nausea, diarrhea, and dry mouth.[11]

Troubleshooting Guides

This section provides guidance on potential issues that may arise during in vitro or in vivo experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Variability in experimental results - Inconsistent compound purity or stability.- Cellular system variability (e.g., receptor expression levels).- Interaction with other components in the experimental system.- Verify the purity and stability of the this compound stock solution.- Characterize the NK-1 receptor expression in your experimental model.- Assess for potential interactions with other compounds or media components.
Lower than expected efficacy - Suboptimal dosage.- Poor bioavailability in the experimental model.- Rapid metabolism of the compound.- Perform a dose-response study to determine the optimal concentration.- Evaluate the pharmacokinetic properties of this compound in your specific model.[15]- If using a cellular system with high metabolic activity, consider this in your experimental design.
Observed cytotoxicity in vitro - Off-target effects at high concentrations.- Sensitivity of the specific cell line.- Determine the IC50 for cytotoxicity and use concentrations well below this for efficacy studies.- Compare the cytotoxicity profile across multiple cell lines to assess specificity.
Unexpected in vivo side effects - Off-target pharmacological effects.- Interaction with the animal model's physiology.- Reduce the dose to the minimally effective level.- Carefully monitor for and document all physiological and behavioral changes.- Consider a different animal model if idiosyncratic toxicity is suspected.
Drug-drug interactions in co-administration studies - this compound is a moderate inhibitor of CYP3A4.[6][7]- If co-administering with a CYP3A4 substrate, consider that its exposure may be increased.[6]- It may be necessary to adjust the dosage of the co-administered drug.

Data Presentation

Efficacy of this compound in Chemotherapy-Induced Nausea and Vomiting (CINV)
Dosage Regimen Chemotherapy Type Primary Endpoint Efficacy Rate (this compound Group) Efficacy Rate (Control Group) Reference
150 mg PO (single dose)Highly Emetogenic (HEC)Complete Response (CR) over 120h86%66%[12]
90 mg IV (Day 1) + 50 mg PO (Days 2-3)Highly Emetogenic (HEC)Complete Response (CR) over 120h80%66%[12]
50 mg PO (Days 1-3)Moderately Emetogenic (MEC)Complete Response (CR) over 120h80.8%69.4%[9]
100 mg PO (Days 1-3)Moderately Emetogenic (MEC)Complete Response (CR) over 120h78.5%69.4%[9]
150 mg PO (Days 1-3)Moderately Emetogenic (MEC)Complete Response (CR) over 120h84.2%69.4%[9]
150 mg PO (single dose)Moderately Emetogenic (MEC)Complete Response (CR) over 120h73%59%[16]
150 mg PO (Day 1) + 50 mg PO (Days 2-3)Moderately Emetogenic (MEC)Complete Response (CR) over 120h73%59%[16]
Efficacy of this compound in Major Depressive Disorder (MDD)
Dosage Regimen Primary Endpoint Result Reference
30 mg/day POChange from baseline HAMD17 score at week 8Not statistically significant vs. placebo[10][17]
80 mg/day POChange from baseline HAMD17 score at week 8Statistically significant improvement vs. placebo (p=0.023)[10][17]
120 mg/day POChange from baseline HAMD17 score at week 8Not statistically significant vs. placebo[10]
Common Adverse Events of this compound in CINV Clinical Trials
Adverse Event Frequency in this compound Groups Frequency in Control Group Reference
Neutropenia1-4% (serious)3% (serious)[12]
Febrile Neutropenia1-2% (serious)<1% (serious)[12]
Dehydration<1-1% (serious)2% (serious)[12]
AlopeciaSimilar across armsSimilar across arms[13]
FatigueSimilar across armsSimilar across arms[13]
LeukopeniaSimilar across armsSimilar across arms[13]
ConstipationSimilar across armsSimilar across arms[13]

Experimental Protocols

The following are example protocols for key experiments to evaluate the efficacy and toxicity of this compound.

Protocol 1: In Vitro NK-1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the NK-1 receptor.

Methodology:

  • Cell Culture: Use a cell line stably expressing the human NK-1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.

  • Radioligand Binding: In a 96-well plate, combine the cell membrane preparation with a radiolabeled NK-1 receptor ligand (e.g., [³H]-Substance P).

  • Competitive Binding: Add increasing concentrations of this compound to compete with the radioligand for binding to the NK-1 receptor.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use a non-linear regression analysis to calculate the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Efficacy Study in a Ferret Model of Emesis

Objective: To evaluate the anti-emetic efficacy of this compound in a preclinical model. The ferret is a well-established model for studying emesis.[15]

Methodology:

  • Animal Acclimatization: Acclimate male ferrets to the laboratory conditions for at least one week prior to the experiment.

  • Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses to different groups of ferrets. Include a vehicle control group.

  • Emetogen Challenge: After a predetermined pretreatment time, administer an emetogenic agent (e.g., cisplatin) to induce vomiting and retching.

  • Observation: Observe the animals for a defined period (e.g., 4-6 hours) and record the number of retches and vomits for each animal.

  • Data Analysis: Compare the number of emetic episodes in the this compound-treated groups to the vehicle control group. Calculate the percentage inhibition of emesis for each dose.

  • Toxicity Monitoring: Throughout the study, monitor the animals for any signs of toxicity, such as changes in behavior, body weight, or food and water intake.

Visualizations

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response NK1R NK-1 Receptor Gq Gq NK1R->Gq activates PLC PLC Gq->PLC activates PI3K_Pathway PI3K/Akt Pathway Gq->PI3K_Pathway activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 triggers PKC PKC DAG->PKC activates MAPK_Pathway MAPK Pathway (Erk) PKC->MAPK_Pathway activates Proliferation Proliferation MAPK_Pathway->Proliferation Survival Survival PI3K_Pathway->Survival SP Substance P SP->NK1R binds This compound This compound This compound->NK1R blocks

Caption: NK-1 Receptor Signaling Pathway and Point of this compound Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation BindingAssay NK-1 Receptor Binding Assay (Determine Ki) FunctionalAssay Functional Assay (e.g., Calcium Flux) BindingAssay->FunctionalAssay CytotoxicityAssay Cytotoxicity Assay (Determine IC50) FunctionalAssay->CytotoxicityAssay Dose_Selection Dose Range Selection CytotoxicityAssay->Dose_Selection PK_Study Pharmacokinetic Study (Determine Bioavailability, Half-life) Efficacy_Study Efficacy Study in Animal Model (e.g., Ferret Emesis Model) PK_Study->Efficacy_Study Toxicity_Study Toxicity Study (Monitor for Adverse Effects) Efficacy_Study->Toxicity_Study Dose_Selection->PK_Study Dosage_Relationship Dosage This compound Dosage Efficacy Maximal Efficacy Dosage->Efficacy increases Toxicity Minimal Toxicity Dosage->Toxicity increases Therapeutic_Window Optimal Therapeutic Window Efficacy->Therapeutic_Window Toxicity->Therapeutic_Window

References

Methods to prevent degradation of Casopitant during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of Casopitant in experimental settings. The information provided is intended to help minimize degradation and ensure the integrity of the compound throughout your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective, orally active antagonist of the neurokinin-1 (NK1) receptor.[1][2] It is a piperazine (B1678402) derivative that has been investigated for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[3][4] By blocking the NK1 receptor, this compound inhibits the binding of Substance P, a neuropeptide involved in the emetic reflex.[5][6]

Q2: What is the difference between this compound and this compound Mesylate?

A2: this compound is the active pharmaceutical ingredient (API), while this compound Mesylate is a salt form of the compound. Salt forms are often used in pharmaceutical development to improve properties such as solubility and stability. For experimental purposes, it is crucial to note which form you are using, as their physicochemical properties may differ slightly.

Q3: How should I store this compound powder and prepared solutions?

A3: Proper storage is critical to prevent the degradation of this compound. For prepared stock solutions, it is recommended to aliquot and store them to avoid repeated freeze-thaw cycles, which can lead to degradation.[7]

Q4: What solvents can I use to dissolve this compound?

A4: this compound can be dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For in vivo experiments, a common vehicle is a mixture of DMSO, PEG300, and Tween-80. It is recommended to prepare these solutions fresh on the day of use.

Q5: Are there any known incompatibilities of this compound with other common lab reagents?

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues that may arise during experiments involving this compound, with a focus on preventing its degradation.

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent or lower-than-expected experimental results. Degradation of this compound due to improper storage or handling.- Verify Storage Conditions: Ensure that both the solid compound and any prepared solutions have been stored at the recommended temperatures and protected from light. - Prepare Fresh Solutions: If possible, prepare fresh solutions of this compound for each experiment, especially for aqueous-based assays where hydrolysis may be a concern. - Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to minimize degradation from repeated temperature changes.[7]
Precipitate forms in the experimental solution. - Low solubility of this compound in the chosen solvent system. - Change in pH or temperature affecting solubility.- Optimize Solvent System: If using a solvent mixture, you may need to adjust the ratios of the components to improve solubility. Gentle heating or sonication can also aid in dissolution, but be cautious of potential thermal degradation. - Control pH: If working in an aqueous buffer system, ensure the pH is compatible with this compound's stability and solubility. The piperazine and piperidine (B6355638) moieties in this compound have basic pKa values, and pH can significantly affect its ionization state and solubility.[8]
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). Degradation of this compound into one or more new chemical entities.- Conduct a Forced Degradation Study: To identify potential degradation products, you can subject a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light). This will help you to develop a stability-indicating analytical method. - Review Experimental Protocol: Examine your experimental workflow for any steps that might introduce conditions known to cause degradation (e.g., prolonged exposure to harsh pH, high temperatures, or UV light).

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

Storage TemperatureDurationRecommendations
-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[7]
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (or this compound Mesylate) powder

    • Dimethyl sulfoxide (DMSO), analytical grade

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (not to exceed 37°C) may be used if necessary.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -20°C or -80°C as recommended in Table 1.

Protocol 2: General Forced Degradation Study for this compound

This protocol provides a general framework for a forced degradation study. The specific conditions may need to be optimized for this compound.

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL in a suitable organic solvent like acetonitrile (B52724) or methanol)

    • Hydrochloric acid (HCl), 0.1 M

    • Sodium hydroxide (B78521) (NaOH), 0.1 M

    • Hydrogen peroxide (H₂O₂), 3%

    • HPLC or UPLC system with a PDA or UV detector

    • C18 analytical column

  • Procedure:

    • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at room temperature or slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Place an aliquot of the this compound stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C) for a defined period.

    • Photodegradation: Expose an aliquot of the this compound stock solution to a light source compliant with ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analysis: Analyze all stressed samples, along with a control sample (this compound solution without stress treatment), by a suitable stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent this compound peak.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_analysis Data Analysis start Weigh this compound Powder dissolve Dissolve in appropriate solvent (e.g., DMSO) start->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at recommended temperature (-20°C or -80°C) aliquot->store thaw Thaw a single aliquot store->thaw Avoid repeated freeze-thaw dilute Dilute to working concentration in assay buffer thaw->dilute assay Perform Experiment dilute->assay analyze Analyze results assay->analyze troubleshoot Troubleshoot unexpected outcomes analyze->troubleshoot

Figure 1. Recommended experimental workflow for using this compound to minimize degradation.

degradation_pathways cluster_stress Potential Stress Conditions This compound This compound hydrolysis Hydrolysis (Acid/Base) This compound->hydrolysis oxidation Oxidation This compound->oxidation photolysis Photolysis (Light) This compound->photolysis thermolysis Thermolysis (Heat) This compound->thermolysis degradation_products Degradation Products hydrolysis->degradation_products oxidation->degradation_products photolysis->degradation_products thermolysis->degradation_products

References

Technical Support Center: Enhancing Brain Penetration of Casopitant for CNS Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the brain penetration of Casopitant (B1241461) for Central Nervous System (CNS) studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its brain penetration a concern for CNS studies?

A1: this compound is a potent and selective neurokinin-1 (NK1) receptor antagonist.[1] For it to be effective in CNS disorders such as depression and anxiety, it must cross the blood-brain barrier (BBB) to reach its target in the brain.[2][3] While this compound is brain-permeable, its concentration in the CNS can be limited by efflux transporters at the BBB, primarily P-glycoprotein (P-gp).[1][4] This can lead to sub-therapeutic concentrations in the brain and hinder the evaluation of its efficacy in CNS models.

Q2: What is P-glycoprotein (P-gp) and how does it affect this compound's brain penetration?

A2: P-glycoprotein is an ATP-dependent efflux transporter highly expressed on the luminal side of the endothelial cells that form the blood-brain barrier.[5] It actively pumps a wide range of xenobiotics, including many drugs, out of the brain and back into the bloodstream.[4] If this compound is a substrate for P-gp, the transporter will actively remove it from the brain, thereby reducing its concentration and therapeutic effect within the CNS.[4][6]

Q3: What are the key indicators that suggest poor brain penetration of this compound in my animal model?

A3: Key indicators of poor brain penetration include:

  • Low brain-to-plasma concentration ratio (Kp): A low Kp value indicates that the drug concentration in the brain tissue is significantly lower than in the systemic circulation.

  • High efflux ratio in vitro: An in vitro Caco-2 or MDCK-MDR1 cell assay showing a high efflux ratio (B-A/A-B permeability) suggests that the compound is a substrate for efflux transporters like P-gp.

  • Discrepancy between in vitro potency and in vivo efficacy: If this compound shows high potency in in vitro assays but fails to elicit the expected pharmacological response in vivo in CNS models, poor brain penetration is a likely cause.

  • Increased CNS effects with a P-gp inhibitor: A significant increase in the central effects of this compound when co-administered with a known P-gp inhibitor is strong evidence of P-gp mediated efflux.[5]

Troubleshooting Guide

Problem: Low brain concentrations of this compound observed in preclinical studies.

Possible Cause Troubleshooting/Optimization Strategy
P-glycoprotein (P-gp) Mediated Efflux 1. Co-administration with a P-gp inhibitor: Use a potent and selective P-gp inhibitor such as elacridar (B1662867) or tariquidar (B1662512) to block the efflux of this compound at the BBB.[5] This can help determine the extent to which P-gp is limiting brain penetration. 2. Formulation with P-gp inhibiting excipients: Certain excipients used in drug formulations, such as polysorbates, can inhibit P-gp function.
Poor Physicochemical Properties 1. Chemical Modification: If feasible, modify the structure of this compound to reduce its affinity for P-gp. This could involve altering its lipophilicity, hydrogen bonding capacity, or molecular weight. 2. Prodrug Approach: Design a prodrug of this compound that is not a P-gp substrate. The prodrug would cross the BBB and then be converted to the active this compound within the CNS.
Rapid Metabolism in the Brain 1. Metabolite Profiling: Analyze brain tissue to identify any major metabolites of this compound.[7] 2. Inhibition of Metabolic Enzymes: If a specific metabolic pathway is identified, consider co-administration with an inhibitor of the relevant enzyme to increase the residence time of the parent drug in the brain.
Inefficient Formulation 1. Nanoparticle-based Delivery Systems: Encapsulate this compound in nanoparticles (e.g., PLGA, liposomes) to bypass P-gp mediated efflux.[8][9] The nanoparticles can be surface-modified with ligands that target receptors on the BBB for enhanced uptake.[10] 2. Intranasal Delivery: Explore intranasal administration as an alternative route to bypass the BBB and deliver this compound directly to the CNS.

Quantitative Data

The following table summarizes the brain and plasma concentrations of [14C]this compound and its metabolites in ferrets following a single intraperitoneal dose.

Table 1: Brain and Plasma Concentrations of [14C]this compound and its Metabolites in Ferrets

Time (hours)AnalytePlasma Concentration (ng/mL or ng eq/mL)Brain Concentration (ng/g or ng eq/g)Brain-to-Plasma Ratio
2Total Radioactivity10309900.96
2This compound8107500.93
2Metabolite M11601901.19
2Metabolite M230301.00

Data extracted from Minthorn et al., 2008.[7]

Experimental Protocols

In Vivo P-glycoprotein Inhibition Study in Rodents

Objective: To determine if co-administration of a P-gp inhibitor increases the brain penetration of this compound.

Materials:

  • This compound

  • P-gp inhibitor (e.g., Elacridar)

  • Vehicle for drug administration (e.g., 20% Captisol® in water)

  • Male Sprague-Dawley rats (250-300g)

  • Surgical tools for cannulation (if required for dosing)

  • Analytical equipment for quantifying this compound in plasma and brain tissue (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimatize rats to the housing conditions for at least 3 days prior to the experiment.

  • Group Allocation: Randomly divide the animals into two groups:

    • Group 1: Vehicle + this compound

    • Group 2: P-gp inhibitor + this compound

  • Dosing:

    • Administer the P-gp inhibitor (e.g., Elacridar, 10 mg/kg) or vehicle to the respective groups via oral gavage or intravenous injection. The pre-treatment time will depend on the pharmacokinetic profile of the inhibitor (typically 1-2 hours before this compound administration).

    • Administer this compound (e.g., 10 mg/kg) to all animals.

  • Sample Collection:

    • At a predetermined time point (e.g., 2 hours post-Casopitant dose), anesthetize the animals.

    • Collect blood samples via cardiac puncture into tubes containing an anticoagulant. Centrifuge the blood to obtain plasma.

    • Perfuse the brain with ice-cold saline to remove blood from the cerebral vasculature.

    • Excise the brain and store it at -80°C until analysis.

  • Sample Analysis:

    • Homogenize the brain tissue.

    • Extract this compound from plasma and brain homogenates using an appropriate solvent.

    • Quantify the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the brain and plasma concentrations of this compound for each animal.

    • Determine the brain-to-plasma concentration ratio (Kp) for each group.

    • Statistically compare the Kp values between the vehicle-treated and P-gp inhibitor-treated groups. A significant increase in the Kp value in the presence of the P-gp inhibitor indicates that this compound is a substrate for P-gp.

Formulation of this compound-Loaded PLGA Nanoparticles

Objective: To encapsulate this compound in poly(lactic-co-glycolic acid) (PLGA) nanoparticles to potentially enhance its brain penetration.

Materials:

  • This compound

  • PLGA (e.g., 50:50 lactide:glycolide ratio)

  • Polyvinyl alcohol (PVA)

  • Organic solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • Deionized water

  • Homogenizer or sonicator

  • Centrifuge

  • Lyophilizer

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in the organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 2% w/v).

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing or sonicating at high speed to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the washed nanoparticles in a small volume of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering.

    • Calculate the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles and quantifying the this compound content.

Visualizations

G cluster_0 Blood-Brain Barrier Blood Blood Endothelial Cell Endothelial Cell Blood->Endothelial Cell This compound Influx Brain Brain Endothelial Cell->Brain Passive Diffusion Brain->Endothelial Cell P-gp Efflux

Caption: Role of P-glycoprotein at the Blood-Brain Barrier.

G Start Start Animal Dosing Animal Dosing Start->Animal Dosing Sample Collection Sample Collection Animal Dosing->Sample Collection Plasma Separation Plasma Separation Sample Collection->Plasma Separation Brain Homogenization Brain Homogenization Sample Collection->Brain Homogenization Drug Extraction Drug Extraction Plasma Separation->Drug Extraction Brain Homogenization->Drug Extraction LC-MS/MS Analysis LC-MS/MS Analysis Drug Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis End End Data Analysis->End

Caption: Workflow for In Vivo Brain Penetration Study.

G This compound This compound Increased Brain Concentration Increased Brain Concentration This compound->Increased Brain Concentration Limited Penetration P-gp Inhibitor P-gp Inhibitor P-gp Inhibitor->Increased Brain Concentration Blocks Efflux Nanoparticle Nanoparticle Nanoparticle->Increased Brain Concentration Bypasses Efflux

Caption: Strategies to Enhance this compound Brain Penetration.

References

Ensuring consistency between different batches of synthesized Casopitant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in ensuring consistency between different batches of synthesized Casopitant. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems that can lead to batch-to-batch variability in this compound synthesis.

Issue 1: Variation in Purity and Impurity Profile

A common challenge in the synthesis of this compound is the presence of process-related impurities, which can vary between batches and affect the final product's quality and efficacy.

Potential Cause 1.1: Presence of a De-fluorinated Impurity

During the synthesis of this compound, a de-fluorinated analogue of the drug substance has been identified as a critical impurity.[1][2][3] This impurity can arise during hydrogenation steps in the synthetic route.[2]

Recommended Solution:

  • Control at the Source: The most effective strategy is to control the formation of this impurity at its point of origin in the synthetic process.[1][2]

  • Catalyst Filtration: After the hydrogenation step where the de-fluorination is likely to occur, implement a filtration step to remove the catalyst (e.g., Rh/C) before proceeding to the next stage. This minimizes the conversion of the desired intermediate to its de-fluorinated version.[2]

  • Process Parameter Optimization: Strictly control the hydrogenation process parameters, such as hydrogen pressure and temperature, within their proven acceptable ranges (PARs) to minimize the formation of the de-fluorinated impurity.[2]

Potential Cause 1.2: Other Process-Related Impurities

The multi-step synthesis of this compound, a complex piperazine (B1678402) derivative, can lead to various side reactions and the formation of other impurities.[4] These can include products of incomplete reaction, over-reaction, or side reactions of starting materials and intermediates.

Recommended Solution:

  • Quality of Starting Materials: Ensure the quality and purity of key starting materials. Impurities in starting materials can be carried through the synthesis and impact the final impurity profile.

  • Reaction Condition Control: Strictly control reaction parameters such as temperature, reaction time, and stoichiometry at each step of the synthesis. For piperazine derivatives, temperature control is crucial to prevent the formation of di-substituted byproducts.

  • In-Process Controls (IPCs): Implement in-process analytical testing to monitor the progress of reactions and the formation of impurities. This allows for corrective actions before the final steps.

  • Purification Optimization: Develop and validate a robust purification method for the final active pharmaceutical ingredient (API) and key intermediates to effectively remove impurities.

Issue 2: Inconsistent Crystal Form (Polymorphism)

This compound mesylate is known to exist in different polymorphic forms, which can affect its physical and chemical properties, including solubility and bioavailability.[5][6] Inconsistent polymorphic content between batches is a significant issue.

Potential Cause 2.1: Uncontrolled Crystallization Conditions

The final crystallization step is critical in determining the polymorphic form of this compound mesylate. Variations in solvent composition, temperature, cooling rate, and agitation can lead to the formation of different polymorphs or mixtures of polymorphs.[7][8] It has been noted that this compound mesylate can exist as a mixture of Form 1 and Form 3.[5][6]

Recommended Solution:

  • Defined Crystallization Protocol: Develop and strictly adhere to a detailed crystallization protocol. This should specify the solvent system, temperature profile (heating, cooling, and holding times), agitation rate, and seeding strategy.

  • Seeding: Employ a seeding strategy with the desired polymorphic form to ensure consistent crystallization of that form.

  • Solvent System Control: Precisely control the composition of the solvent system used for crystallization, as this can significantly influence which polymorph is favored.[6]

  • Characterization: Routinely analyze the polymorphic form of each batch using techniques like X-ray Powder Diffraction (XRPD) to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant peak in our HPLC analysis close to the main this compound peak, which varies in intensity between batches. What could it be?

A1: This is likely the de-fluorinated impurity of this compound.[1][3] This process-related impurity has a very similar structure to this compound and may have a close retention time in reverse-phase HPLC. To confirm its identity, you can use LC-MS to check the molecular weight or employ 19F NMR, where the absence of a fluorine signal would be indicative of this impurity.[3] To control it, focus on the hydrogenation steps in your synthesis, ensuring efficient catalyst removal and tight control of reaction parameters.[2]

Q2: Our synthesized this compound shows variable dissolution rates between batches, even with similar purity levels by HPLC. What could be the cause?

A2: This is a strong indication of polymorphic variability. This compound mesylate can exist in different crystalline forms (polymorphs), which can have different dissolution rates.[5][6] Even if the chemical purity is high, the physical form of the solid can differ. We recommend performing X-ray Powder Diffraction (XRPD) on each batch to identify and quantify the polymorphic forms present. Implementing a controlled crystallization process is key to ensuring consistent polymorphic form.[7][8]

Q3: What are the critical quality attributes (CQAs) we should monitor for this compound synthesis?

A3: Based on available literature, the following are critical to monitor:

  • Purity: Absence of process-related and degradation impurities.

  • Impurity Profile: Specifically, the level of the de-fluorinated impurity should be controlled.[1][2]

  • Polymorphic Form: The crystalline form of this compound mesylate should be consistent.[5][6]

  • Assay: The potency of the final product.

  • Residual Solvents: Levels of solvents used in the final steps of the synthesis.

Q4: Can you provide a starting point for an HPLC method to check the purity of this compound?

A4: While the exact validated method is proprietary, a general reverse-phase HPLC method can be developed as a starting point. Please refer to the detailed experimental protocols section below for a comprehensive example. The key is to achieve good resolution between the main this compound peak and any potential impurities, especially the de-fluorinated analogue.

Quantitative Data Summary

The following table summarizes the key quality control parameters for ensuring batch-to-batch consistency of this compound.

ParameterAnalytical TechniqueAcceptance CriteriaPotential Impact of Deviation
Purity HPLC≥ 99.5%Reduced efficacy, potential toxicity
De-fluorinated Impurity HPLC, LC-MS, 19F NMR≤ 0.15%Altered pharmacological profile, potential toxicity
Polymorphic Form XRPDConsistent pattern corresponding to the desired formVariable solubility, bioavailability, and stability
Assay HPLC98.0% - 102.0%Inconsistent dosing and efficacy
Residual Solvents GC-HSAs per ICH Q3C guidelinesPotential toxicity

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

  • Objective: To determine the purity of this compound and quantify the de-fluorinated impurity and other process-related impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% to 90% B

    • 30-35 min: 90% B

    • 35-36 min: 90% to 30% B

    • 36-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

2. ¹⁹F Nuclear Magnetic Resonance (NMR) for Identification of De-fluorinated Impurity

  • Objective: To qualitatively identify and semi-quantify the de-fluorinated impurity in this compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Parameters:

    • Acquire a standard ¹⁹F NMR spectrum.

    • The this compound molecule contains trifluoromethyl groups which will give a characteristic signal. The de-fluorinated impurity will lack this signal.

    • Integration of the impurity signals relative to an internal standard can be used for semi-quantitative analysis.

3. X-ray Powder Diffraction (XRPD) for Polymorph Analysis

  • Objective: To identify the polymorphic form of solid this compound mesylate.

  • Instrumentation: A powder X-ray diffractometer.

  • Radiation: Cu Kα radiation (λ = 1.5406 Å).

  • Scan Range (2θ): 2° to 40°.

  • Scan Speed: 2°/min.

  • Sample Preparation: Gently grind the sample to a fine powder and pack it into the sample holder.

  • Data Analysis: Compare the obtained diffractogram with reference patterns for Form 1 and Form 3 of this compound mesylate to determine the polymorphic identity and assess for the presence of other forms.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_qc Quality Control Start Starting Materials Step1 Chemical Synthesis Steps Start->Step1 Hydrogenation Hydrogenation Step Step1->Hydrogenation Catalyst_Removal Catalyst Filtration Hydrogenation->Catalyst_Removal Purification Purification Catalyst_Removal->Purification Crystallization Crystallization Purification->Crystallization Final_Product Final this compound API Crystallization->Final_Product QC_Purity Purity & Impurity (HPLC, LC-MS) Final_Product->QC_Purity QC_Polymorph Polymorph Analysis (XRPD) Final_Product->QC_Polymorph QC_Identity Identity & Structure (NMR) Final_Product->QC_Identity Release Batch Release QC_Purity->Release QC_Polymorph->Release QC_Identity->Release

Caption: Workflow for this compound Synthesis and Quality Control.

troubleshooting_logic Start Batch-to-Batch Inconsistency Observed Purity_Issue Inconsistent Purity or Impurity Profile? Start->Purity_Issue Dissolution_Issue Inconsistent Dissolution or Physical Properties? Start->Dissolution_Issue Defluorinated_Impurity Check for De-fluorinated Impurity (HPLC, LC-MS, 19F NMR) Purity_Issue->Defluorinated_Impurity Yes Other_Impurities Review Other Impurities Purity_Issue->Other_Impurities No Polymorphism_Check Analyze Polymorphic Form (XRPD) Dissolution_Issue->Polymorphism_Check Yes Control_Hydrogenation Control Hydrogenation & Catalyst Removal Defluorinated_Impurity->Control_Hydrogenation Control_Crystallization Control Crystallization Protocol Polymorphism_Check->Control_Crystallization

Caption: Troubleshooting Logic for this compound Batch Variability.

References

Technical Support Center: Controlling for Placebo Effects in Casopitant Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively control for potential placebo effects in animal studies of Casopitant, a selective NK1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the placebo effect in the context of animal studies, and why is it a concern for this compound research?

A1: In animal studies, the "placebo effect" refers to a physiological or behavioral change that is not attributable to the pharmacological action of the test compound. Instead, it can arise from factors such as the stress of handling and injection, conditioning (the animal associating the procedure with a particular outcome), and the expectations of the human experimenters (caregiver placebo effect).[1][2] For a drug like this compound, which has been investigated for conditions with subjective endpoints like anxiety, depression, and nausea, these placebo effects can mask the true efficacy of the drug or lead to false-positive results.[3][4]

Q2: What are the different types of placebo controls that can be used in this compound animal studies?

A2: Several types of placebo controls can and should be employed:

  • Vehicle Control: This is the most common type of placebo. The vehicle is the solvent or medium used to dissolve or suspend this compound (e.g., saline, sterile water). The control group receives an injection of the vehicle only, administered via the same route and volume as the this compound-treated group. This controls for the effects of the injection procedure and the vehicle itself.

  • Sham Procedure Control: If the experimental model involves a surgical or other invasive procedure (e.g., implantation of a cannula), a sham control group is essential. This group undergoes the same procedure, including anesthesia and incisions, but without the key experimental step (e.g., the actual lesion or implantation).[5] This controls for the effects of the surgery itself.

  • Active Placebo Control: In some behavioral studies, an "active" placebo may be used. This is a drug that mimics the side effects of this compound (if any are known and observable in the animal model) but lacks the specific NK1 receptor antagonist activity. This can help to blind the experimenter to the treatment allocation more effectively.

Q3: How can I minimize the "caregiver placebo effect" where my expectations influence the results?

A3: The caregiver placebo effect, where a researcher's expectations unconsciously influence how they handle and assess the animals, is a significant source of bias.[6] To minimize this:

  • Blinding: The person administering the drug, caring for the animals, and assessing the outcomes should be "blind" to the treatment allocation (i.e., they should not know which animals received this compound and which received the placebo).[6]

  • Objective Outcome Measures: Whenever possible, use objective, automated, and quantitative measures to reduce subjective interpretation. For example, use automated activity monitoring systems instead of subjective scoring of behavior.

  • Standardized Procedures: Ensure all procedures, including handling, dosing, and behavioral testing, are strictly standardized across all experimental groups.

Troubleshooting Guides

Problem: High variability and a strong response in the placebo group are making it difficult to see a clear effect of this compound.

Possible Cause Troubleshooting Steps
Stress from Injection/Handling Habituate the animals to the injection procedure for several days before the experiment begins by handling them and giving them sham injections (e.g., with a needleless syringe).[2]
Conditioning Randomize the order of testing for different treatment groups to avoid time-of-day or order effects. Ensure the testing environment is consistent for all animals.
Caregiver Bias Implement a robust double-blinding procedure where neither the person handling the animals nor the person analyzing the data knows the treatment allocation until the study is complete.
Inappropriate Vehicle Ensure the vehicle is inert and does not have any physiological or behavioral effects on its own. Test the vehicle alone against a naive (uninjected) control group in a pilot study.
Lack of Objective Measures Replace subjective behavioral scoring with automated and quantitative endpoints where possible. For example, in anxiety models, use automated tracking of time spent in open arms of the elevated plus maze.

Problem: I am not sure if my placebo control is adequate for my specific experimental model.

Experimental Model Recommended Placebo Control Strategy
Cisplatin-Induced Emesis (Ferret Model) Administer the vehicle used to dissolve this compound via the same route (e.g., oral gavage or injection) and at the same time point relative to cisplatin (B142131) administration as the this compound group. The control group will receive cisplatin and the vehicle.
Cisplatin-Induced Pica (Rat Model) Similar to the ferret model, use a vehicle control. The amount of kaolin (B608303) consumed by the vehicle-treated group serves as the baseline for cisplatin-induced pica.[7][8]
Elevated Plus Maze (Anxiety Model) A vehicle control is essential. Ensure the vehicle does not affect locomotor activity, which could confound the interpretation of time spent in the open arms.
Forced Swim Test (Depression Model) Use a vehicle control. It is crucial to assess general locomotor activity in a separate test (e.g., open field test) to ensure that any effects on immobility are not due to sedation or hyperactivity caused by the vehicle.[3]
Surgical Models (e.g., nerve ligation for neuropathic pain) A sham surgery group is mandatory. This group should undergo the entire surgical procedure, including anesthesia and skin incision, but without the specific nerve ligation.[5]

Experimental Protocols

Protocol 1: Cisplatin-Induced Emesis in Ferrets with Placebo Control
  • Animal Model: Male ferrets (1-1.5 kg).

  • Habituation: Acclimatize ferrets to the experimental cages for at least 3 days.

  • Treatment Groups:

    • Group 1: Vehicle (e.g., 0.9% saline) + Cisplatin

    • Group 2: this compound (dissolved in vehicle) + Cisplatin

  • Procedure:

    • Administer the vehicle or this compound (e.g., 1 mg/kg, oral) 1 hour before cisplatin.

    • Administer cisplatin (5 mg/kg, intraperitoneal) to induce emesis.[9]

    • Observe the animals continuously for 4-8 hours.

  • Data Collection: A blinded observer should record the number of retches and vomits for each animal.

  • Statistical Analysis: Compare the number of emetic episodes between the vehicle and this compound groups using a Mann-Whitney U test or a t-test, depending on data distribution.

Protocol 2: Elevated Plus Maze in Gerbils with Placebo Control
  • Animal Model: Male gerbils (60-80 g).

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Treatment Groups:

    • Group 1: Vehicle (e.g., 0.9% saline, subcutaneous)

    • Group 2: NK1 Antagonist (e.g., GR-205171, 0.3, 1.0, 5.0 mg/kg, subcutaneous)[10]

  • Procedure:

    • Administer the vehicle or the NK1 antagonist 30 minutes before the test.

    • Place the gerbil in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

  • Data Collection: Use an automated video tracking system to record:

    • Time spent in the open arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled (to assess locomotor activity).

  • Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test to compare the different dose groups with the vehicle control group.

Data Presentation

Table 1: Example Data from a Placebo-Controlled Study of an NK1 Antagonist in the Gerbil Elevated Plus Maze

Treatment GroupN% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Total Distance Traveled (cm, Mean ± SEM)
Vehicle1015.2 ± 2.120.5 ± 3.21520 ± 85
NK1 Antagonist (1 mg/kg)1028.9 ± 3.535.1 ± 4.11495 ± 92
NK1 Antagonist (3 mg/kg)1035.1 ± 4.0 42.8 ± 4.81550 ± 78

*p < 0.05, **p < 0.01 compared to Vehicle group (One-way ANOVA with Dunnett's post-hoc test).

Table 2: Example Data from a Placebo-Controlled Study of this compound in the Ferret Model of Cisplatin-Induced Emesis

Treatment GroupNTotal Retching Episodes (Median, IQR)Total Vomiting Episodes (Median, IQR)
Vehicle + Cisplatin825 (18-32)8 (5-12)
This compound (1 mg/kg) + Cisplatin85 (2-9)*1 (0-3)**

*p < 0.05, **p < 0.01 compared to Vehicle + Cisplatin group (Mann-Whitney U test).

Visualizations

Substance P / NK1 Receptor Signaling Pathway

NK1_Signaling_Pathway Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Gq Gαq NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Signaling (e.g., MAPK/ERK) PKC->Downstream Phosphorylates

Caption: Signaling pathway of the Substance P/NK1 receptor.

Experimental Workflow for a Placebo-Controlled Animal Study

Experimental_Workflow cluster_preparation Preparation Phase cluster_randomization Randomization & Blinding cluster_treatment Treatment & Experimental Phase cluster_analysis Data Analysis Phase A1 Animal Acclimation (e.g., 1 week) A2 Habituation to Handling/Procedures A1->A2 B1 Randomly Assign Animals to Treatment Groups A2->B1 B2 Prepare Coded Drug/Placebo (Blinding) B1->B2 C1 Administer this compound or Placebo B2->C1 C2 Induce Experimental Condition (if applicable) C1->C2 C3 Behavioral/Physiological Testing C2->C3 D1 Data Collection (Blinded Observer/System) C3->D1 D2 Unblinding of Treatment Codes D1->D2 D3 Statistical Analysis D2->D3

Caption: A typical workflow for a placebo-controlled animal experiment.

References

Validation & Comparative

A Comparative Analysis of Casopitant and Aprepitant for Chemotherapy-Induced Nausea and Vomiting in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of two neurokinin-1 (NK1) receptor antagonists, Casopitant and Aprepitant (B1667566), in the context of chemotherapy-induced nausea and vomiting (CINV). The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the pharmacological profiles of these compounds.

Mechanism of Action: Targeting the NK1 Receptor

Both this compound and Aprepitant are highly selective antagonists of the neurokinin-1 (NK1) receptor.[1][2] The NK1 receptor is a key component in the emetic reflex pathway, activated by substance P, a neuropeptide released in response to emetogenic stimuli such as chemotherapy. By blocking the binding of substance P to the NK1 receptor in the central nervous system, both drugs inhibit the downstream signaling that leads to nausea and vomiting.[1][2] This shared mechanism of action underscores their utility in the management of CINV, particularly the delayed phase which is less responsive to serotonin (B10506) 5-HT3 receptor antagonists.

dot

cluster_0 Emetic Stimulus (Chemotherapy) cluster_1 Neurotransmitter Release cluster_2 Receptor Binding and Signaling cluster_3 Drug Intervention Chemotherapy Chemotherapy SubstanceP Substance P Release Chemotherapy->SubstanceP NK1R NK1 Receptor SubstanceP->NK1R binds to Emesis Emetic Response (Nausea & Vomiting) NK1R->Emesis triggers Drugs This compound / Aprepitant Drugs->Block Block->NK1R

Figure 1: Simplified signaling pathway of CINV and the mechanism of action of NK1 receptor antagonists.

Comparative Preclinical Efficacy in CINV Models

Data Presentation
ParameterThis compoundAprepitantReference(s)
Drug Class Neurokinin-1 (NK1) Receptor AntagonistNeurokinin-1 (NK1) Receptor Antagonist[1][2]
Animal Model FerretFerret[2][7]
Emetic Challenge Cisplatin (B142131)Cisplatin[2][7]
Effective Dose (Antiemetic) Not explicitly stated in available preclinical dose-response studies, but clinical trials used various oral and IV doses.1 mg/kg, p.o. was shown to be effective in antagonizing cisplatin-induced emesis.[2][7]
NK1 Receptor Binding Affinity (IC50) 0.16 nM (ferret NK1 receptor)0.1 nM (human NK1 receptor)[1][8]

Experimental Protocols

The following is a generalized experimental protocol for evaluating the antiemetic efficacy of compounds in the cisplatin-induced emesis model in ferrets, based on common practices reported in the literature.

1. Animal Model:

  • Species: Male ferrets (Mustela putorius furo).[3][4]

  • Housing: Housed individually with free access to food and water, maintained on a regular light-dark cycle.[5]

2. Emetic Challenge:

  • Agent: Cisplatin.[5]

  • Dosage: A dose of 5 mg/kg (i.p.) is often used to induce a biphasic emetic response, mimicking both acute and delayed CINV in humans. Higher doses (e.g., 10 mg/kg, i.p.) can be used to study acute emesis.[5][6]

  • Administration: Intraperitoneal (i.p.) injection.[6]

3. Drug Administration:

  • Test Compounds: this compound or Aprepitant are typically administered orally (p.o.) or intravenously (i.v.) prior to the cisplatin challenge.[7][9]

  • Dosing Regimen: The timing and frequency of drug administration can vary depending on the study design, but it is often given 1-2 hours before cisplatin. For delayed emesis studies, the drug may be administered on subsequent days as well.[10]

4. Observation and Data Collection:

  • Observation Period: Animals are observed for emetic episodes (retching and vomiting) for a defined period, typically up to 72 hours post-cisplatin administration to capture both acute and delayed phases.[7]

  • Parameters Measured:

    • Number of retches and vomits.

    • Latency to the first emetic episode.

    • Duration of emetic episodes.[5]

dot

cluster_acclimatization Acclimatization cluster_treatment Treatment cluster_observation Observation & Data Collection acclimatize Ferret Acclimatization drug_admin Drug Administration (this compound/Aprepitant or Vehicle) acclimatize->drug_admin cisplatin_admin Cisplatin Challenge (e.g., 5 mg/kg, i.p.) drug_admin->cisplatin_admin observe Observation Period (up to 72h) cisplatin_admin->observe data_collect Data Collection (Retching, Vomiting) observe->data_collect

Figure 2: A typical experimental workflow for evaluating antiemetic efficacy in the ferret model of cisplatin-induced emesis.

Conclusion

References

A Head-to-Head Comparison of Casopitant and Other NK1 Receptor Antagonists in Antiemetic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The management of chemotherapy-induced nausea and vomiting (CINV) has been significantly advanced by the introduction of neurokinin-1 (NK1) receptor antagonists. These agents, by blocking the binding of substance P to its receptor in the central nervous system, effectively mitigate both acute and delayed emesis. This guide provides a detailed head-to-head comparison of Casopitant with other prominent NK1 receptor antagonists, including Aprepitant, Fosaprepitant, Netupitant, and Rolapitant, supported by available experimental data.

Pharmacological and Pharmacokinetic Properties

A comparative summary of the key pharmacological and pharmacokinetic parameters of this compound and other NK1 receptor antagonists is presented below. This data is essential for understanding their distinct profiles and potential clinical implications.

ParameterThis compoundAprepitantFosaprepitantNetupitantRolapitant
Binding Affinity (Ki/IC50, human NK1 receptor) High affinity (specific value not publicly available in searched literature)~0.1-0.2 nM[1]Prodrug of Aprepitant0.95 nM[2]0.66 nM[3][4]
Half-life (t½) ~9-13 hours (in ferrets)[5]9-13 hours[6]Converted to Aprepitant~90 hours[3]~180 hours[3][6]
Metabolism Substrate and inhibitor of CYP3A4[7][8]Substrate, moderate inhibitor, and inducer of CYP3A4 and CYP2C9[4]Prodrug of AprepitantSubstrate and moderate inhibitor of CYP3A4[3]Not an inhibitor or inducer of CYP3A4[3]
Blood-Brain Barrier Penetration Yes[9]Yes[10]N/AYes[3]Yes

Clinical Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)

Clinical trials have demonstrated the efficacy of this compound in preventing CINV when used in combination with a 5-HT3 receptor antagonist (e.g., ondansetron) and dexamethasone (B1670325). The primary endpoint in these studies is typically "complete response," defined as no vomiting, retching, or use of rescue medication.

This compound Clinical Trial Data
Trial PhaseChemotherapy EmetogenicityThis compound RegimenComplete Response (Overall Phase, ~120h)Control Group (Standard Therapy)Reference
Phase IIIModerately Emetogenic (MEC)150 mg PO Day 173%59%
Phase IIIModerately Emetogenic (MEC)150 mg PO Day 1 + 50 mg PO Days 2-373%59%
Phase IIIModerately Emetogenic (MEC)90 mg IV Day 1 + 50 mg PO Days 2-374%59%
Phase IIHighly Emetogenic (HEC)Various doses (1 or 3 days)Significantly reduced CINV vs controlStandard Therapy
Comparative Efficacy with Other NK1 Receptor Antagonists
DrugTrial PhaseChemotherapy EmetogenicityComplete Response (Overall Phase, ~120h)Control Group (Standard Therapy)Reference
Aprepitant Phase IIIHighly Emetogenic (HEC)72.7%52.3%
Netupitant/Palonosetron (NEPA) Pragmatic StudyModerately Emetogenic (MEC)64.9%54.1% (Aprepitant regimen)
Rolapitant Phase IIIModerately Emetogenic (MEC)Not specified in abstractStandard Therapy

Experimental Protocols

Representative Phase III Clinical Trial Protocol for this compound in MEC

This protocol is a synthesized representation based on published trial descriptions.

Objective: To evaluate the efficacy and safety of this compound for the prevention of CINV in patients receiving moderately emetogenic chemotherapy.

Study Design: A multinational, randomized, double-blind, parallel-group, placebo-controlled clinical trial.

Patient Population: Chemotherapy-naïve patients diagnosed with malignant solid tumors scheduled to receive an anthracycline and cyclophosphamide (B585) (AC)-based MEC regimen.

Treatment Arms:

  • Control Arm: Placebo + Ondansetron (B39145) (8 mg orally twice daily on days 1-3) + Dexamethasone (8 mg intravenously on day 1).

  • This compound Arm 1 (Single Dose): this compound (150 mg orally on day 1) + Ondansetron + Dexamethasone.

  • This compound Arm 2 (3-Day Oral): this compound (150 mg orally on day 1, 50 mg orally on days 2-3) + Ondansetron + Dexamethasone.

  • This compound Arm 3 (IV/Oral): this compound (90 mg intravenously on day 1, 50 mg orally on days 2-3) + Ondansetron + Dexamethasone.

Primary Endpoint: The proportion of patients achieving a complete response (defined as no vomiting, retching, or use of rescue medications) in the first 120 hours after the initiation of MEC.

Secondary Endpoints:

  • Proportion of patients with no vomiting.

  • Proportion of patients with no significant nausea.

  • Time to first emetic episode.

  • Safety and tolerability.

Data Collection: Patients recorded episodes of nausea and vomiting, and the use of rescue medication in a diary. Adverse events were monitored throughout the study.

Signaling Pathways and Experimental Workflows

NK1 Receptor Signaling Pathway

The binding of the endogenous ligand, Substance P, to the NK1 receptor (a G-protein coupled receptor) initiates a signaling cascade that plays a crucial role in the emetic reflex. NK1 receptor antagonists competitively block this binding.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds to NK1 Antagonist NK1 Antagonist NK1 Antagonist->NK1 Receptor Blocks G-protein (Gq/11) G-protein (Gq/11) NK1 Receptor->G-protein (Gq/11) Activates PLC PLC G-protein (Gq/11)->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates Neuronal Excitation Neuronal Excitation Ca2+ Release->Neuronal Excitation PKC Activation->Neuronal Excitation Emesis Emesis Neuronal Excitation->Emesis Leads to

NK1 Receptor Signaling Pathway in Emesis

Representative Clinical Trial Workflow

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial for an NK1 receptor antagonist.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (Double-Blind) cluster_followup Follow-up & Analysis Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Eligibility Check Eligibility Check Informed Consent->Eligibility Check Enrollment Enrollment Eligibility Check->Enrollment Randomization Randomization Enrollment->Randomization Treatment Arm (NK1 Antagonist) Treatment Arm (NK1 Antagonist) Randomization->Treatment Arm (NK1 Antagonist) Control Arm (Placebo) Control Arm (Placebo) Randomization->Control Arm (Placebo) Standard Antiemetic Therapy (Both Arms) Standard Antiemetic Therapy (Both Arms) Treatment Arm (NK1 Antagonist)->Standard Antiemetic Therapy (Both Arms) Control Arm (Placebo)->Standard Antiemetic Therapy (Both Arms) Chemotherapy Administration Chemotherapy Administration Standard Antiemetic Therapy (Both Arms)->Chemotherapy Administration Data Collection (Diary) Data Collection (Diary) Chemotherapy Administration->Data Collection (Diary) Adverse Event Monitoring Adverse Event Monitoring Chemotherapy Administration->Adverse Event Monitoring Data Analysis Data Analysis Data Collection (Diary)->Data Analysis Adverse Event Monitoring->Data Analysis Results Reporting Results Reporting Data Analysis->Results Reporting

Workflow of a CINV Clinical Trial

Conclusion

This compound has demonstrated significant efficacy in preventing CINV in combination with standard antiemetic therapy. Its pharmacokinetic profile suggests a duration of action suitable for managing both acute and delayed CINV. While direct comparative efficacy data against other NK1 receptor antagonists is limited, the available evidence from placebo-controlled trials indicates that this compound is a potent and effective agent in this class. The choice of a specific NK1 receptor antagonist may be guided by factors such as its pharmacokinetic properties, potential for drug interactions, and the specific clinical scenario. Further head-to-head trials would be invaluable in establishing a more definitive comparative efficacy profile.

References

Assessing the Cross-Reactivity of Casopitant with Other Neurokinin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the neurokinin-1 (NK1) receptor antagonist, Casopitant, with a focus on its cross-reactivity with other neurokinin receptors, namely the NK2 and NK3 receptors. While the development of this compound was discontinued (B1498344) by GlaxoSmithKline, its profile as a potent and selective NK1 receptor antagonist remains of interest to researchers in the field of neurokinin pharmacology. This document compiles available preclinical data, details relevant experimental methodologies, and visualizes key pathways to offer a comprehensive resource for understanding the selectivity of this class of compounds.

Executive Summary

This compound (GW679769) is a highly potent and selective antagonist of the neurokinin-1 (NK1) receptor. Preclinical data indicates that this compound exhibits sub-nanomolar affinity for the NK1 receptor. While specific quantitative binding data for this compound at the human NK2 and NK3 receptors is not widely available in peer-reviewed literature, compounds of the same class, such as Aprepitant, have demonstrated a high degree of selectivity for the NK1 receptor over the NK2 and NK3 receptors. This guide presents the available data for this compound and provides a comparative context using data from the well-characterized NK1 receptor antagonist, Aprepitant. Detailed experimental protocols for assessing neurokinin receptor binding and functional activity are also provided to support further research in this area.

Data Presentation: Neurokinin Receptor Binding Affinities

The following tables summarize the binding affinities of this compound and the comparator NK1 receptor antagonist, Aprepitant, for the neurokinin receptors.

Table 1: Binding Affinity of this compound for the Neurokinin-1 Receptor

CompoundReceptorSpeciesAssay TypeIC50 (nM)
This compoundNK1FerretRadioligand Binding0.16

Table 2: Comparative Binding Affinities of Aprepitant for Human Neurokinin Receptors

CompoundReceptorAssay TypeIC50 (nM)Selectivity (fold vs NK1)
AprepitantNK1Radioligand Binding0.1-
NK2Radioligand Binding450045,000
NK3Radioligand Binding3003,000

This data for Aprepitant illustrates the typical selectivity profile of a non-peptide NK1 receptor antagonist, with significantly lower affinity for the NK2 and NK3 receptors. It is anticipated that this compound would exhibit a similar high degree of selectivity.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the methods used to assess cross-reactivity, the following diagrams illustrate the neurokinin signaling pathway and a typical experimental workflow for a radioligand binding assay.

G Neurokinin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK1 Receptor Gq Gq Protein NK1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes SP Substance P SP->NK1R binds This compound This compound This compound->NK1R blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 induces PKC Protein Kinase C DAG->PKC activates Response Cellular Response (e.g., Neuronal Excitation) Ca2->Response PKC->Response

Neurokinin-1 Receptor Signaling Pathway

G Experimental Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing NK receptor) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]-Substance P) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution (this compound) Compound_Prep->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Washing Washing of Filters Filtration->Washing Scintillation Scintillation Counting to measure radioactivity Washing->Scintillation Data_Processing Data Processing (calculate specific binding) Scintillation->Data_Processing IC50_Ki IC50 and Ki Determination Data_Processing->IC50_Ki

Radioligand Binding Assay Workflow

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of compound selectivity. Below are generalized protocols for key experiments used to determine the cross-reactivity of ligands with neurokinin receptors.

Radioligand Binding Assay for NK1, NK2, and NK3 Receptors

Objective: To determine the binding affinity (Ki) of this compound for human NK1, NK2, and NK3 receptors.

Materials:

  • Cell membranes prepared from CHO-K1 or HEK293 cells stably expressing the human NK1, NK2, or NK3 receptor.

  • Radioligands: [³H]-Substance P (for NK1), [¹²⁵I]-Neurokinin A (for NK2), and [³H]-SR142801 (for NK3).

  • Non-specific binding control: High concentration of unlabeled Substance P (for NK1), Neurokinin A (for NK2), and SR142801 (for NK3).

  • Test compound: this compound, serially diluted.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well plates.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL of binding buffer, 25 µL of radioligand, and 50 µL of cell membrane suspension.

    • Non-specific Binding: 25 µL of non-specific binding control, 25 µL of radioligand, and 50 µL of cell membrane suspension.

    • Competitive Binding: 25 µL of serially diluted this compound, 25 µL of radioligand, and 50 µL of cell membrane suspension.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization

Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced calcium mobilization mediated by NK1, NK2, and NK3 receptors.

Materials:

  • CHO-K1 or HEK293 cells stably co-expressing the human NK1, NK2, or NK3 receptor and a G-protein that couples to a calcium-sensitive reporter (e.g., aequorin or a fluorescent calcium indicator like Fluo-4).

  • Agonists: Substance P (for NK1), Neurokinin A (for NK2), and Neurokinin B (for NK3).

  • Test compound: this compound, serially diluted.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive dye (if not using aequorin-expressing cells).

  • A fluorescence plate reader with an integrated fluid-handling system (e.g., FLIPR).

Procedure:

  • Cell Plating: Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Dye Loading (if applicable): If using a fluorescent calcium indicator, load the cells with the dye according to the manufacturer's instructions.

  • Compound Addition: Add serial dilutions of this compound to the wells and incubate for a predetermined time to allow for receptor binding.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. The instrument will add the agonist to the wells and simultaneously measure the change in fluorescence (or luminescence for aequorin) over time.

  • Data Analysis:

    • Determine the maximum response for each well.

    • Plot the percentage of inhibition of the agonist response against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

Conclusion

This compound is a potent NK1 receptor antagonist with a high degree of selectivity, a characteristic feature of this class of therapeutic agents. While direct comparative binding data for this compound across all human neurokinin receptors is limited in the public domain, the available information, supported by comparative data from other selective NK1 receptor antagonists like Aprepitant, strongly suggests minimal cross-reactivity with NK2 and NK3 receptors. The experimental protocols provided in this guide offer a framework for researchers to conduct their own assessments of selectivity for novel neurokinin receptor ligands. Further studies would be beneficial to definitively quantify the cross-reactivity profile of this compound and other investigational compounds.

A Comparative Analysis of Casopitant and Fosaprepitant for the Prevention of Delayed Emesis

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Casopitant and Fosaprepitant in the prevention of delayed chemotherapy-induced nausea and vomiting (CINV). This document synthesizes available clinical trial data, details experimental methodologies, and illustrates key biological pathways and study designs.

Delayed emesis, occurring 24 to 120 hours after chemotherapy, poses a significant challenge in cancer patient care. Both this compound and Fosaprepitant are neurokinin-1 (NK1) receptor antagonists designed to mitigate this distressing side effect by blocking the action of substance P in the brain's emetic pathway. While both drugs target the same receptor, their clinical development and availability have differed. Fosaprepitant, a prodrug of Aprepitant, is an established therapeutic option. This compound, despite showing promise in clinical trials, did not proceed to market. This guide offers a comparative overview based on published clinical data.

Mechanism of Action: Targeting the NK1 Receptor

Chemotherapy-induced nausea and vomiting are complex processes involving multiple neurotransmitter pathways. The delayed phase of CINV is primarily mediated by substance P binding to NK1 receptors in the central nervous system.[1][2] Both this compound and Fosaprepitant are highly selective antagonists of the NK1 receptor, thereby inhibiting this key signaling pathway involved in emesis.[1][3] Fosaprepitant is an intravenous prodrug that is rapidly converted to its active form, Aprepitant, in the body.[1][2]

cluster_0 Chemotherapy-Induced Nausea and Vomiting (CINV) Pathway cluster_1 Mechanism of NK1 Receptor Antagonists Chemotherapy Chemotherapy Substance P Release Substance P Release Chemotherapy->Substance P Release induces NK1 Receptor NK1 Receptor Substance P Release->NK1 Receptor binds to Emetic Center (Brainstem) Emetic Center (Brainstem) NK1 Receptor->Emetic Center (Brainstem) activates Nausea & Vomiting Nausea & Vomiting Emetic Center (Brainstem)->Nausea & Vomiting triggers This compound / Fosaprepitant (Aprepitant) This compound / Fosaprepitant (Aprepitant) NK1_Receptor_Blocked NK1 Receptor This compound / Fosaprepitant (Aprepitant)->NK1_Receptor_Blocked blocks Substance_P Substance P Substance_P->NK1_Receptor_Blocked binding inhibited cluster_this compound This compound HEC Trial Workflow cluster_fosaprepitant Fosaprepitant HEC Trial Workflow C_Start Patient Enrollment (Cisplatin-based HEC) C_Rand Randomization C_Start->C_Rand C_Arm1 This compound 150mg PO (D1) + OND 32mg IV (D1) + DEX 12mg PO (D1) + DEX 8mg PO BID (D2-4) C_Rand->C_Arm1 C_Arm2 Control (Placebo) + OND 32mg IV (D1) + DEX 20mg PO (D1) + DEX 8mg PO BID (D2-4) C_Rand->C_Arm2 C_End Primary Endpoint Assessment: Complete Response (0-120h) C_Arm1->C_End C_Arm2->C_End F_Start Patient Enrollment (Cisplatin ≥70 mg/m²) F_Rand Randomization F_Start->F_Rand F_Arm1 Fosaprepitant 150mg IV (D1) + OND + DEX F_Rand->F_Arm1 F_Arm2 Aprepitant 3-day PO (125mg D1, 80mg D2-3) + OND + DEX F_Rand->F_Arm2 F_End Primary Endpoint Assessment: Complete Response (0-120h) F_Arm1->F_End F_Arm2->F_End

References

Reproducibility of published findings on Casopitant's antiemetic properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiemetic properties of Casopitant (B1241461), a selective neurokinin-1 (NK1) receptor antagonist, with other established antiemetic agents. The data presented is collated from published Phase II and Phase III clinical trials to ensure an objective evaluation of its efficacy and reproducibility in the prevention of chemotherapy-induced nausea and vomiting (CINV).

Comparative Efficacy of this compound in CINV

This compound has been systematically evaluated in rigorous, double-blind, randomized clinical trials. The primary endpoint in these studies was typically "Complete Response" (CR), defined as no emetic episodes and no use of rescue medication. The data consistently demonstrates a significant improvement in CR rates when this compound is added to standard therapy (a 5-HT3 receptor antagonist and a corticosteroid) for both highly and moderately emetogenic chemotherapy.

Quantitative Data Summary

The following tables summarize the key efficacy data from pivotal clinical trials, comparing this compound-containing regimens to standard therapy.

Table 1: Efficacy of this compound in Highly Emetogenic Chemotherapy (HEC)

Treatment ArmNComplete Response (Overall Phase, 0-120h)No Vomiting (Overall Phase, 0-120h)No Significant Nausea (Overall Phase, 0-120h)
This compound + Ondansetron (B39145) + Dexamethasone (B1670325)54079%81%66%
Placebo + Ondansetron + Dexamethasone26965%68%57%

Table 2: Efficacy of this compound in Moderately Emetogenic Chemotherapy (MEC)

Treatment ArmNComplete Response (Overall Phase, 0-120h)No Vomiting (Overall Phase, 0-120h)No Significant Nausea (Overall Phase, 0-120h)
This compound + Ondansetron + Dexamethasone134173%80%58%
Placebo + Ondansetron + Dexamethasone59259%70%55%

Experimental Protocols

The reproducibility of the findings for this compound is supported by the consistent methodology employed across its clinical trial program. Below are the detailed methodologies for the key experiments cited in this guide.

Phase III Clinical Trial Protocol for HEC
  • Study Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Chemotherapy-naïve patients scheduled to receive a cisplatin-based (≥70 mg/m²) highly emetogenic chemotherapy regimen.

  • Treatment Arms:

    • This compound Arm: this compound (150 mg orally on day 1 or 90 mg intravenously on day 1 followed by 50 mg orally on days 2 and 3), ondansetron (32 mg intravenously on day 1), and dexamethasone (12 mg orally on day 1, and 8 mg orally on days 2-4).

    • Control Arm: Placebo, ondansetron (32 mg intravenously on day 1), and dexamethasone (20 mg orally on day 1, and 8 mg orally twice daily on days 2-4).

  • Primary Endpoint: The proportion of patients achieving a Complete Response (no emesis and no rescue medication) during the 120-hour period following chemotherapy administration.

  • Secondary Endpoints: Incidence of vomiting, time to first emetic episode, and assessment of nausea using a visual analog scale (VAS).

  • Data Analysis: Efficacy was analyzed on a modified intention-to-treat population. The proportion of patients with a Complete Response was compared between treatment arms using the Cochran-Mantel-Haenszel test, stratified by gender and country.

Phase III Clinical Trial Protocol for MEC
  • Study Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group study.[1]

  • Patient Population: Chemotherapy-naïve patients with breast cancer (96%) scheduled to receive an anthracycline and cyclophosphamide-based moderately emetogenic chemotherapy regimen.[1]

  • Treatment Arms:

    • This compound Arms: All patients received dexamethasone 8 mg intravenously on day 1 and oral ondansetron 8 mg twice daily on days 1 to 3.[1] Patients were randomized to one of the following:

      • Single oral dose this compound (150 mg on day 1).[1]

      • 3-day oral this compound (150 mg on day 1 and 50 mg on days 2-3).[1]

      • 3-day IV/oral this compound (90 mg IV on day 1 and 50 mg orally on days 2-3).[1]

    • Control Arm: Placebo in addition to the standard ondansetron and dexamethasone regimen.[1]

  • Primary Endpoint: The proportion of patients achieving a Complete Response (no vomiting/retching or use of rescue medications) in the first 120 hours after the initiation of MEC.[1]

  • Data Analysis: The proportion of patients achieving a complete response was compared between each this compound arm and the control arm.[1]

Visualizations

Signaling Pathway of Chemotherapy-Induced Emesis and Site of Action for Antiemetics

Chemotherapy-induced nausea and vomiting is a complex process involving both central and peripheral pathways. The diagram below illustrates the key signaling events and the points of intervention for different classes of antiemetic drugs.

G cluster_peripheral Peripheral Pathway (Gut) cluster_central Central Pathway (Brainstem) cluster_drugs Drug Intervention chemo Chemotherapy ec_cells Enterochromaffin Cells chemo->ec_cells damage ctz Chemoreceptor Trigger Zone (CTZ) chemo->ctz direct stimulation serotonin Serotonin (5-HT) ec_cells->serotonin release vagal Vagal Afferents serotonin->vagal activates 5-HT3 receptors nts Nucleus Tractus Solitarius (NTS) vagal->nts vc Vomiting Center ctz->vc nts->vc substance_p Substance P nts->substance_p release Vomiting Reflex Vomiting Reflex vc->Vomiting Reflex substance_p->nts activates NK1 receptors ht3_ant 5-HT3 Antagonists (e.g., Ondansetron) ht3_ant->serotonin blocks nk1_ant NK1 Antagonists (e.g., this compound) nk1_ant->substance_p blocks

Caption: Signaling pathway of CINV and points of antiemetic drug intervention.

Experimental Workflow for a Typical this compound Phase III Clinical Trial

The logical flow of a Phase III clinical trial for this compound is depicted below, from patient screening to the final analysis of the primary endpoint.

G cluster_screening Screening & Randomization cluster_treatment Treatment Period (Day 1 - Day 5) cluster_analysis Data Analysis screening Patient Screening (Inclusion/Exclusion Criteria) consent Informed Consent screening->consent randomization Randomization consent->randomization chemo_admin Chemotherapy Administration (Day 1) randomization->chemo_admin drug_admin Study Drug Administration (this compound/Placebo + Standard Therapy) data_collection Data Collection (Emesis & Nausea Diary, Rescue Medication Use) drug_admin->data_collection primary_endpoint Primary Endpoint Analysis (Complete Response at 120h) data_collection->primary_endpoint secondary_endpoint Secondary Endpoint Analysis primary_endpoint->secondary_endpoint safety_analysis Safety & Tolerability Assessment secondary_endpoint->safety_analysis

References

Benchmarking Novel NK1 Antagonists: A Comparative Guide Featuring Casopitant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel neurokinin-1 (NK1) receptor antagonists remains a critical area of research for the management of chemotherapy-induced nausea and vomiting (CINV), post-operative nausea and vomiting (PONV), and other conditions mediated by Substance P. Casopitant, a potent and selective NK1 receptor antagonist, serves as an important benchmark in this field due to its well-characterized preclinical and clinical profile. This guide provides a comparative analysis of this compound against other key NK1 receptor antagonists, supported by experimental data and detailed methodologies to aid in the development of next-generation therapeutics.

Performance Comparison of NK1 Receptor Antagonists

The efficacy of an NK1 receptor antagonist is primarily determined by its binding affinity to the receptor and its functional potency in blocking the downstream signaling initiated by Substance P. The following tables summarize the available quantitative data for this compound and other significant antagonists.

Table 1: In Vitro Receptor Binding Affinity

This table compares the binding affinities (Ki or IC50) of various antagonists to the human NK1 receptor. A lower value indicates a higher affinity.

CompoundBinding Affinity (Ki/IC50, nM)SpeciesNotes
This compound High Affinity (exact value not specified in reviewed literature)Human/FerretDescribed as a potent and selective antagonist of the human NK1 receptor.[1][2]
Aprepitant (B1667566)0.1 (IC50)HumanHighly selective for the NK1 receptor.[3]
Netupitant0.95 (Ki)Human (in CHO cells)Potent and highly selective antagonist.
Rolapitant0.66 (Ki)HumanPotent, selective, and long-acting antagonist.
Table 2: In Vitro Functional Potency

This table presents the functional potency of the antagonists in inhibiting Substance P-induced cellular responses, typically measured as the half-maximal inhibitory concentration (IC50) in a calcium mobilization assay.

CompoundFunctional Potency (IC50, nM)Assay TypeCell LineNotes
This compound Data not available in reviewed literature---
Aprepitant~11.76 - 15.32 µMCell Proliferation AssayGBC-SD and NOZ cellsNote: This IC50 is for anti-proliferative effects in cancer cells, not a direct measure of NK1 receptor antagonism in a functional assay.
NetupitantData not available in reviewed literature---
RolapitantData not available in reviewed literature---

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and the experimental cascades is crucial for understanding the mechanism of action and the evaluation process for novel NK1 antagonists.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C Activation DAG->PKC Vomiting_Reflex Vomiting Reflex Ca_ER->Vomiting_Reflex Leads to PKC->Vomiting_Reflex Contributes to This compound This compound (NK1 Antagonist) This compound->NK1R Blocks

Tachykinin signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_benchmark Benchmark Comparison Binding_Assay NK1 Receptor Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., Calcium Mobilization) (Determine IC50) Binding_Assay->Functional_Assay Casopitant_Data This compound (Reference Data) Binding_Assay->Casopitant_Data Compare Ferret_Model Ferret Model of Cisplatin-Induced Emesis Functional_Assay->Ferret_Model Functional_Assay->Casopitant_Data Compare PK_PD Pharmacokinetic/ Pharmacodynamic Studies Ferret_Model->PK_PD Ferret_Model->Casopitant_Data Compare Novel_Compound Novel NK1 Antagonist Candidate Novel_Compound->Binding_Assay

Experimental workflow for novel NK1 antagonist development using this compound as a benchmark.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of novel NK1 receptor antagonists.

NK1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the NK1 receptor.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NK1 receptor.

    • Harvest cells and homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare cell membranes.

    • Centrifuge the homogenate and resuspend the membrane pellet in a fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P or a specific radiolabeled antagonist).

    • Add increasing concentrations of the unlabeled test compound (and this compound as a reference).

    • For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of an unlabeled standard NK1 receptor antagonist (e.g., aprepitant).

    • Add the prepared cell membranes to each well.

    • Incubate the plate to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Detection and Data Analysis:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro Functional Assay: Calcium Mobilization

Objective: To determine the functional potency (IC50) of a test compound in blocking Substance P-induced activation of the NK1 receptor.

Methodology:

  • Cell Culture and Dye Loading:

    • Plate CHO or HEK293 cells expressing the human NK1 receptor in a 96-well black-walled, clear-bottom plate.

    • On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate the cells to allow for dye uptake (e.g., 30-60 minutes at 37°C).

  • Antagonist and Agonist Addition:

    • Wash the cells to remove excess dye.

    • Add increasing concentrations of the test compound (and this compound as a reference) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

    • Add a fixed concentration of Substance P (typically the EC80 concentration, which elicits 80% of the maximal response) to all wells to stimulate the NK1 receptor.

  • Fluorescence Measurement and Data Analysis:

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation). The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the Substance P response against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the Substance P-induced calcium mobilization) using non-linear regression.

In Vivo Model: Cisplatin-Induced Emesis in Ferrets

Objective: To evaluate the in vivo efficacy of a test compound in preventing acute and delayed emesis. The ferret is a well-established model as its emetic response to chemotherapy is similar to that in humans.[2]

Methodology:

  • Animal Acclimatization and Housing:

    • Acclimatize male ferrets to the laboratory conditions for at least one week before the experiment.

    • House the animals individually with ad libitum access to food and water.

  • Drug Administration:

    • Administer the test compound (and this compound as a positive control, and vehicle as a negative control) via the desired route (e.g., oral or intravenous) at a predetermined time before the emetogen challenge.

  • Induction of Emesis:

    • Administer a high dose of cisplatin (B142131) (e.g., 5-10 mg/kg, intraperitoneally or intravenously) to induce emesis.

  • Observation and Data Collection:

    • Observe the animals continuously for a defined period to assess acute emesis (e.g., 0-4 hours post-cisplatin).

    • Continue to monitor the animals at regular intervals to assess delayed emesis (e.g., up to 72 hours post-cisplatin).

    • Record the number of retches and vomits for each animal.

  • Data Analysis:

    • Compare the number of emetic episodes in the test compound-treated groups to the vehicle-treated group.

    • Calculate the percentage of protection against emesis for each dose of the test compound.

    • Determine the effective dose (ED50) of the test compound.

By utilizing these standardized protocols and comparing the results with the established data for this compound, researchers can effectively evaluate the potential of novel NK1 receptor antagonists and accelerate the development of improved anti-emetic therapies.

References

A Comparative Analysis of the Structure-Activity Relationship of Casopitant and its Analogs as NK1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationship (SAR) of Casopitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, and its related derivatives. This compound (GW679769) was developed for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1] Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the design of novel and more effective NK1 receptor antagonists.

Introduction to this compound and the NK1 Receptor

This compound is a piperazine (B1678402) derivative that acts as a competitive antagonist at the NK1 receptor.[1] The NK1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for Substance P, a neuropeptide involved in emesis, pain transmission, and inflammation.[2] Upon activation, the NK1 receptor couples to the Gq alpha subunit, initiating a signaling cascade that leads to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key second messenger in cellular signaling. By blocking the binding of Substance P, this compound and its analogs inhibit this signaling pathway, thereby exerting their antiemetic effects.[2]

Structure-Activity Relationship of Piperidine-Based NK1 Antagonists

While specific structure-activity relationship (SAR) data for a broad series of direct this compound derivatives is not extensively available in the public domain, valuable insights can be gleaned from studies on closely related 4-substituted and 2,4-disubstituted piperidine-based NK1 receptor antagonists. These studies reveal key structural motifs essential for high-affinity binding and functional antagonism.

The general structure of these antagonists consists of a central piperidine (B6355638) core with substitutions at the 1, 2, and 4 positions. The 3,5-bis(trifluoromethyl)phenyl moiety is a common feature in many potent NK1 antagonists and is crucial for high-affinity receptor binding.

CompoundR1R2hNK1 IC50 (nM)Reference
This compound -CH(CH3)-N(CH3)-C(O)-4-acetylpiperazin-1-yl~0.33 (pKi 9.48)[GlaxoSmithKline]
Analog 1 -CH2-O-CH2-(3,5-bis(CF3)Ph)-Ph0.95[3][4]
Analog 2 -CH2-O-CH2-(3,5-bis(CF3)Ph)-Ph5.3[3][4]
Analog 3 -CH2-O-CH2-(3,5-bis(CF3)Ph)-Ph5.7[3][4]

Note: The data presented for Analogs 1, 2, and 3 are from studies on 4,4-disubstituted piperidine NK1 antagonists, which are structurally related to this compound and provide insights into the SAR of this class of compounds.

Key SAR Observations:

  • 3,5-Bis(trifluoromethyl)benzyl Ether Moiety: The presence of a 3,5-bis(trifluoromethyl)benzyl ether group at the 4-position of the piperidine ring is consistently associated with high NK1 receptor affinity.[3][4] This lipophilic group is believed to interact with a hydrophobic pocket within the receptor.

  • Substituents on the Piperidine Nitrogen: The piperidine nitrogen tolerates a variety of substituents, including acyl and sulfonyl groups, without a significant loss of affinity.[3][4] This position is a key point for modification to modulate pharmacokinetic properties.

  • Stereochemistry: The stereochemistry at the chiral centers of the molecule is critical for potent antagonist activity. The specific stereoisomer of this compound, (2R,4S), is the active enantiomer.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize NK1 receptor antagonists are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to the NK1 receptor.

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.

  • Radioligand: [³H]-Substance P.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl₂, 0.1% Bovine Serum Albumin (BSA), and 40 µg/mL bacitracin.

  • Non-specific Binding Control: 1 µM unlabeled Substance P.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plates: 96-well glass fiber filter plates (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Cocktail and Counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]-Substance P, and varying concentrations of the test compound or control in the assay buffer.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: After drying the filters, add scintillation cocktail to each well and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize the Substance P-induced increase in intracellular calcium.

Materials:

  • Cells: CHO cells stably expressing the human NK1 receptor.

  • Culture Medium: Standard cell culture medium appropriate for CHO cells.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • Calcium-sensitive Fluorescent Dye: Fluo-4 AM or a similar indicator.

  • Agonist: Substance P.

  • Fluorescence Plate Reader: An instrument capable of kinetic reading of fluorescence (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the CHO-NK1 cells into a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer for 1 hour at 37°C.

  • Compound Addition: Add varying concentrations of the test compound (antagonist) to the wells and incubate for a predetermined time.

  • Agonist Stimulation: Place the plate in the fluorescence plate reader and add a fixed concentration of Substance P to all wells to stimulate the NK1 receptor.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: The ability of the test compound to inhibit the Substance P-induced calcium mobilization is quantified, and the IC50 value is determined.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the NK1 receptor signaling pathway and a general workflow for evaluating NK1 receptor antagonists.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes This compound This compound This compound->NK1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Emesis) Ca2->Cellular_Response PKC->Cellular_Response Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization Compound_Synthesis Synthesis of This compound Analogs Binding_Assay Radioligand Binding Assay (Determine Ki) Compound_Synthesis->Binding_Assay Functional_Assay Calcium Mobilization Assay (Determine IC50) Binding_Assay->Functional_Assay Animal_Model Animal Model of Emesis (e.g., Ferret) Functional_Assay->Animal_Model PK_Studies Pharmacokinetic Studies Functional_Assay->PK_Studies Efficacy_Testing Evaluate Antiemetic Efficacy Animal_Model->Efficacy_Testing SAR_Analysis SAR Analysis Efficacy_Testing->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization PK_Studies->Lead_Optimization

References

In Vivo Therapeutic Window of Casopitant: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of Casopitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, with other therapeutic alternatives. The information presented is collated from available preclinical and clinical data to assist researchers in understanding its therapeutic window for various indications, primarily focusing on chemotherapy-induced nausea and vomiting (CINV).

Executive Summary

This compound demonstrated significant efficacy in preventing CINV in clinical trials, comparable to the first-in-class NK1 receptor antagonist, Aprepitant. As a selective antagonist of the NK1 receptor, this compound blocks the binding of Substance P, a key neurotransmitter involved in the emetic reflex. While its development for CINV showed promise, further development was halted. Investigations into other indications, such as depression and anxiety, were also discontinued, providing insights into the therapeutic limitations and potential central nervous system (CNS) side effects at higher receptor occupancy levels. This guide synthesizes the available in vivo data to delineate the therapeutic window of this compound.

Mechanism of Action: NK1 Receptor Antagonism

This compound exerts its therapeutic effect by blocking the NK1 receptor, thereby inhibiting the downstream signaling cascade initiated by Substance P. This mechanism is central to its antiemetic properties and was also the basis for its exploration in other CNS disorders.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds to Gq Gq protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ release IP3->Ca2 PKC Protein Kinase C DAG->PKC Neuronal_Excitation Neuronal Excitation (Emesis, Anxiety) Ca2->Neuronal_Excitation PKC->Neuronal_Excitation This compound This compound This compound->NK1R Blocks

Figure 1: Simplified NK1 Receptor Signaling Pathway and Site of this compound Action.

Comparative In Vivo Efficacy for CINV

Clinical trials have been the primary source of in vivo efficacy data for this compound in the context of CINV. The ferret model, a well-established preclinical model for emesis, has also been instrumental in its development.

Preclinical Efficacy in the Ferret Model

The ferret model of cisplatin-induced emesis is a standard for evaluating antiemetic drugs. In this model, this compound demonstrated dose-dependent inhibition of retching and vomiting.

Experimental Protocol: Cisplatin-Induced Emesis in Ferrets

  • Animal Model: Male ferrets.

  • Emetic Challenge: Cisplatin (B142131) (5-10 mg/kg, intraperitoneal injection).

  • Drug Administration: this compound administered orally or intraperitoneally at various doses prior to cisplatin challenge.

  • Efficacy Endpoints:

    • Number of retches and vomits.

    • Latency to the first emetic event.

    • Reduction in nausea-like behaviors (e.g., forward stretching, gagging).

  • Observation Period: Typically 24-72 hours post-cisplatin administration to assess both acute and delayed phases of emesis.

While direct comparative potency data with Aprepitant in the same preclinical study is limited in publicly available literature, both drugs have shown efficacy in this model.

Clinical Efficacy in CINV

Phase II and III clinical trials evaluated this compound in combination with a 5-HT3 receptor antagonist (e.g., ondansetron) and dexamethasone. The primary endpoint was typically "Complete Response" (CR), defined as no emetic episodes and no use of rescue medication.

Table 1: Phase III Clinical Trial Efficacy of this compound in Highly Emetogenic Chemotherapy (HEC)

Treatment Arm (in addition to Ondansetron & Dexamethasone)Number of Patients (n)Complete Response (CR) Rate (0-120h)p-value vs. Control
Placebo (Control)26566%-
This compound 150 mg PO (single dose)26686%<0.0001
This compound 90 mg IV (Day 1) + 50 mg PO (Days 2-3)26980%0.0004

Table 2: Phase II Clinical Trial Efficacy of this compound in Moderately Emetogenic Chemotherapy (MEC)

Treatment Arm (in addition to Ondansetron & Dexamethasone)Number of Patients (n)Complete Response (CR) Rate (0-120h)p-value vs. Control
Placebo (Control)~18069.4%-
This compound 50 mg PO daily (Days 1-3)~18080.8%0.0127
This compound 100 mg PO daily (Days 1-3)~18078.5%ns
This compound 150 mg PO daily (Days 1-3)~18084.2%<0.01

Comparison with Other NK1 Receptor Antagonists

This compound's primary competitors in the NK1 receptor antagonist class are Aprepitant, Rolapitant, and Netupitant.

Table 3: Comparison of Key Features of NK1 Receptor Antagonists

FeatureThis compoundAprepitantRolapitantNetupitant
Status Development HaltedApprovedApprovedApproved (in combination)
Half-life ~11 hours9-13 hours~180 hours~90 hours
CYP3A4 Interaction Moderate InhibitorModerate Inhibitor & InducerNo Inhibition/InductionModerate Inhibitor
Primary Indication CINV (investigational)CINV, PONVCINVCINV (with Palonosetron)
Brain Penetration YesYesYesYes

In Vivo Validation for Other Indications: Depression and Anxiety

This compound's high brain penetration led to its investigation for CNS disorders like major depressive disorder and anxiety. However, clinical trials in these areas were discontinued. This suggests that while the drug effectively engages central NK1 receptors, achieving the desired therapeutic effect for these complex disorders without dose-limiting side effects proved challenging, thus defining a narrower therapeutic window for these indications compared to CINV.

Experimental Protocol: Forced Swim Test (Mouse Model of Depression)

  • Animal Model: Male mice (e.g., C57BL/6 or BALB/c).

  • Procedure:

    • Pre-test (Day 1): Mice are placed in a cylinder of water (25°C) for 15 minutes from which they cannot escape.

    • Test (Day 2): 24 hours after the pre-test, mice are returned to the water cylinder for a 5-minute session.

  • Drug Administration: this compound or vehicle administered at various time points before the test session.

  • Efficacy Endpoint: Immobility time during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.

Experimental_Workflow_CINV cluster_preclinical Preclinical Phase (Ferret Model) cluster_clinical Clinical Phase (Human Trials) Animal_Acclimatization Animal Acclimatization Drug_Administration This compound/Alternative/ Vehicle Administration Animal_Acclimatization->Drug_Administration Cisplatin_Challenge Cisplatin Administration (Emetic Challenge) Drug_Administration->Cisplatin_Challenge Observation Observation of Emetic Events (Acute & Delayed Phases) Cisplatin_Challenge->Observation Data_Analysis Data Analysis (Frequency, Latency) Observation->Data_Analysis Patient_Recruitment Patient Recruitment (Chemotherapy-naïve) Randomization Randomization to Treatment Arms Patient_Recruitment->Randomization Standard_Antiemetics Administration of Standard Antiemetics (5-HT3 RA + Dex) Randomization->Standard_Antiemetics Investigational_Drug Administration of this compound/ Placebo Standard_Antiemetics->Investigational_Drug Chemotherapy Chemotherapy Infusion Investigational_Drug->Chemotherapy Efficacy_Assessment Efficacy Assessment (0-120h) (Emesis, Nausea, Rescue Meds) Chemotherapy->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Chemotherapy->Safety_Monitoring

Safety Operating Guide

Proper Disposal of Casopitant: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Casopitant, a neurokinin-1 (NK1) receptor antagonist. Developed for researchers, scientists, and drug development professionals, this guidance is intended to foster a culture of safety and environmental responsibility in the laboratory. While this compound's development for chemotherapy-induced nausea and vomiting was discontinued, its use in research settings necessitates clear and effective disposal protocols.

Hazard Assessment and Waste Classification

Prior to disposal, a thorough hazard assessment is paramount. Based on available Safety Data Sheets (SDS), this compound mesylate presents several hazards that must be considered in its handling and disposal.

Hazard Summary for this compound Mesylate

Hazard StatementGHS ClassificationDescription
Harmful if swallowedAcute toxicity - oral 4Ingestion of the substance can be harmful.
Causes serious eye damageEye damage 1Direct contact can cause severe injury to the eyes.[1]
May cause damage to organs through prolonged or repeated exposureSpecific target organ toxicity (repeated exposure) 2Long-term or repeated exposure may lead to organ damage.[1]
Toxic to aquatic life with long lasting effectsAquatic Chronic 2Release into the environment can cause long-term harm to aquatic ecosystems.[1]

Due to its toxicity profile, particularly its potential for organ damage and aquatic toxicity, this compound should be managed as a hazardous chemical waste. While a specific Resource Conservation and Recovery Act (RCRA) hazardous waste code (e.g., P-list or U-list) has not been officially assigned to this compound, it is prudent to handle it with the same level of caution as other potent pharmaceutical compounds.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound and associated materials. This protocol is based on general best practices for hazardous pharmaceutical waste and should be adapted to comply with all applicable federal, state, and local regulations.

Step 1: Segregation of Waste

  • Bulk this compound: Unused, expired, or off-specification this compound powder or solutions should be collected in a dedicated, properly labeled hazardous waste container.

  • Contaminated Labware: All items that have come into direct contact with this compound, such as vials, syringes, pipette tips, and contaminated personal protective equipment (PPE), are to be considered trace-contaminated waste. These materials should be segregated from non-hazardous laboratory trash.

Step 2: Container Selection and Labeling

  • Utilize containers that are compatible with the chemical nature of the waste and are leak-proof with a secure lid.

  • For bulk this compound waste, a designated hazardous waste container is required.

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the name "this compound," and a description of the contents (e.g., "Solid Waste," "Aqueous Solution"). The accumulation start date should also be clearly marked.

Step 3: On-site Accumulation and Storage

  • Store waste containers in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area that is secure and away from general laboratory traffic.

  • Ensure that the storage area has secondary containment to mitigate spills.

Step 4: Arrange for Professional Disposal

  • This compound waste must be disposed of through a licensed hazardous waste management company.

  • Do not dispose of this compound down the drain or in the regular trash. This is critical to prevent environmental contamination and ensure regulatory compliance.

  • Provide the waste management company with a copy of the Safety Data Sheet for this compound to ensure they have all the necessary information for safe handling and disposal, which will likely involve incineration at a permitted facility.

Step 5: Documentation

  • Maintain a detailed inventory of all this compound waste generated and disposed of.

  • Retain all disposal records, including manifests from the hazardous waste contractor, in accordance with your institution's policies and regulatory requirements.

Experimental Workflow for Disposal Decision-Making

The following diagram illustrates the logical workflow for determining the appropriate disposal path for materials potentially contaminated with this compound.

Start Waste Generated (this compound or potentially contaminated item) Is_Bulk Is it bulk this compound (unused, expired, off-spec)? Start->Is_Bulk Is_Contaminated Has it come into direct contact with this compound? Is_Bulk->Is_Contaminated No Hazardous_Container Place in a labeled Hazardous Waste Container Is_Bulk->Hazardous_Container Yes Trace_Container Place in a labeled Trace-Contaminated Waste Container Is_Contaminated->Trace_Container Yes Non_Hazardous Dispose as Non-Hazardous Waste Is_Contaminated->Non_Hazardous No Arrange_Pickup Arrange for disposal by a licensed hazardous waste contractor Hazardous_Container->Arrange_Pickup Trace_Container->Arrange_Pickup

Disposal Decision Workflow for this compound

This structured approach to the disposal of this compound is designed to protect laboratory personnel, the wider community, and the environment. Adherence to these procedures is a cornerstone of responsible scientific practice. For further details, always refer to the manufacturer's Safety Data Sheet and your institution's specific environmental health and safety guidelines.

References

Personal protective equipment for handling Casopitant

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Casopitant

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational instructions, and disposal plans for the handling of this compound. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.

Hazard Identification and Safety Data Summary

This compound mesylate is a potent neurokinin-1 (NK1) receptor antagonist.[1] According to the Safety Data Sheet (SDS), this compound presents the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[2]

  • Serious Eye Damage: Can cause serious eye damage.[2]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[2]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[2]

Hazard ClassificationGHS CodeDescription
Acute toxicity - oralH302Harmful if swallowed.[2]
Eye damageH318Causes serious eye damage.[2]
Specific target organ toxicity (repeated exposure)H373May cause damage to organs through prolonged or repeated exposure.[2]
Hazardous to the aquatic environment, long-term hazardH411Toxic to aquatic life with long lasting effects.[2]
Personal Protective Equipment (PPE)

A risk assessment should be conducted for all procedures involving this compound to ensure appropriate PPE is selected.[3][4] The following table outlines the recommended PPE for handling this compound based on its hazard profile and general guidelines for handling hazardous drugs.[5][6]

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated gloves (e.g., nitrile gloves, 4 mil minimum).[5]To prevent skin contact with the hazardous drug.[5] The outer glove should be removed and disposed of immediately after handling.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against splashes and airborne particles that can cause serious eye damage.[2]
Body Protection Disposable gown resistant to permeability by hazardous drugs.[7] Gowns should be changed every 2-3 hours or immediately after a spill or splash.[7]To prevent contamination of personal clothing and skin.
Respiratory Protection A NIOSH-certified respirator (e.g., N95) should be used when there is a risk of generating dust or aerosols.To prevent inhalation of the compound, especially when handling the powder form.
Foot Protection Disposable shoe covers should be worn in areas where this compound is handled.To prevent the spread of contamination.
Operational Plan for Safe Handling

Receiving and Unpacking:

  • Inspect incoming packages for any signs of damage or leakage upon receipt.[3]

  • Wear appropriate PPE, including gloves, when unpacking this compound.

  • Treat all vials and containers as potentially contaminated.[5]

Storage:

  • Store this compound in a designated, well-ventilated, and restricted-access area.

  • Store separately from non-hazardous drugs.[7]

  • The storage area should be under negative pressure if handling antineoplastic hazardous drugs that require manipulation.[7]

Compounding and Handling:

  • All manipulations of this compound that could generate aerosols or dust should be performed in a ventilated cabinet, such as a Class II Biosafety Cabinet or a fume hood.[5][6]

  • Use a disposable work surface liner to contain any potential spills.[5]

  • Do not eat, drink, or apply cosmetics in areas where this compound is handled.

  • Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[2]

Emergency Procedures

Spills:

  • Evacuate and restrict access to the spill area.

  • Don appropriate PPE , including a respirator if the spill involves powder.

  • Contain the spill using absorbent pads.

  • Clean the area with an appropriate deactivating agent and cleaning materials.

  • Collect all cleanup materials in a designated hazardous waste container.

Accidental Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste generated from the handling of this compound must be considered hazardous waste.

  • PPE and Contaminated Materials: All disposable PPE (gloves, gowns, shoe covers) and contaminated materials (e.g., wipes, absorbent pads) should be disposed of in a clearly labeled hazardous waste container.[8]

  • Unused this compound and Empty Vials: Unused or expired this compound and empty vials should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8] Do not dispose of these materials in regular trash or down the drain.

  • Sharps: Any contaminated sharps (needles, syringes) must be disposed of in a designated sharps container for hazardous waste.[8]

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_start Initial Assessment cluster_ppe PPE Selection cluster_respiratory Respiratory Protection Decision cluster_end Final Check start Start: Handling this compound assess_risk Assess Risk of Exposure (Splash, Aerosol, Dust) start->assess_risk hand_protection Hand Protection: Double Chemotherapy Gloves assess_risk->hand_protection eye_protection Eye Protection: Safety Glasses/Goggles assess_risk->eye_protection body_protection Body Protection: Disposable Gown assess_risk->body_protection foot_protection Foot Protection: Shoe Covers assess_risk->foot_protection aerosol_risk Risk of Dust or Aerosol Generation? hand_protection->aerosol_risk respirator Wear NIOSH-certified Respirator (e.g., N95) aerosol_risk->respirator Yes no_respirator Standard PPE Sufficient aerosol_risk->no_respirator No proceed Proceed with Task respirator->proceed no_respirator->proceed

Caption: PPE selection workflow for handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.